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m-PEG24-acid

Cat. No.: B2958648
M. Wt: 1117.3 g/mol
InChI Key: DLRHQDPWEDMSOU-UHFFFAOYSA-N
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Description

M-PEG24-acid is a useful research compound. Its molecular formula is C50H100O26 and its molecular weight is 1117.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H100O26 B2958648 m-PEG24-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H100O26/c1-53-4-5-55-8-9-57-12-13-59-16-17-61-20-21-63-24-25-65-28-29-67-32-33-69-36-37-71-40-41-73-44-45-75-48-49-76-47-46-74-43-42-72-39-38-70-35-34-68-31-30-66-27-26-64-23-22-62-19-18-60-15-14-58-11-10-56-7-6-54-3-2-50(51)52/h2-49H2,1H3,(H,51,52)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRHQDPWEDMSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H100O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1117.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG24-acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

m-PEG24-acid, also known as methoxy(polyethylene glycol)24 carboxylic acid, is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a critical tool in modern drug development and bioconjugation. Its structure features a methoxy-terminated PEG chain of 24 ethylene glycol units, culminating in a reactive carboxylic acid group. This unique combination of a hydrophilic, biocompatible PEG spacer and a versatile terminal functional group makes it an invaluable linker for enhancing the therapeutic properties of proteins, peptides, and small molecules.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of this compound, with a focus on practical experimental protocols and workflows relevant to researchers in the pharmaceutical and biotechnology sectors.

Chemical Structure and Properties

The chemical structure of this compound consists of a linear chain of 24 repeating ethylene glycol units, capped at one end by a stable methoxy group and functionalized at the other end with a terminal carboxylic acid. This defined structure ensures batch-to-batch consistency, a crucial factor in therapeutic applications.

Key Structural Features:

  • Methoxy Cap: Renders the PEG chain monofunctional, preventing unwanted crosslinking reactions.

  • PEG24 Spacer: A hydrophilic chain of 74 atoms, which enhances the aqueous solubility and biocompatibility of conjugated molecules.[1]

  • Terminal Carboxylic Acid: Provides a reactive handle for covalent attachment to primary and secondary amines, forming stable amide bonds.[2][3]

Physicochemical and General Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Chemical Formula C50H100O26[2]
Molecular Weight 1117.3 g/mol [2]
CAS Number 125220-94-2
Appearance White to off-white solid or viscous liquid
Purity Typically ≥95%
Storage Temperature -20°C, desiccated
Solubility Data

This compound's hydrophilic PEG chain imparts excellent solubility in aqueous buffers and many organic solvents.

SolventSolubilityNotesReference(s)
DMSO 100 mg/mL (89.50 mM)May require sonication. Hygroscopic DMSO can affect solubility.
Water, Chloroform SolubleGeneral solubility noted.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mL (2.24 mM)A common formulation for in vivo studies.
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (2.24 mM)An alternative formulation for in vivo administration.
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL (2.24 mM)A lipid-based formulation for in vivo use.

Experimental Protocols

The terminal carboxylic acid of this compound is the primary site for conjugation. It readily reacts with primary amines on proteins (e.g., the ε-amine of lysine residues or the N-terminal α-amine), peptides, or small molecule drugs to form a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry.

General Protocol for Amine Coupling using EDC/NHS

This protocol outlines a general method for conjugating this compound to an amine-containing molecule (R-NH2), such as a protein or peptide, in an aqueous environment.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in DMF or DMSO (e.g., 100 mg/mL).

    • Prepare stock solutions of EDC and NHS in high-purity water or DMF immediately before use (e.g., 10 mg/mL).

    • Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired molar excess of this compound from the stock solution.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS over the this compound.

    • Incubate the mixture in Activation Buffer for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Add the activated this compound solution to the amine-containing molecule in the Coupling Buffer. The pH of the reaction mixture should be adjusted to 7.2-7.5 for efficient coupling to primary amines.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-ester and quench the EDC.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF), depending on the nature of the final conjugate.

Applications in Drug Development

The properties of this compound make it a versatile tool for addressing several challenges in drug development.

PEGylation of Biologics

PEGylation, the covalent attachment of PEG chains to therapeutic proteins or peptides, is a clinically validated strategy to improve pharmacokinetics.

Benefits of PEGylation with this compound:

  • Increased Hydrodynamic Size: Reduces renal clearance, thereby prolonging the circulation half-life of the therapeutic.

  • Shielding of Epitopes: Can reduce the immunogenicity of the protein.

  • Enhanced Solubility and Stability: The hydrophilic PEG chain can improve the solubility and stability of proteins that are prone to aggregation.

  • Protection from Proteolysis: The PEG chain can sterically hinder the approach of proteolytic enzymes.

Linker for Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used as a component of the linker that connects the antibody to the cytotoxic payload. The hydrophilic nature of the PEG spacer can help to mitigate the aggregation often caused by hydrophobic drug linkers, improving the overall properties of the ADC.

Synthesis of PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. This compound is an ideal building block for these linkers.

Advantages of using this compound in PROTACs:

  • Improved Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. Incorporating a PEG linker enhances their solubility and cell permeability.

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG24 chain can be crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Visualizing Experimental Workflows

Amine Coupling Workflow

The following diagram illustrates the general workflow for conjugating this compound to an amine-containing molecule.

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Final Steps This compound This compound Activated_PEG m-PEG24-NHS Ester (Active Intermediate) This compound->Activated_PEG 15-30 min RT EDC_NHS EDC / NHS in Activation Buffer (pH 5-6) EDC_NHS->Activated_PEG Conjugation Conjugation Reaction Activated_PEG->Conjugation Activated_PEG->Conjugation Amine_Molecule Amine-containing Molecule (Protein, Peptide, etc.) in Coupling Buffer (pH 7.2-7.5) Amine_Molecule->Conjugation Quenching Quench Reaction (e.g., Tris buffer) Conjugation->Quenching 2h RT or Overnight 4°C Purification Purification (SEC, Dialysis, etc.) Quenching->Purification Final_Conjugate Purified PEG-Conjugate Purification->Final_Conjugate

Workflow for this compound conjugation to an amine-containing molecule.
PROTAC Synthesis Logical Flow

This diagram shows a conceptual workflow for synthesizing a PROTAC using this compound as a linker component.

G Start This compound Step1 Activate Carboxylic Acid (e.g., with HATU/DIPEA) Start->Step1 Intermediate1 POI-Linker Intermediate Step1->Intermediate1 POI_Ligand POI Ligand with Amine Handle POI_Ligand->Intermediate1 Step2 Modify Terminal Methoxy (if necessary, e.g., to another functional group) Intermediate1->Step2 Final_Coupling Final Coupling Reaction Step2->Final_Coupling E3_Ligand E3 Ligase Ligand with reactive handle E3_Ligand->Final_Coupling Purification Purification (HPLC) Final_Coupling->Purification PROTAC Final PROTAC Molecule Purification->PROTAC

Conceptual synthesis pathway for a PROTAC utilizing this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of m-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)24-acid (m-PEG24-acid), a critical bifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and workflow visualizations.

Introduction

This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a carboxylic acid functional group. The long, hydrophilic PEG chain, consisting of 24 ethylene glycol units, imparts enhanced solubility and favorable pharmacokinetic properties to conjugated molecules. The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond. This guide details a robust and high-yielding synthetic route starting from the corresponding m-PEG24-alcohol, followed by a multi-step purification protocol to achieve high purity required for pharmaceutical and research applications.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: 1) Williamson ether synthesis to form a t-butyl ester intermediate, and 2) subsequent acid-catalyzed hydrolysis to yield the final carboxylic acid. This method is favored due to its high efficiency and the generation of a product with minimal starting material contamination.[1][2]

Synthesis Pathway Overview

The overall synthetic pathway involves the conversion of the terminal hydroxyl group of m-PEG24-alcohol into a carboxylic acid.

Synthesis_Pathway mPEG_OH m-PEG24-OH Intermediate m-PEG24-O-CH2-COO-tBu (t-butyl ester intermediate) mPEG_OH->Intermediate Step 1: Alkylation tBuO_K Potassium t-butoxide (KOtBu) in Toluene tBuO_K->Intermediate tBu_BrAc t-butyl bromoacetate tBu_BrAc->Intermediate mPEG_Acid This compound Intermediate->mPEG_Acid Step 2: Hydrolysis TFA Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) TFA->mPEG_Acid

Caption: Synthesis pathway of this compound from m-PEG24-OH.

Experimental Protocol: Synthesis

Step 1: Synthesis of m-PEG24-O-CH2-COO-tBu (t-butyl ester intermediate)

  • Azeotropic Distillation: In a flame-dried round-bottom flask equipped with a Dean-Stark apparatus, dissolve m-PEG24-alcohol (1.0 eq) in anhydrous toluene. Heat the solution to reflux to remove residual water azeotropically. After removal of water, cool the solution to 30°C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Add a 1.0 M solution of potassium t-butoxide in t-butanol (1.5 eq) dropwise to the cooled solution. Stir the reaction mixture at 30°C for 1 hour.

  • Alkylation: Add t-butyl bromoacetate (1.5 eq) to the reaction mixture. Heat the mixture to 45°C and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude t-butyl ester intermediate as an oil.

Step 2: Hydrolysis to this compound

  • Acidolysis: Dissolve the crude t-butyl ester intermediate from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 20 eq) and a small amount of water (1-2 eq) to the solution.

  • Reaction: Stir the solution at room temperature for 3-5 hours. Monitor the deprotection by TLC or LC-MS.

  • Solvent Removal: Remove the solvent and excess TFA by rotary evaporation. The crude this compound is obtained as a viscous oil.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and reagents. A multi-step approach involving extraction, column chromatography, and precipitation is recommended to achieve high purity (>99%).

Purification Workflow

The purification process is designed to systematically remove different types of impurities.

Purification_Workflow Crude_Product Crude this compound Extraction Step 1: Acid-Base Extraction (DCM / aq. HCl & Brine) Crude_Product->Extraction Removes water-soluble impurities Column_Chromatography Step 2: Silica Gel Chromatography (DCM / Methanol / Formic Acid) Extraction->Column_Chromatography Removes m-PEG24-OH and non-polar impurities Precipitation Step 3: Precipitation (DCM / Diethyl Ether) Column_Chromatography->Precipitation Removes residual solvent & impurities Pure_Product Pure this compound (>99%) Precipitation->Pure_Product

Caption: Multi-step workflow for the purification of this compound.

Experimental Protocol: Purification

Step 1: Acid-Base Extraction

  • Dissolve the crude this compound in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with 0.1 M HCl (2 x volumes) to remove any basic impurities.

  • Wash the organic layer with brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: Silica Gel Column Chromatography

  • Column Preparation: Pack a silica gel column with an appropriate diameter based on the amount of crude product. Equilibrate the column with a non-polar solvent system (e.g., 100% DCM).

  • Sample Loading: Dissolve the extracted product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column using a gradient solvent system. A common system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). To ensure the carboxylic acid elutes properly and to avoid streaking, 0.5-1% formic acid can be added to the mobile phase.[3]

  • Fraction Collection: Collect fractions and monitor by TLC, staining with a suitable agent (e.g., modified Dragendorff stain or permanganate stain).[3]

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.

Step 3: Precipitation

  • Dissolve the purified product from the chromatography step in a minimal amount of a good solvent, such as dichloromethane.

  • Add this solution dropwise to a large volume of a stirred, cold non-solvent, such as diethyl ether.

  • The pure this compound will precipitate out of the solution.

  • Collect the white solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on the described protocols.

Synthesis and Purification Yields
StepProductStarting MaterialExpected Yield (%)Purity (%)
1. Alkylationm-PEG24-O-tBum-PEG24-OH90 - 98>90 (Crude)
2. HydrolysisThis compoundm-PEG24-O-tBu95 - 99>85 (Crude)
3. PurificationThis compoundCrude this compound80 - 90>99
Overall This compound m-PEG24-OH 68 - 87 >99

Yields are based on reported efficiencies for similar PEG-acid syntheses.[1]

Product Characterization
PropertyValueMethod
Molecular Formula C₅₁H₁₀₂O₂₆-
Molecular Weight 1117.3 g/mol Mass Spectrometry (MS)
Appearance White to off-white solidVisual Inspection
Solubility Soluble in Water, DCM, DMF, DMSOExperimental
Purity >99%HPLC, NMR
¹H NMR (CDCl₃) δ ~3.64 (m, -OCH₂CH₂O-), 3.38 (s, -OCH₃), ~4.1 (s, -OCH₂COOH)¹H Nuclear Magnetic Resonance
¹³C NMR (CDCl₃) δ ~70.5 (-OCH₂CH₂O-), 59.0 (-OCH₃), ~171 (-COOH)¹³C Nuclear Magnetic Resonance
Storage -20°C, desiccated-

Conclusion

The synthesis and purification protocol detailed in this guide provides a reliable and high-yielding pathway to produce high-purity this compound. The two-step synthesis involving a t-butyl ester intermediate minimizes the presence of the starting m-PEG24-alcohol in the final product, which is a common impurity in direct oxidation methods and is difficult to remove. The subsequent multi-step purification, combining extraction, silica gel chromatography, and precipitation, is essential for achieving the high-purity standards required for applications in drug development and bioconjugation. Adherence to these detailed protocols will enable researchers to consistently produce high-quality this compound for their scientific endeavors.

References

An In-depth Technical Guide to m-PEG24-acid: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-24-acid (m-PEG24-acid), a discrete PEGylation reagent widely utilized by researchers, scientists, and drug development professionals. This document details its physicochemical properties, core applications in bioconjugation and drug delivery, and provides detailed experimental protocols for its use and characterization.

Core Properties of this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a carboxylic acid functional group. This heterobifunctional structure allows for the covalent attachment of the hydrophilic PEG spacer to various molecules, thereby modifying their properties. The discrete nature of the 24-unit PEG chain ensures batch-to-batch consistency and a precise molecular weight, which is critical for therapeutic applications.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below, compiled from various suppliers.[1][2][3]

PropertyValue
Molecular Weight 1117.31 g/mol [1]
Chemical Formula C₅₀H₁₀₀O₂₆
CAS Number 125220-94-2
Purity Typically ≥95%
Appearance White to off-white solid or low-melting solid
Solubility Soluble in water and most organic solvents (e.g., DCM, DMF, DMSO)
Storage Conditions -20°C, desiccated

Applications in Research and Drug Development

The hydrophilic and biocompatible nature of the PEG chain makes this compound a valuable tool in biomedical and pharmaceutical research. Its primary application is PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs.

Key applications include:

  • Drug Delivery: The PEGylated drug delivery system is a significant application of PEG derivatives. Attaching this compound to a therapeutic agent can enhance its solubility, stability, and circulation half-life, while reducing immunogenicity.

  • Antibody-Drug Conjugates (ADCs): As a linker, this compound connects an antibody to a cytotoxic payload. The PEG spacer can modulate the physicochemical properties of the ADC, such as hydrophobicity and solubility, and influence its pharmacokinetic profile.

  • Bioconjugation: The terminal carboxylic acid group allows for straightforward conjugation to primary amine groups present on proteins and peptides (e.g., the ε-amino group of lysine residues) to form stable amide bonds.

  • Surface Modification: PEGylation of surfaces, such as nanoparticles or medical devices, with this compound can minimize non-specific protein binding and improve biocompatibility.

  • PROTACs: this compound can be used as a component of Proteolysis Targeting Chimeras (PROTACs), linking a target-binding ligand to an E3 ligase ligand.

Experimental Protocols

General Workflow for Protein PEGylation

The conjugation of this compound to a protein with accessible primary amine groups typically follows a two-step process involving the activation of the carboxylic acid followed by reaction with the protein.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling A This compound B EDC + NHS in Activation Buffer (e.g., MES, pH 5-6) A->B Add coupling agents C m-PEG24-NHS Ester (Amine-Reactive Intermediate) B->C Forms unstable O-acylisourea, stabilized by NHS D Amine-containing Protein (Protein-NH2) in Reaction Buffer (e.g., PBS, pH 7.2-8.0) C->D Add activated PEG to protein solution E PEGylated Protein D->E NHS ester reacts with primary amine F Quenching Agent (e.g., Hydroxylamine, Tris) E->F Stop reaction & hydrolyze excess NHS ester G Purification (e.g., SEC, Dialysis) F->G Remove unreacted reagents & byproducts H Final Conjugate G->H

Caption: Workflow for protein conjugation using this compound.

Detailed Protocol for Protein Conjugation (Aqueous Method)

This protocol describes the conjugation of this compound to a protein in an aqueous environment using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Protein with primary amines (e.g., Lysozyme, BSA)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature before opening. Prepare stock solutions if necessary. All buffers should be free of primary amines (e.g., do not use Tris in the activation or coupling steps).

  • Protein Preparation: Dissolve or dilute the target protein in ice-cold Activation Buffer to a final concentration of 1-5 mg/mL.

  • Activation of this compound:

    • Immediately before use, dissolve EDC and NHS in Activation Buffer.

    • Add a 5 to 10-fold molar excess of this compound to the protein solution.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (relative to the this compound).

    • Incubate the reaction for 15-30 minutes at room temperature. The activation reaction is most efficient at pH 4.5-7.2.

  • Conjugation Reaction:

    • To proceed with the amine coupling, the pH must be raised. Add Coupling Buffer (PBS) to the reaction mixture to increase the pH to 7.2-7.5.

    • Alternatively, the activated PEG can be rapidly purified using a desalting column equilibrated with pH 7.2 PBS and immediately added to the protein solution (also in pH 7.2 PBS).

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. This hydrolyzes any unreacted NHS esters.

  • Purification: Remove unreacted PEG, EDC, NHS, and quenching reagents from the PEGylated protein conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Characterization of the PEGylated Conjugate

Confirmation of successful conjugation and characterization of the final product is essential.

G cluster_synthesis Synthesis & Purification cluster_analysis Product Analysis A PEGylated Protein (Crude Product) B Purification (SEC / Dialysis) A->B C Purity & MW (SDS-PAGE / SEC) B->C D Identity Confirmation (Mass Spectrometry) B->D E Structural Integrity (NMR Spectroscopy) B->E F Final Characterized Conjugate C->F D->F E->F

Caption: Logical workflow for the characterization of a PEGylated protein.

Mass spectrometry is used to confirm the identity and determine the molecular weight of the PEGylated protein, revealing the degree of PEGylation.

1. Sample Preparation (In-Solution Digestion):

  • Denaturation, Reduction, and Alkylation:

    • Take an aliquot of the purified conjugate (approx. 15-20 µg).

    • Denature the protein in a buffer containing 8M urea or 0.1% SDS.

    • Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 40 minutes.

    • Alkylate cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

    • Quench excess IAA with DTT.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to <1 M.

    • Add a protease such as Trypsin or Lys-C at a 1:20 to 1:50 (enzyme:protein, w/w) ratio.

    • Incubate overnight at 37°C.

  • Clean-up:

    • Stop the digestion by adding formic acid or trifluoroacetic acid.

    • Desalt the resulting peptides using C18 spin columns or tips to remove salts and detergents that interfere with mass spectrometry.

2. LC-MS/MS Analysis:

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.

  • Separation: Load the desalted peptides onto a C18 reversed-phase HPLC column and elute with a gradient of increasing acetonitrile concentration.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition mode, alternating between full MS scans to measure peptide masses and MS/MS scans to fragment selected peptides for sequence identification.

  • Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database. Include a variable modification corresponding to the mass of the this compound moiety on lysine residues to identify PEGylated peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the presence of the PEG chain and, in some cases, determine the degree of PEGylation.

1. Sample Preparation:

  • Exchange the purified conjugate into a suitable deuterated buffer (e.g., D₂O with deuterated phosphate buffer) using dialysis or a desalting column.

  • Concentrate the sample to a suitable concentration for NMR analysis (typically >1 mg/mL).

  • Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing.

2. ¹H NMR Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • The large, sharp singlet peak corresponding to the repeating ethylene oxide units (-CH₂CH₂O-) of the PEG chain is expected around 3.6 ppm. The singlet for the methoxy (-OCH₃) protons should appear around 3.37 ppm.

  • The presence of these characteristic peaks confirms successful PEGylation.

3. Data Analysis:

  • Integrate the area of the PEG backbone signal and compare it to the integration of well-resolved aromatic or methyl proton signals from the protein.

  • The ratio of these integrals can be used to estimate the average number of PEG chains attached per protein molecule, provided there are unique, non-overlapping protein signals for normalization. It is crucial to correctly assign the spectra, as ¹³C satellite peaks can interfere with accurate integration if not accounted for.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility of m-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced drug delivery and bioconjugation, polyethylene glycol (PEG) linkers are indispensable tools for enhancing the pharmacokinetic properties of therapeutic molecules. Among these, m-PEG24-acid, a monodisperse PEG derivative with a terminal carboxylic acid, offers a defined chain length that ensures batch-to-batch consistency and precise control over the final conjugate's properties. A critical parameter governing its utility is its solubility profile across a range of solvents, which directly impacts reaction conditions, purification strategies, and the formulation of PEGylated compounds. This guide provides an in-depth overview of the solubility of this compound, supported by a detailed experimental protocol for its determination.

Core Concept: Understanding this compound

This compound (methoxypolyethylene glycol (24) acid) is a hydrophilic spacer molecule. The methoxy cap at one terminus renders it monofunctional, while the carboxylic acid at the other end provides a reactive handle for covalent attachment to amine-containing molecules, such as proteins, peptides, and small molecule drugs. This process, known as PEGylation, can significantly improve the therapeutic agent's solubility, stability, and circulation half-life while reducing its immunogenicity. The hydrophilic nature of the 24-unit ethylene glycol chain is a key contributor to its solubility in aqueous media.[1][2]

Quantitative and Qualitative Solubility Data

The solubility of this compound is a key consideration for its application. While comprehensive quantitative data across all common laboratory solvents is not extensively published, available data and qualitative descriptions provide a strong basis for its use. The hydrophilic PEG spacer is known to increase solubility in aqueous media.[1]

Table 1: Solubility of this compound in Various Solvents

SolventQuantitative SolubilityQualitative DescriptionCitation(s)
Dimethyl Sulfoxide (DMSO)100 mg/mL (89.50 mM)¹Soluble[3]
Water~10 mg/mLSoluble, Clear Solution[3]
Chloroform (CHCl₃)~10 mg/mLSoluble, Clear Solution
Dichloromethane (DCM)Not QuantifiedGenerally Soluble
Dimethylformamide (DMF)Not QuantifiedGenerally Soluble
EthanolNot QuantifiedGenerally Soluble
MethanolNot QuantifiedGenerally Soluble
AcetonitrileNot QuantifiedGenerally Soluble
TolueneNot QuantifiedGenerally Soluble
Diethyl EtherNot QuantifiedInsoluble

¹Note: Requires sonication for dissolution. The hygroscopic nature of DMSO can significantly impact solubility.

Experimental Protocol: Determining Solubility via the Shake-Flask Method

The following is a detailed methodology for determining the solubility of this compound in a given solvent, based on the widely accepted shake-flask method, consistent with principles outlined in OECD Guideline 105 for water solubility. This method can be adapted for organic solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Water, Ethanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or a gravimetric analysis setup (evaporating dish, oven).

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that saturation is achieved.

    • Add a known volume of the solvent to the vial.

    • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium. The solution should have undissolved solid present throughout this period.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow it to stand at the same constant temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, two methods can be used:

      • Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. This is a critical step to remove all undissolved particles.

  • Quantification of Dissolved Solute:

    • The concentration of this compound in the clear, saturated filtrate can be determined using several analytical techniques.

    • Method A: HPLC Analysis

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by injecting the standards into the HPLC system and plotting the detector response (e.g., peak area) against concentration.

      • Accurately dilute a known volume of the saturated filtrate with the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Method B: Gravimetric Analysis

      • Accurately weigh a clean, dry evaporating dish.

      • Pipette a precise volume of the saturated filtrate into the evaporating dish.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

      • Dry the dish containing the non-volatile this compound residue in an oven at a suitable temperature until a constant weight is achieved.

      • The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound.

      • Calculate the solubility by dividing the mass of the residue by the volume of the filtrate used.

Logical Workflow Visualization

The selection and characterization of a PEG linker is a critical step in the development of PEGylated therapeutics. The following diagram illustrates a logical workflow for assessing the suitability of a PEG linker like this compound, where solubility screening is a foundational step.

G cluster_0 Phase 1: Initial Linker Screening cluster_1 Phase 2: Conjugation & Purification cluster_2 Phase 3: Characterization & Formulation A Define Target Molecule & Conjugation Chemistry B Select Candidate PEG Linkers (e.g., this compound) A->B C Solubility Screening in Relevant Solvents B->C D Optimize Reaction Conditions (Solvent, pH, Temp) C->D Soluble? Z Re-evaluate Linker or Solvent System C->Z Insoluble? E Synthesize PEG-Molecule Conjugate D->E F Purification (e.g., Chromatography) E->F G Characterize Conjugate (Mass, Purity) F->G H Assess Final Product Solubility & Stability G->H I Formulation Development H->I J J I->J Preclinical Testing Z->B

Caption: Workflow for assessing PEG linkers in drug development.

This guide provides a foundational understanding of the solubility of this compound, a crucial parameter for its effective use in research and drug development. The provided data and experimental protocol offer a practical framework for scientists to assess and optimize its application in their specific formulation challenges.

References

An In-Depth Technical Guide to m-PEG24-acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

m-PEG24-acid, a monodisperse polyethylene glycol (PEG) derivative, has emerged as a critical tool in modern drug development and bioconjugation. Its unique properties, including high water solubility, biocompatibility, and a defined spacer length, make it an ideal linker for a variety of applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of therapeutic molecules.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, detailed experimental protocols for its use, and its application in targeted protein degradation.

Core Concepts: What is this compound?

This compound, also known as methoxy-poly(ethylene glycol)-24-acid, is a heterobifunctional linker molecule. It consists of a methoxy-terminated PEG chain of 24 ethylene glycol units, providing a hydrophilic spacer, and a terminal carboxylic acid group. This carboxylic acid moiety serves as a reactive handle for covalent attachment to amine-containing molecules, such as proteins, peptides, or small molecule ligands, typically through the formation of a stable amide bond.[3][4]

The precisely defined length of the PEG chain is a key advantage of monodisperse PEGs like this compound, as it allows for exact control over the spacing between conjugated molecules, a critical factor in optimizing the efficacy of complex therapeutic agents like PROTACs.[2]

Physicochemical Properties and Supplier Information

There is a discrepancy in the Chemical Abstracts Service (CAS) number for this compound among suppliers. Researchers should be aware of both potential CAS numbers when sourcing this reagent.

PropertyData
Molecular Formula C₅₀H₁₀₀O₂₆
Molecular Weight ~1117.3 g/mol
CAS Number(s) 2248203-61-2 or 125220-94-2
Appearance White to off-white solid
Solubility Soluble in DMSO (up to 100 mg/mL with sonication) and water. Also soluble in other organic solvents like DMF.

A variety of chemical suppliers offer this compound. The following table lists some of the key suppliers and their reported CAS numbers for this product.

SupplierReported CAS Number
MedChemExpress2248203-61-2
BroadPharm125220-94-2
CD Bioparticles125220-94-2
AxisPharm2248203-61-2
EnamineNot specified

Applications in Drug Development

The primary application of this compound is as a flexible, hydrophilic linker in the construction of more complex therapeutic and research molecules.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. PEG linkers, such as this compound, are widely used due to their ability to enhance the solubility and cell permeability of the resulting PROTAC molecule. The length of the PEG linker can significantly impact the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Bioconjugation and PEGylation

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. By conjugating this compound to a protein or peptide, researchers can increase its hydrodynamic size, which can reduce renal clearance and extend its circulating half-life. The hydrophilic nature of the PEG chain can also shield the therapeutic molecule from proteolytic enzymes and reduce its immunogenicity.

Experimental Protocols

The most common reaction involving this compound is the formation of an amide bond with a primary amine. This is typically achieved using carbodiimide coupling chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Protocol for Amide Coupling of this compound to an Amine-Containing Molecule (Aqueous Phase)

This protocol describes the activation of the carboxylic acid group of this compound with EDC and NHS to form a more stable NHS-ester, which then reacts with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in Activation Buffer to a final concentration of 10-20 mg/mL.

    • Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO immediately before use.

  • Activation of this compound:

    • Add the EDC stock solution to the this compound solution, followed by the NHS stock solution. The molar ratio of PEG-acid:EDC:NHS is typically 1:1.2:1.2.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to Amine-Containing Molecule:

    • Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate from unreacted PEG, quenched NHS-esters, and other byproducts using an appropriate method such as SEC or dialysis. The choice of purification method will depend on the size and properties of the final conjugate.

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE, LC-MS, or MALDI-TOF MS to confirm the degree of PEGylation and purity.

Visualizing the PROTAC Mechanism of Action

The following diagrams illustrate the general mechanism of action for a PROTAC and a simplified workflow for its synthesis using this compound.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Binding PROTAC PROTAC (with m-PEG24 linker) PROTAC->Ternary Recruitment Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow mPEG_acid This compound EDC_NHS EDC / NHS Activation mPEG_acid->EDC_NHS Amine_Ligand Amine-containing E3 Ligase Ligand PEG_Ligand m-PEG24-E3 Ligand Intermediate Amine_Ligand->PEG_Ligand EDC_NHS->PEG_Ligand Amide Coupling PROTAC Final PROTAC Molecule PEG_Ligand->PROTAC POI_Ligand Amine-containing POI Ligand POI_Ligand->PROTAC Second Amide Coupling (after deprotection/activation) Purification Purification (e.g., HPLC) PROTAC->Purification

References

The Pivotal Role of the m-PEG24-acid Spacer in Advanced Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the precise engineering of molecules is paramount to achieving desired clinical outcomes. Among the critical components in the design of complex biologics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker or spacer element plays a crucial, multifaceted role. This technical guide provides an in-depth examination of m-PEG24-acid, a discrete polyethylene glycol (PEG) linker, and elucidates the critical functions of its 24-unit PEG spacer in optimizing the performance of bioconjugates.

Core Concepts: The Function of the PEG Spacer

Polyethylene glycol (PEG) has long been a cornerstone in drug delivery and bioconjugation due to its unique physicochemical properties. The incorporation of a PEG spacer, such as the 24-unit chain in this compound, offers several key advantages that address common challenges in drug development.[1]

Enhanced Solubility and Reduced Aggregation: One of the primary benefits of a PEG spacer is its ability to increase the hydrophilicity of the overall conjugate. Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to a propensity for aggregation, which can negatively impact manufacturing, stability, and in vivo performance. The hydrophilic nature of the PEG chain creates a hydration shell, improving the solubility of the conjugate and preventing the formation of aggregates.[2]

Improved Pharmacokinetics: The hydrodynamic size of a therapeutic molecule is a key determinant of its circulation half-life. The PEG spacer increases the hydrodynamic radius of the bioconjugate, which reduces renal clearance and prolongs its time in circulation. This extended exposure can lead to greater accumulation at the target site, enhancing therapeutic efficacy.[3][4]

Steric Hindrance and "Stealth" Properties: The flexible PEG chain can act as a steric shield, masking the conjugated payload from the immune system and reducing its immunogenicity. This "stealth" effect also minimizes non-specific interactions with serum proteins and non-target cells, leading to reduced off-target toxicity.[5]

Precise Spatial Control: The defined length of the this compound spacer provides precise control over the distance between the two conjugated entities. In PROTACs, this is critical for optimally orienting the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation. In ADCs, the spacer ensures that the cytotoxic drug does not sterically interfere with the antibody's binding to its target antigen.

Quantitative Impact of the PEG Spacer

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While this compound offers a significant chain length, the optimal length is a balance between achieving desired physicochemical properties and maintaining potent biological activity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 1117.31 g/mol
Chemical Formula C₅₀H₁₀₀O₂₆
PEG Spacer Length 74 atoms (86.2 Å)
Purity ≥95%
Solubility Soluble in DMSO
Table 2: Comparative Impact of PEG Spacer Length on Pharmacokinetics (PK) and In Vitro Activity
Conjugate TypePEG Spacer LengthKey FindingQuantitative Data HighlightReference
⁶⁸Ga-NOTA-Bombesin AnalogPEG2 vs. PEG3 vs. PEG4 vs. PEG6Longer mini-PEG spacers slightly decreased binding affinity but improved tumor-to-background ratios.IC₅₀ values: 3.1 nM (PEG2), 3.9 nM (PEG3), 5.4 nM (PEG4), 5.8 nM (PEG6).
DNA Polyplex2, 5, 10, 20, 30 kDaIncreasing PEG length dramatically decreased liver uptake and prolonged circulation half-life.30 kDa PEG resulted in only 13% of the dose associated with the liver.
Antibody-Drug Conjugate (MMAE payload)PEG8 vs. PEG12 vs. PEG24A threshold for plasma clearance was observed at a PEG8 length; longer chains did not further decrease clearance.All PEGylated ADCs showed a wider therapeutic window compared to non-PEGylated controls.
Affibody-Drug Conjugate (MMAE payload)No PEG vs. 4 kDa PEG vs. 10 kDa PEGPEG modification significantly increased the tolerable dosage and circulation half-life.The half-life increased from 19.6 min (no PEG) with the addition of a PEG linker.

Experimental Protocols

The terminal carboxylic acid of this compound allows for its conjugation to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS.

Detailed Protocol: Conjugation of this compound to an Antibody

Materials:

  • Antibody of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns or dialysis cassettes for purification.

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution to a concentration of 2-5 mg/mL in PBS.

    • If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS using a desalting column or dialysis.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

    • In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 0.1 M each.

    • Add the this compound solution to the EDC/NHS solution at a 1:2:2 molar ratio (this compound:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution. The molar ratio of the PEG linker to the antibody should be optimized but a starting point of 10:1 to 20:1 is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Reaction Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG.

  • Purification:

    • Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the purity and aggregation state of the conjugate using SEC.

    • Confirm the identity and integrity of the conjugate by SDS-PAGE and Mass Spectrometry.

Visualizing the Role of this compound

Logical Relationships in PEG Spacer Selection

The choice of an appropriate PEG spacer length is a critical decision in the design of a bioconjugate. The following diagram illustrates the logical considerations involved in this process.

PEG_Spacer_Selection Decision-Making Flow for PEG Spacer Length Selection start Define Therapeutic Goal (e.g., ADC, PROTAC, Imaging Agent) payload_props Assess Payload Properties (Hydrophobicity, Size) start->payload_props target_access Consider Target Accessibility (Steric Hindrance) start->target_access pk_requirements Define Pharmacokinetic Profile (Half-life, Clearance) start->pk_requirements short_peg Short PEG Spacer (e.g., PEG2-8) - Compactness needed - Minimal steric hindrance - Rapid clearance desired payload_props->short_peg Low Hydrophobicity mid_peg Medium PEG Spacer (e.g., PEG12-24) - Balance of solubility and PK - Moderate steric shielding - PROTAC linker optimization payload_props->mid_peg Moderate Hydrophobicity long_peg Long PEG Spacer (e.g., >PEG24) - High hydrophobicity of payload - Maximum stealth effect - Prolonged circulation needed payload_props->long_peg High Hydrophobicity target_access->short_peg No significant hindrance target_access->mid_peg Potential hindrance target_access->long_peg Significant hindrance pk_requirements->short_peg Short Half-life pk_requirements->mid_peg Balanced Half-life pk_requirements->long_peg Long Half-life optimization Iterative Optimization and In Vitro/In Vivo Testing short_peg->optimization mid_peg->optimization long_peg->optimization

Caption: Decision flow for selecting an appropriate PEG spacer length.

Experimental Workflow for ADC Development using this compound

The development of an antibody-drug conjugate is a multi-step process that involves careful synthesis, purification, and characterization. The following workflow illustrates the key stages where the this compound linker is incorporated.

ADC_Workflow Workflow for ADC Development with this compound cluster_synthesis Synthesis and Conjugation cluster_purification Purification cluster_characterization Characterization cluster_functional Functional Assays ab_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation to Antibody (Amide Bond Formation) ab_prep->conjugation peg_activation This compound Activation (EDC/NHS) peg_activation->conjugation quenching Quenching Reaction conjugation->quenching purification Purification of ADC (SEC or Dialysis) quenching->purification dar_analysis DAR Determination (HIC, UV-Vis, MS) purification->dar_analysis purity_analysis Purity and Aggregation (SEC) purification->purity_analysis identity_analysis Identity Confirmation (SDS-PAGE, MS) purification->identity_analysis in_vitro In Vitro Cytotoxicity and Binding Assays identity_analysis->in_vitro in_vivo In Vivo Efficacy and PK Studies in_vitro->in_vivo

Caption: Step-by-step workflow for ADC development.

Signaling Pathway Targeted by a KRAS-Degrading PROTAC

PROTACs are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The this compound linker can be used to connect a KRAS-binding molecule to an E3 ligase ligand, leading to the degradation of oncogenic KRAS and the downregulation of its downstream signaling pathways, such as the MAPK/ERK pathway.

KRAS_Pathway Targeting the KRAS Signaling Pathway with a PROTAC cluster_protac PROTAC Action cluster_pathway Downstream Signaling protac KRAS-PROTAC (with this compound linker) ternary_complex Ternary Complex Formation protac->ternary_complex kras Oncogenic KRAS kras->ternary_complex raf RAF kras->raf Activates e3_ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) e3_ligase->ternary_complex ubiquitination KRAS Ubiquitination ternary_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome proteasome->kras Degrades proliferation Cell Proliferation & Survival proteasome->proliferation Inhibits mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: PROTAC-mediated degradation of KRAS.

Conclusion

The this compound linker, with its discrete 24-unit polyethylene glycol spacer, is a powerful and versatile tool for the development of advanced bioconjugates. The hydrophilic and flexible nature of the PEG chain provides significant advantages in terms of solubility, stability, and pharmacokinetic profile. By offering precise spatial control and a "stealth" effect, the this compound spacer enables the design of more effective and less toxic therapeutics. A thorough understanding of the quantitative impact of the PEG spacer and the application of robust experimental protocols are essential for harnessing the full potential of this technology in the development of next-generation drugs.

References

theoretical applications of m-PEG24-acid in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical Applications of m-PEG24-acid in Research

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of methoxy-polyethylene glycol (24)-acid (this compound), a discrete PEGylation reagent, and its theoretical applications in modern biomedical research. We will explore its core functions in bioconjugation, drug delivery, and nanotechnology, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Concepts of this compound

This compound is a heterobifunctional linker composed of a methoxy-capped polyethylene glycol (PEG) chain with 24 ethylene glycol units, terminating in a carboxylic acid functional group. This structure imparts specific, highly desirable properties for research applications:

  • Hydrophilicity: The PEG chain is highly hydrophilic, which can significantly increase the aqueous solubility of conjugated molecules, such as hydrophobic drugs or peptides.[1][2]

  • Biocompatibility: PEG is well-established as a biocompatible and non-immunogenic polymer, reducing the likelihood of adverse immune reactions to the conjugated entity.[3]

  • Reactive Handle: The terminal carboxylic acid group provides a site for covalent attachment to primary amines (-NH2) found on proteins, peptides, and amine-functionalized nanoparticles. This reaction is typically mediated by carbodiimide chemistry (e.g., EDC, DCC) to form a stable amide bond.[1][2]

  • Defined Spacer Arm: As a discrete PEG (dPEG®), this compound has a precise, uniform length (molecular weight of 1117.3 g/mol ). This monodispersity ensures batch-to-batch consistency in bioconjugates, eliminating the heterogeneity associated with traditional, polydisperse PEG polymers. This is critical for reproducible pharmacokinetics and regulatory approval.

Key Theoretical Applications

The unique properties of this compound make it a versatile tool in several areas of advanced biomedical research.

Enhancing Therapeutic Pharmacokinetics (PEGylation)

PEGylation, the covalent attachment of PEG chains to a molecule, is a cornerstone strategy for improving the pharmacological properties of therapeutic agents. By conjugating this compound, researchers can theoretically achieve:

  • Extended Circulatory Half-Life: The hydrophilic PEG chain creates a hydration shell around the conjugated molecule. This increases its hydrodynamic radius, reducing renal clearance and prolonging its presence in systemic circulation.

  • Reduced Immunogenicity: The "stealth" layer provided by the PEG chain can mask epitopes on proteins or nanoparticles, preventing their recognition by the immune system and subsequent clearance by the mononuclear phagocyte system (MPS).

  • Increased Stability: The PEG shield can protect therapeutic proteins and peptides from proteolytic degradation, enhancing their stability in vivo.

Advanced Drug Delivery Systems

This compound is integral to the design of sophisticated drug delivery vehicles, particularly nanoparticles and liposomes.

  • Surface Modification of Nanoparticles: When attached to the surface of nanoparticles, this compound forms a dense, hydrophilic layer that prevents opsonization (the binding of plasma proteins that flags particles for clearance). This "stealth" coating is crucial for extending circulation time, which is a prerequisite for passive tumor targeting.

  • Enabling the Enhanced Permeability and Retention (EPR) Effect: For nanoparticles to be effective in cancer therapy, they must accumulate at the tumor site. The EPR effect describes the phenomenon where macromolecules and nanoparticles preferentially accumulate in tumor tissue due to its leaky vasculature and poor lymphatic drainage. By prolonging circulation from hours to days, PEGylation with linkers like this compound provides the necessary window for the nanoparticles to extravasate into the tumor microenvironment.

Linker Technology in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting these two components is critical to the ADC's success.

  • Hydrophilic Spacing: Many potent cytotoxic payloads are highly hydrophobic. Incorporating a hydrophilic this compound linker can help mitigate the aggregation and poor solubility issues that often arise with high drug-to-antibody ratios (DARs).

  • Improved Pharmacokinetics: The PEG linker can shield the hydrophobic payload, leading to improved ADC stability, a longer half-life, and an enhanced therapeutic index. Recent research has shown that incorporating a methyl-PEG24 (mPEG24) moiety into an ADC linker resulted in maximum hydrophilicity, stability, and tumor suppression, along with a prolonged half-life and better tolerability in animal models.

Quantitative Data on PEGylated Systems

The following table summarizes representative quantitative data from studies on PEGylated therapeutic systems. While not all data is specific to the 24-unit length, it illustrates the profound impact of PEGylation, a role for which this compound is designed.

ParameterSystemObservationQuantitative ImpactReference
Bioavailability Doxorubicin-loaded LiposomesPEGylation increases systemic exposure compared to the free drug.90-fold increase in bioavailability.
Circulation Half-Life Polymeric MicellesHalf-life increases with the molecular weight of the PEG chain.4.6 min (5 kDa PEG) vs. 17.7 min (20 kDa PEG).
Protein Adsorption Poly(lactic acid) NanoparticlesPEGylation reduces the amount of plasma protein that binds to the nanoparticle surface.~75% decrease in protein adsorption with PEG chains ≥ 5 kDa.
Tumor Accumulation 68Ga-labeled PSMA InhibitorPEGylation can be tuned to maintain high tumor uptake.33.45 ± 3.40 %ID/g at 30 minutes post-injection.
Immune Cell Uptake NanoparticlesA greater surface density of PEG reduces uptake by macrophages.Uptake by J774A macrophages is significantly reduced.

Key Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protocol: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a model protein.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Dialysis cassettes (10K MWCO) or size-exclusion chromatography column.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

    • Dissolve the protein in Reaction Buffer to a final concentration of 2-5 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS. A typical molar ratio is 1:2:2 (PEG:EDC:NHS) to ensure efficient activation.

    • Incubate the mixture at room temperature for 15-30 minutes. This reaction forms a semi-stable NHS-activated ester of the PEG acid.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar excess of PEG linker to protein will determine the degree of PEGylation and should be optimized (start with a 10- to 20-fold molar excess).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-activated PEG.

  • Purification:

    • Remove unreacted PEG and byproducts by dialyzing the reaction mixture against PBS at 4°C with several buffer changes.

    • Alternatively, purify the PEGylated protein using size-exclusion chromatography.

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE, where PEGylated proteins will show a size shift.

    • Characterize the extent of PEGylation using techniques like MALDI-TOF mass spectrometry.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes and logical relationships involving this compound.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification PEG_Acid This compound Activated_PEG PEG-NHS Ester PEG_Acid->Activated_PEG  Activation Buffer  (15-30 min) EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Protein Protein-NH2 Activated_PEG->Protein Conjugate PEGylated Protein Protein->Conjugate  Reaction Buffer  (2h - overnight) Purify Dialysis / SEC Conjugate->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Workflow for protein PEGylation using this compound with EDC/NHS chemistry.

G cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker This compound Linker Antibody Monoclonal Antibody (mAb) Amide Amide Bond Antibody->Amide  Conjugation Site  (e.g., Lysine) Payload Cytotoxic Payload PEG_Chain Hydrophilic PEG24 Chain Amide->PEG_Chain Payload_Link Payload Attachment PEG_Chain->Payload_Link Payload_Link->Payload

Caption: Logical relationship of this compound as a linker in an Antibody-Drug Conjugate.

G cluster_Blood Systemic Circulation cluster_Tumor Tumor Microenvironment cluster_Normal Normal Tissue NP_Inject Inject PEGylated Nanoparticles NP_Circulate Prolonged Circulation (Stealth Effect) NP_Inject->NP_Circulate Vessel Leaky Tumor Vasculature NP_Circulate->Vessel Transport to Tumor Site Normal_Vessel Tight Endothelial Junctions NP_Circulate->Normal_Vessel Extravasation Nanoparticle Extravasation Vessel->Extravasation Retention Retention (Poor Lymphatic Drainage) Extravasation->Retention No_Accumulation Minimal Accumulation Normal_Vessel->No_Accumulation

Caption: The role of PEGylation in enabling the Enhanced Permeability and Retention (EPR) effect.

References

Methodological & Application

Application Notes and Protocols for m-PEG24-acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the payload, maximizing efficacy while minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the drug. The linker's properties significantly influence the ADC's stability, solubility, pharmacokinetics, and drug-release mechanism.

Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their numerous advantages.[1][2][3][4] The inclusion of a PEG chain, such as in m-PEG24-acid, can significantly enhance the hydrophilicity of the ADC. This is particularly crucial when working with hydrophobic payloads, as it helps to prevent aggregation, which can lead to rapid clearance from circulation and reduced efficacy.[5] Furthermore, PEGylation can improve the pharmacokinetic profile of an ADC by increasing its hydrodynamic size, thereby reducing renal clearance and extending its circulation half-life.

This document provides detailed protocols for the use of this compound, a heterobifunctional linker, in the synthesis of ADCs. The terminal carboxylic acid of this compound allows for reaction with amine-containing payloads, while the methoxy-terminated end provides a stable, non-reactive cap. The resulting drug-linker complex, featuring an activated ester, can then be conjugated to the lysine residues of a monoclonal antibody.

Materials and Reagents

Reagent/MaterialSupplierPurpose
This compoundBroadPharm, othersHeterobifunctional linker
Monoclonal Antibody (mAb)User-definedTargeting component
Amine-containing cytotoxic drugUser-definedTherapeutic payload
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Standard chemical supplierCarboxylic acid activator
N-hydroxysuccinimide (NHS)Standard chemical supplierForms stable active ester
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Standard chemical supplierOrganic solvent for reactions
Phosphate-Buffered Saline (PBS), pH 7.2-7.4Standard chemical supplierAntibody conjugation buffer
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0Standard chemical supplierActivation reaction buffer
Diisopropylethylamine (DIPEA)Standard chemical supplierBase for amine coupling
Hydroxylamine or Tris bufferStandard chemical supplierQuenching agent
Desalting columns (e.g., Zeba™ Spin)Thermo Fisher Scientific, othersBuffer exchange and removal of excess reagents
Size-Exclusion Chromatography (SEC) columnVariousPurification of final ADC
Hydrophobic Interaction Chromatography (HIC) columnVariousAnalysis and purification of ADCs
LC-MS systemAgilent, Waters, etc.Reaction monitoring and characterization
UV-Vis SpectrophotometerVariousProtein concentration and DAR measurement

Experimental Protocols

The synthesis of an ADC using this compound is a two-part process. First, the cytotoxic drug is conjugated to the this compound linker. Second, this drug-linker construct is conjugated to the monoclonal antibody.

Part 1: Synthesis of Drug-Linker Conjugate (Activation of this compound and Conjugation to Amine-containing Drug)

This protocol describes the activation of the carboxylic acid on this compound using EDC/NHS chemistry to form an NHS ester, which then readily reacts with an amine-containing drug.

1. Reagent Preparation:

  • Dissolve the amine-containing drug in anhydrous DMF or DMSO to a desired concentration (e.g., 10-20 mg/mL).

  • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mM).

2. Activation of this compound:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the this compound solution.

  • Stir the reaction at room temperature for 1-2 hours. The reaction can be monitored by LC-MS to confirm the formation of the NHS ester.

3. Conjugation to the Amine-containing Drug:

  • To the activated m-PEG24-NHS ester solution, add the amine-containing drug (1.2 equivalents).

  • Add DIPEA (2-3 equivalents) to the reaction mixture to raise the pH to approximately 7.2-7.5, which facilitates efficient amine coupling.

  • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.

4. Quenching and Purification:

  • Quench the reaction by adding hydroxylamine or Tris buffer to consume any unreacted NHS esters.

  • Purify the resulting drug-linker conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Lyophilize the purified product for storage.

Part 2: Conjugation of Drug-Linker to Antibody

This protocol details the conjugation of the purified and activated drug-linker (Drug-PEG24-NHS) to the lysine residues of the monoclonal antibody.

1. Antibody Preparation:

  • Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer, such as PBS, at pH 7.2-7.4. Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.

2. Conjugation Reaction:

  • Dissolve the purified Drug-PEG24-NHS ester in a small amount of DMSO or DMF.

  • Add the drug-linker solution to the antibody solution. A 10- to 20-fold molar excess of the drug-linker relative to the antibody is a common starting point to achieve a drug-to-antibody ratio (DAR) of 3-4. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.

  • Incubate the reaction mixture for 1-2 hours at room temperature or on ice for two hours with gentle mixing.

3. Purification of the ADC:

  • Remove unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC).

  • For a more homogeneous ADC, purification by hydrophobic interaction chromatography (HIC) can be employed to separate species with different DARs.

Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species. The unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR values due to the increased hydrophobicity from the payload.

  • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the cytotoxic drug.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides a precise measurement of the mass of the conjugate, allowing for accurate DAR calculation.

2. In Vitro Cytotoxicity Assay:

  • The potency of the synthesized ADC should be evaluated using an in vitro cytotoxicity assay, such as the MTT or XTT assay, on antigen-positive and antigen-negative cell lines to confirm target-specific killing.

Data Presentation

The following tables provide representative data on how PEG linkers, including this compound, can influence the properties of ADCs.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG4~7
PEG8~5
PEG12~5
PEG24~5
(Data adapted from Burke et al., 2017. This study demonstrates that increasing PEG length up to PEG8 significantly reduces ADC clearance, with longer chains like PEG24 maintaining this improved pharmacokinetic profile.)

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low
(Data adapted from a study on trastuzumab-DM1 conjugates. This highlights that a branched or pendant PEG configuration can be more effective at shielding the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.)

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Part 1: Drug-Linker Synthesis cluster_1 Part 2: ADC Conjugation & Purification cluster_2 Characterization This compound This compound EDC_NHS EDC / NHS Activation This compound->EDC_NHS 1 hr, RT Activated_Linker m-PEG24-NHS Ester EDC_NHS->Activated_Linker Drug_Linker Drug-PEG24-NHS (Purified) Activated_Linker->Drug_Linker 2-4 hrs, RT + DIPEA Amine_Drug Amine-containing Payload Amine_Drug->Drug_Linker Conjugation Lysine Conjugation Drug_Linker->Conjugation 1-2 hrs, RT Antibody Monoclonal Antibody (in PBS, pH 7.4) Antibody->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC DAR_Analysis DAR Analysis (HIC, MS) Final_ADC->DAR_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay Final_ADC->Cytotoxicity_Assay

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship of ADC Components

ADC_Structure ADC Antibody-Drug Conjugate mAb Monoclonal Antibody Specificity for Tumor Antigen ADC->mAb targets Linker m-PEG24 Linker Enhances Solubility & Pharmacokinetics ADC->Linker connects via Payload Cytotoxic Drug Induces Cell Death ADC->Payload delivers mAb->Linker conjugated to Linker->Payload attached to

Caption: Components of an this compound based ADC.

ADC Mechanism of Action and Signaling Pathway

ADC_MoA cluster_0 Extracellular cluster_1 Intracellular ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome trafficking Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release degradation Payload Cytotoxic Payload (e.g., MMAE) Payload_Release->Payload Microtubule Microtubule Disruption Payload->Microtubule Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General ADC mechanism and payload-induced apoptosis.

References

Application Notes and Protocols for m-PEG24-acid Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) functionalization, or PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanoparticles for therapeutic and diagnostic applications.[1] The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic protective layer that offers several advantages, including reduced protein adsorption (opsonization), decreased clearance by the reticuloendothelial system (RES), and consequently, prolonged systemic circulation time.[1][2][3] This "stealth" property is crucial for enabling nanoparticles to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1]

m-PEG24-acid is a heterobifunctional PEG reagent featuring a methoxy-terminated PEG chain of 24 ethylene glycol units and a terminal carboxylic acid group. This specific reagent allows for the covalent conjugation to nanoparticles that present amine groups on their surface through the formation of a stable amide bond. The most common and efficient method for this conjugation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

These application notes provide a detailed, step-by-step guide for the functionalization of amine-presenting nanoparticles with this compound using EDC/NHS chemistry. The protocol covers the activation of the carboxylic acid, the conjugation reaction, and the subsequent purification and characterization of the PEGylated nanoparticles.

Experimental Workflow

The overall workflow for the functionalization of nanoparticles with this compound can be visualized as a three-stage process: Activation, Conjugation, and Characterization.

G cluster_0 Activation Stage cluster_1 Conjugation Stage cluster_2 Characterization Stage A This compound C Activated m-PEG24-NHS Ester A->C EDC, NHS B EDC/NHS in Activation Buffer (e.g., MES, pH 5-6) B->C F PEGylated Nanoparticles C->F Addition of activated PEG D Amine-functionalized Nanoparticles D->F E Conjugation Buffer (e.g., PBS, pH 7.2-7.5) E->F G Purification (Centrifugation/Dialysis) F->G H Physicochemical Characterization (DLS, Zeta Potential) G->H I PEG Quantification (NMR, HPLC, TGA) H->I G cluster_0 Unfunctionalized Nanoparticle cluster_1 PEGylated Nanoparticle A Nanoparticle B Opsonization (Protein Adsorption) A->B C RES Uptake (Macrophages) B->C D Rapid Clearance C->D E This compound Functionalized Nanoparticle F Reduced Opsonization E->F G Evasion of RES F->G H Prolonged Circulation G->H I Enhanced Tumor Accumulation (EPR Effect) H->I

References

Application Notes and Protocols for m-PEG24-acid Activation with EDC/NHS for Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules and surfaces, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include enhanced stability, reduced immunogenicity, and increased circulation half-life.[1][2][3] The m-PEG24-acid is a monodisperse PEG linker containing a terminal carboxylic acid group that can be conjugated to primary amines on proteins, peptides, or other molecules.[4][5]

This document provides a detailed protocol for the activation of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate efficient coupling to amine-containing molecules. EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, which then efficiently reacts with primary amines to form a stable amide bond.

Chemical Reaction Pathway

The following diagram illustrates the two-step reaction mechanism for the activation of this compound with EDC and NHS, followed by coupling to an amine-containing molecule (R-NH₂).

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.0) mPEG_acid m-PEG24-COOH O_acylisourea O-acylisourea intermediate (unstable) mPEG_acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS_ester m-PEG24-NHS ester (amine-reactive) O_acylisourea->NHS_ester + NHS NHS NHS NHS->NHS_ester Conjugate m-PEG24-CO-NH-R (Stable Amide Bond) NHS_ester->Conjugate + R-NH₂ Amine R-NH₂ Amine->Conjugate

Diagram 1: EDC/NHS activation and amine coupling of this compound.

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is dependent on several factors, including pH, reagent concentrations, and reaction time. The following table summarizes the recommended conditions for the activation and coupling steps.

ParameterActivation StepCoupling StepRationale
pH 4.5 - 6.07.0 - 8.0The activation reaction with EDC is most efficient at a slightly acidic pH. The reaction of the NHS-ester with primary amines is most efficient at a neutral to slightly basic pH.
Buffer MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)PBS (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5)Use non-amine and non-carboxylate buffers to avoid competing reactions. MES is suitable for the activation step, while PBS is ideal for the coupling step.
Molar Ratio (this compound:EDC:NHS) 1 : 2-10 : 2-5-A molar excess of EDC and NHS is recommended to drive the activation reaction to completion. The exact ratio may require optimization.
Reaction Time 15 - 30 minutes2 hours to overnightThe activation reaction is relatively fast. The coupling reaction time can be varied to optimize conjugation efficiency.
Temperature Room TemperatureRoom Temperature or 4°CThe reaction is typically performed at room temperature. For sensitive proteins, the coupling step can be performed at 4°C.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the activation of this compound and its subsequent conjugation to an amine-containing protein.

Materials Required
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2

  • Amine-containing protein or molecule

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns or dialysis equipment for purification

Experimental Workflow

The diagram below outlines the general workflow for the PEGylation of an amine-containing molecule with this compound using EDC/NHS chemistry.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Equilibrate reagents to room temperature prep_buffers Prepare Activation and Coupling Buffers prep_reagents->prep_buffers prep_peg Dissolve this compound in Activation Buffer prep_buffers->prep_peg prep_protein Dissolve amine-containing molecule in Coupling Buffer prep_buffers->prep_protein activate Activate this compound with EDC and NHS (15-30 min, RT) prep_peg->activate couple Add activated PEG to amine-containing molecule (2h - overnight, RT) prep_protein->couple activate->couple quench Quench reaction with Tris or Hydroxylamine couple->quench purify Purify PEGylated product (Desalting column/Dialysis) quench->purify analyze Characterize product (SDS-PAGE, MS, HPLC) purify->analyze

Diagram 2: Experimental workflow for this compound amine coupling.
Step-by-Step Protocol

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening the vials to prevent condensation of moisture.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as their reactivity decreases over time in aqueous solutions.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer (0.1 M MES, pH 6.0) to the desired concentration.

    • Add EDC and NHS to the this compound solution. A typical molar ratio is 1:2:2 (this compound:EDC:NHS), but this may need to be optimized.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Amine Coupling:

    • Dissolve the amine-containing protein or molecule in Coupling Buffer (PBS, pH 7.2).

    • Add the activated m-PEG24-NHS ester solution from step 2 to the amine-containing solution.

    • Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution to a final concentration of 10-50 mM. Suitable quenching reagents include Tris, glycine, or hydroxylamine. This will react with any remaining NHS-esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the PEGylated Product:

    • Remove excess reagents and byproducts by desalting, dialysis, or size-exclusion chromatography. The choice of method will depend on the properties of the conjugated molecule.

  • Characterization of the Conjugate:

    • The extent of PEGylation can be assessed by various analytical techniques, including SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (for precise mass determination), and HPLC.

Troubleshooting

IssuePossible CauseSolution
Low Coupling Efficiency Inactive EDC/NHSUse fresh, high-quality reagents. Prepare solutions immediately before use.
Incorrect pHEnsure the pH of the activation and coupling buffers is correct.
Presence of competing nucleophilesAvoid buffers containing primary amines (e.g., Tris, glycine) during the coupling step.
Hydrolysis of NHS-esterPerform the coupling step immediately after the activation step.
Protein Precipitation High concentration of reagentsReduce the concentration of EDC and NHS. Perform the reaction at 4°C.
Change in protein solubility after PEGylationOptimize the degree of PEGylation by adjusting the molar ratio of PEG to protein.

Conclusion

The EDC/NHS-mediated coupling of this compound to primary amines is a robust and versatile method for the PEGylation of biomolecules. By carefully controlling the reaction conditions, particularly pH and reagent concentrations, high coupling efficiencies can be achieved. Proper purification and characterization of the final conjugate are crucial to ensure the quality and efficacy of the PEGylated product.

References

Application Notes and Protocols for the Conjugation of m-PEG24-acid to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[1] This modification can enhance solubility, increase in vivo half-life by reducing renal clearance, and decrease immunogenicity.[1][2] m-PEG24-acid is a monodisperse PEG linker containing a terminal carboxylic acid that enables its conjugation to primary amine groups (e.g., the N-terminal alpha-amine or the epsilon-amine of lysine residues) on a peptide.[3][4] The reaction proceeds via the formation of a stable amide bond, typically facilitated by carbodiimide chemistry.

This document provides detailed protocols for the conjugation of this compound to peptides, including the activation of the PEG reagent, the coupling reaction, and the subsequent purification and characterization of the PEGylated peptide conjugate.

Reaction Principle

The conjugation of this compound to a peptide is a two-step process. First, the terminal carboxylic acid of the this compound is activated using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable, amine-reactive NHS ester intermediate. In the second step, this activated PEG reagent reacts with a primary amine on the peptide to form a stable amide linkage. The pH of the reaction is a critical parameter for controlling the site of PEGylation.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.0) mPEG_acid m-PEG24-COOH Activated_mPEG m-PEG24-CO-NHS (Amine-Reactive Ester) mPEG_acid->Activated_mPEG + EDC_NHS EDC / NHS EDC_NHS->Activated_mPEG + PEG_Peptide m-PEG24-CO-NH-Peptide (PEGylated Peptide) Activated_mPEG->PEG_Peptide + Peptide Peptide-NH2 Peptide->PEG_Peptide

Caption: Chemical reaction pathway for peptide PEGylation.

Materials and Reagents

  • This compound

  • Peptide of interest (containing at least one primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

    • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0

    • (Amine-free buffers are critical for the reaction)

  • Quenching Solution: 1 M Hydroxylamine-HCl or 1 M Tris-HCl, pH 8.0

  • Solvents (for organic phase reaction):

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • N,N-Diisopropylethylamine (DIPEA)

  • Purification:

    • Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) column

    • Appropriate mobile phases

  • Characterization:

    • SDS-PAGE apparatus and reagents

    • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Experimental Protocols

Two primary methods for the conjugation of this compound are presented: an aqueous method suitable for most peptides and an organic solvent method for peptides with poor aqueous solubility.

Protocol 1: Aqueous-Based Conjugation

This is the most common method for water-soluble peptides.

1. Reagent Preparation:

  • Equilibrate this compound, EDC, and NHS to room temperature before use.

  • Prepare stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS (e.g., 10 mg/mL in Activation Buffer) immediately before use, as EDC is moisture-sensitive.

  • Dissolve the peptide in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

2. Activation of this compound:

  • Dissolve this compound in the Activation Buffer (pH 5.0-6.0).

  • Add EDC and NHS to the this compound solution. A typical molar ratio is 1:2:2 of this compound:EDC:NHS.

  • Incubate the activation mixture for 15-30 minutes at room temperature.

3. Conjugation to Peptide:

  • Add the activated this compound solution to the peptide solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer. The reaction of the NHS-ester with primary amines is most efficient at a pH range of 7-8.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle stirring.

4. Quenching the Reaction:

  • Add the quenching solution (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

Protocol 2: Organic Solvent-Based Conjugation

This method is suitable for peptides that are more soluble in organic solvents.

1. Reagent Preparation:

  • Ensure all glassware is dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • In separate vials, dissolve EDC (2 equivalents) in anhydrous DCM and NHS (2 equivalents) in a minimal amount of anhydrous DMSO.

2. Activation of this compound:

  • Add the EDC solution followed by the NHS solution to the this compound solution.

  • Stir the mixture at room temperature for 30 minutes.

3. Conjugation to Peptide:

  • Dissolve the peptide (1.5 equivalents) in the reaction mixture. If needed, a small amount of DMF can be used to aid dissolution.

  • Add DIPEA (1.5 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by LC-MS.

4. Work-up and Purification:

  • Upon completion, the solvent can be removed under reduced pressure. The crude product can then be purified directly.

Purification of the PEGylated Peptide

The reaction mixture will contain the desired PEGylated peptide, unreacted peptide, excess PEG reagent, and reaction byproducts. Purification is essential to isolate the conjugate.

  • Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated peptide from the smaller unreacted peptide and other low molecular weight impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for purification, especially for achieving high purity. The PEGylated peptide will typically have a different retention time than the unconjugated peptide.

  • Ion-Exchange Chromatography (IEX): Depending on the charge properties of the peptide and the PEGylated product, IEX can be an effective purification method.

Characterization of the Conjugate

After purification, the identity and purity of the PEGylated peptide should be confirmed.

  • SDS-PAGE: A noticeable increase in the apparent molecular weight of the PEGylated peptide compared to the native peptide should be observed.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This will confirm the covalent attachment of the this compound by showing an increase in mass corresponding to the molecular weight of the PEG linker.

  • HPLC Analysis: Analytical RP-HPLC or SEC can be used to assess the purity of the final product.

Data Presentation: Recommended Reaction Conditions

The optimal reaction conditions can vary depending on the specific peptide. The following table provides recommended starting parameters for optimization.

ParameterAqueous MethodOrganic Solvent MethodRationale & Notes
Molar Ratio (Peptide:PEG:EDC:NHS) 1 : (1-5) : (2-10) : (2-10)1 : (1-1.5) : 2 : 2Excess PEG reagent can drive the reaction to completion but may complicate purification. Start with a 1:1.5 molar ratio of Peptide to PEG.
Activation pH 4.5 - 6.0N/AEDC/NHS activation is most efficient in this pH range.
Conjugation pH 7.0 - 8.0N/A (DIPEA used)Balances reactivity of primary amines while minimizing side reactions. N-terminal amines (pKa ~7.6-8.0) are more reactive at lower pH than lysine ε-amines (pKa ~10.0-10.2), allowing for potential site-selectivity.
Temperature 4°C to Room Temp.Room TemperatureLower temperatures can reduce the rate of hydrolysis of the activated PEG and minimize side reactions.
Reaction Time 2 hours to Overnight1 - 4 hoursReaction progress should be monitored (e.g., by LC-MS) to determine the optimal time.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare Buffers & Solvents B Dissolve Peptide A->B C Dissolve this compound, EDC, NHS A->C E Conjugate to Peptide (1-12 hours) B->E D Activate this compound (15-30 min) C->D D->E F Quench Reaction (15-30 min) E->F G Purify Conjugate (SEC / RP-HPLC) F->G H Characterize Product (SDS-PAGE, MS) G->H I Assess Purity (HPLC) G->I

Caption: General experimental workflow for peptide PEGylation.

References

Application Notes and Protocols for Utilizing m-PEG24-acid as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2][3]

This document provides detailed application notes and protocols for the use of m-PEG24-acid, a long-chain polyethylene glycol (PEG) linker, in the development of PROTACs. The hydrophilic and flexible nature of the this compound linker offers several advantages in PROTAC design, including improved aqueous solubility, enhanced cell permeability, and the ability to span the significant distances that may be required for productive ternary complex formation between the target protein and the E3 ligase.[4]

Key Attributes of this compound in PROTAC Design

The use of a long, flexible PEG linker like this compound can be particularly advantageous in the following scenarios:

  • Improved Physicochemical Properties: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these high-molecular-weight compounds. This can also lead to improved cell permeability by masking the hydrophobicity of the ligands.

  • Optimal Ternary Complex Formation: The extended length and flexibility of the this compound linker can provide the necessary conformational freedom for the target protein and E3 ligase to adopt a productive orientation for ubiquitination, especially when the binding pockets on the two proteins are distant or sterically hindered.

  • Reduced Non-specific Binding: The hydrophilic PEG chain can minimize non-specific hydrophobic interactions, potentially leading to improved selectivity and reduced off-target effects.

Data Presentation: Efficacy of PROTACs with Long PEG Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data from various studies on PROTACs employing long PEG or alkyl/ether linkers, illustrating the impact of linker length on degradation efficiency.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4MDM2PEG133298
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
BTKCereblonPEG≥ 4 PEG unitsMore Potent-

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., Kinase) Target->Ternary_Complex Proteasome 26S Proteasome Target->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

PROTAC Development Workflow

The development of a PROTAC using an this compound linker involves a systematic process of design, synthesis, and biological evaluation.

PROTAC_Workflow cluster_invitro In Vitro Assays Design 1. PROTAC Design - Select Target Ligand - Select E3 Ligase Ligand - Choose this compound linker Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Eval 4. In Vitro Evaluation Purification->In_Vitro_Eval In_Vivo_Eval 5. In Vivo Evaluation In_Vitro_Eval->In_Vivo_Eval Binding Binding Assays (SPR, ITC) In_Vitro_Eval->Binding Degradation Degradation Assays (Western Blot, DC50/Dmax) In_Vitro_Eval->Degradation Ternary_Complex_Formation Ternary Complex Formation (SPR, FRET) In_Vitro_Eval->Ternary_Complex_Formation Lead_Opt 6. Lead Optimization In_Vivo_Eval->Lead_Opt

Caption: A generalized workflow for PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with this compound Linker

This protocol describes a representative synthetic route for coupling a target protein ligand (with a free amine group) and an E3 ligase ligand (with a free amine group) using the this compound linker.

Materials:

  • Target protein ligand with a primary or secondary amine

  • E3 ligase ligand with a primary or secondary amine

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq.) in anhydrous DMF.

    • Add HATU (1.1 eq.) and DIPEA (2 eq.).

    • Stir the reaction mixture at room temperature for 30 minutes to generate the activated ester.

  • Coupling of the First Ligand (e.g., Target Ligand):

    • To the activated this compound solution, add the target protein ligand (1 eq.) dissolved in anhydrous DMF.

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification of the Intermediate:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting intermediate (Ligand1-PEG24-acid) by flash column chromatography or preparative HPLC.

  • Activation of the Intermediate Carboxylic Acid:

    • Dissolve the purified Ligand1-PEG24-acid (1 eq.) in anhydrous DMF.

    • Add HATU (1.1 eq.) and DIPEA (2 eq.).

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Coupling of the Second Ligand (e.g., E3 Ligase Ligand):

    • To the activated intermediate solution, add the E3 ligase ligand (1 eq.) dissolved in anhydrous DMF.

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction progress by LC-MS.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 and Dmax values from the dose-response curve.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol provides a general framework for assessing the formation and stability of the ternary complex using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • Purified E3 ligase

  • PROTAC

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

  • Binary Interaction Analysis (PROTAC to Target Protein):

    • This can be performed by immobilizing the target protein and flowing the PROTAC over the surface or by using a capture-based approach.

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the target protein in the running buffer.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgram data to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation.

    • Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Conclusion

The this compound linker is a valuable tool in the development of PROTACs, offering the potential to improve physicochemical properties and facilitate the formation of a productive ternary complex. The choice of linker is a critical parameter in PROTAC design, and the long, flexible nature of this compound provides a compelling option for targets that are challenging to degrade with shorter, more rigid linkers. The protocols provided herein offer a framework for the synthesis and evaluation of PROTACs incorporating this linker, enabling researchers to advance the development of novel protein-degrading therapeutics.

References

Application Notes and Protocols for m-PEG24-acid Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol)24-acid (m-PEG24-acid) for the surface modification of biomaterials. The following sections detail the principles, protocols, and characterization techniques relevant to achieving successful PEGylation for applications such as reducing non-specific protein adsorption, improving biocompatibility, and enhancing drug delivery systems.

Introduction to this compound Surface Modification

Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy to modify the surface properties of biomaterials, rendering them more resistant to protein adsorption and cellular adhesion. This "stealth" property is crucial for improving the in vivo performance of materials used in medical devices, drug delivery nanoparticles, and tissue engineering scaffolds. This compound is a monodisperse PEG linker featuring a terminal carboxylic acid group, which allows for its covalent attachment to amine-functionalized surfaces through a stable amide bond. The methoxy-terminated end of the PEG chain provides a hydrophilic and bio-inert interface.

The primary advantages of using this compound for surface modification include:

  • Reduced Protein Adsorption: The hydrophilic PEG chains create a steric barrier that minimizes non-specific binding of proteins.

  • Improved Biocompatibility: By masking the underlying material surface, PEGylation can reduce inflammatory responses and improve the overall biocompatibility of an implant or nanoparticle.

  • Enhanced Solubility and Stability: For particulate systems like nanoparticles, PEGylation improves their colloidal stability in biological fluids.

  • Prolonged Circulation Time: In drug delivery, PEGylated nanoparticles exhibit longer circulation half-lives by evading clearance by the mononuclear phagocyte system.

Experimental Protocols

This section provides detailed, step-by-step protocols for the covalent attachment of this compound to amine-functionalized biomaterial surfaces and subsequent characterization.

Protocol for Covalent Immobilization of this compound

This protocol describes the activation of the carboxylic acid group of this compound using the EDC/NHS system and its subsequent reaction with an amine-functionalized surface.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Amine-functionalized biomaterial (e.g., aminosilane-coated silicon wafer, amine-functionalized nanoparticles)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

Procedure:

  • Preparation of this compound Stock Solution:

    • Equilibrate the this compound vial to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a clean, dry reaction vessel, add the desired amount of this compound stock solution.

    • Add EDC and NHS to the this compound solution. A molar ratio of 1:2:2 (this compound:EDC:NHS) is recommended as a starting point.

    • Add Activation Buffer to the mixture.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated PEG.

  • Surface Modification Reaction:

    • Immerse the amine-functionalized biomaterial in the activated this compound solution. For nanoparticles, add the activated PEG solution to a suspension of the nanoparticles.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS).

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Quenching and Washing:

    • To stop the reaction, add Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

    • Wash the modified biomaterial surface extensively with DI water to remove unreacted PEG and byproducts. For nanoparticles, purification can be achieved by centrifugation and resuspension in fresh buffer.

Experimental_Workflow cluster_prep Reagent Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Purification prep_peg Prepare this compound stock solution activate_peg Activate this compound with EDC/NHS in Activation Buffer prep_peg->activate_peg prep_edc_nhs Prepare EDC and NHS solutions prep_edc_nhs->activate_peg prep_buffers Prepare Buffers prep_buffers->activate_peg couple_peg React activated PEG with amine-functionalized biomaterial in Coupling Buffer activate_peg->couple_peg 15-30 min incubation quench Quench reaction couple_peg->quench 2-4 hours incubation wash Wash and purify PPEGylated biomaterial quench->wash PLGA_NP_Modification cluster_formulation Nanoparticle Formulation cluster_pegylation PEGylation cluster_purification Purification cluster_characterization Characterization formulate_np Formulate PLGA nanoparticles with amine-functionalized lipid pegylate_np React nanoparticles with activated this compound formulate_np->pegylate_np purify_np Purify PEGylated nanoparticles pegylate_np->purify_np characterize_np Characterize size, zeta potential, and PEGylation efficiency purify_np->characterize_np Signaling_Pathway cluster_activation Activation cluster_labeling Labeling cluster_visualization Visualization peg_surface This compound modified surface activated_peg NHS-activated PEG surface peg_surface->activated_peg EDC/NHS labeled_surface Fluorescently labeled PPEG surface activated_peg->labeled_surface fluorescent_dye Amine-reactive fluorescent dye fluorescent_dye->labeled_surface microscopy Fluorescence Microscopy labeled_surface->microscopy

Application Notes and Protocols: Calculating Molar Excess of m-PEG24-acid for Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. The covalent attachment of PEG chains can improve solubility, increase in vivo stability, reduce immunogenicity, and prolong circulation half-life. The m-PEG24-acid is a discrete PEG (dPEG®) reagent with a terminal carboxylic acid, offering a defined molecular weight for precise control over the final conjugate.

Successful PEGylation with this compound hinges on the efficient activation of its terminal carboxylic acid to a reactive ester, typically an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target molecule. A critical parameter in this process is the molar excess of the PEG reagent used. An insufficient excess can lead to low conjugation efficiency, while an excessive amount can result in polysubstitution and complicate downstream purification.

This document provides a detailed guide for calculating the optimal molar excess of this compound for conjugation reactions, including protocols for the activation of the acid and the subsequent conjugation to amine-containing molecules.

Principle of the Reaction

The conjugation of this compound to a primary amine-containing molecule is a two-step process:

  • Activation of this compound: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable m-PEG24-NHS ester.[1]

  • Conjugation to the Target Molecule: The amine-reactive m-PEG24-NHS ester is then introduced to the target molecule (e.g., protein, peptide) where it reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminal α-amine) to form a stable amide bond.[2][3]

A crucial consideration is the hydrolysis of the NHS ester, which competes with the aminolysis (conjugation) reaction.[4] The rate of hydrolysis is pH-dependent, increasing significantly at higher pH values.[5] This makes the timely execution of the conjugation step after activation critical for achieving high yields.

Calculating the Molar Excess of this compound

Calculating the appropriate molar excess of this compound requires a two-stage consideration, accounting for both the activation and conjugation steps.

Factors Influencing the Required Molar Excess

Several factors dictate the optimal molar ratio of this compound to the target molecule:

  • Number of available amines on the target molecule: Proteins with a higher number of accessible primary amines may require a lower molar excess to achieve the desired degree of PEGylation.

  • Reactivity of the amines: The pKa of the target amines and steric hindrance around the amine groups can affect their reactivity.

  • Concentration of reactants: More dilute reaction conditions may necessitate a higher molar excess of the PEG reagent to drive the reaction forward.

  • Desired degree of PEGylation: For mono-PEGylation, a lower molar excess is typically used, while for multi-PEGylation, a higher excess is required.

  • Efficiency of the activation reaction: The conversion of this compound to its active NHS ester is not always 100% efficient. This is a critical, and often overlooked, factor.

  • Hydrolysis of the active ester: The stability of the m-PEG24-NHS ester in the reaction buffer will impact the amount available for conjugation.

A Step-by-Step Guide to Calculating the Molar Excess

Due to the variability in the activation efficiency of this compound, an empirical approach is often necessary to determine the optimal molar excess. The following steps provide a framework for this process:

  • Determine the Molar Concentration of the Target Molecule: Accurately determine the concentration of your protein, peptide, or small molecule solution.

  • Estimate the Desired Molar Excess for Conjugation: Based on literature and the factors mentioned above, select a starting range for the molar excess of the active m-PEG24-NHS ester. A common starting point for protein conjugation is a 5- to 20-fold molar excess of the PEG-NHS ester over the protein. For small molecules, a lower excess of 1:1 or 2:1 may be sufficient.

  • Account for the Activation Step Efficiency (Crucial Consideration): The yield of the EDC/NHS activation of m-PEG-acid can be variable. While quantitative data is scarce in the literature, it is prudent to assume an activation efficiency of less than 100%. A conservative starting assumption might be in the range of 50-80%. Therefore, you will need to use a higher initial molar excess of this compound to ensure you have the desired excess of the active NHS ester.

Example Calculation:

  • Goal: Achieve a 10-fold molar excess of active m-PEG24-NHS ester for conjugation to a protein.

  • Assumption: The EDC/NHS activation of this compound is estimated to be 70% efficient.

To calculate the required starting molar excess of this compound:

Starting Molar Excess of this compound = (Desired Molar Excess of Active NHS Ester) / (Activation Efficiency)

Starting Molar Excess of this compound = 10 / 0.70 ≈ 14.3

Therefore, a ~14-15 fold molar excess of this compound should be used in the activation reaction to achieve an approximate 10-fold molar excess of the active m-PEG24-NHS ester for the subsequent conjugation.

It is highly recommended to perform small-scale pilot reactions with varying molar excesses of this compound to experimentally determine the optimal ratio for your specific application.

Data Presentation

The following tables summarize key quantitative data for consideration when planning your this compound conjugation experiments.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight~1117.3 g/mol
CAS Number125220-94-2
AppearanceWhite to off-white solid
SolubilitySoluble in water and common organic solvents (e.g., DMF, DMSO)

Table 2: Recommended Molar Ratios for Activation and Conjugation Reactions

Reaction StepReagentRecommended Molar Ratio (relative to this compound or Target Molecule)Notes
Activation EDC1.5 - 2.0 equivalentsA slight excess is used to drive the reaction.
NHS1.5 - 2.0 equivalentsA slight excess helps to efficiently trap the O-acylisourea intermediate.
Conjugation (Proteins/Peptides) m-PEG24-NHS ester5 - 20 fold molar excessThe optimal ratio is target-dependent and should be determined empirically.
Conjugation (Small Molecules) m-PEG24-NHS ester1 - 5 fold molar excessLower excesses are often sufficient for small molecules.

Experimental Protocols

The following are detailed protocols for the activation of this compound and its subsequent conjugation to an amine-containing protein.

Protocol 1: Activation of this compound with EDC/NHS (Aqueous Method)

This protocol is suitable for the in-situ activation of this compound immediately prior to conjugation in an aqueous buffer.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (optional, for stock solutions)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC-HCl, and NHS to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in the Activation Buffer or anhydrous DMSO/DMF (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh stock solutions of EDC-HCl and NHS in the Activation Buffer (e.g., 10 mg/mL). Do not store these solutions.

  • Activation Reaction:

    • In a reaction tube, add the desired amount of this compound solution.

    • Add 1.5-2.0 molar equivalents of the freshly prepared EDC-HCl solution to the this compound solution. Mix gently.

    • Immediately add 1.5-2.0 molar equivalents of the freshly prepared NHS solution to the reaction mixture.

    • Incubate the reaction at room temperature for 15-30 minutes.

    • The activated m-PEG24-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated m-PEG24-NHS Ester to a Protein

Materials:

  • Activated m-PEG24-NHS ester solution (from Protocol 1)

  • Protein solution in a suitable buffer

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer (e.g., borate buffer).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

Procedure:

  • Buffer Exchange (if necessary):

    • Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.

  • Conjugation Reaction:

    • Adjust the pH of the activated m-PEG24-NHS ester solution to 7.2-7.5 by adding the Conjugation Buffer if the activation was performed at a lower pH.

    • Slowly add the desired molar excess of the activated m-PEG24-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent (if used for stock solutions) should ideally not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may vary depending on the protein.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted m-PEG24-NHS ester.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC to determine the degree of PEGylation.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in these application notes.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification This compound This compound EDC_NHS EDC + NHS (in Activation Buffer, pH 5-6) This compound->EDC_NHS 15-30 min Room Temp Activated_PEG m-PEG24-NHS ester EDC_NHS->Activated_PEG Conjugation 1-2 hours RT or Overnight 4°C Activated_PEG->Conjugation Target_Molecule Amine-containing Target Molecule (in Conjugation Buffer, pH 7.2-8.0) Target_Molecule->Conjugation PEGylated_Product PEGylated Product Conjugation->PEGylated_Product Quenching Add Quenching Buffer (e.g., Tris, Glycine) PEGylated_Product->Quenching Purification SEC / IEX / Dialysis Quenching->Purification Final_Product Purified PEGylated Conjugate Purification->Final_Product

Caption: Experimental workflow for this compound conjugation.

G Start Start Calculation Desired_Excess Define Desired Molar Excess of Active m-PEG24-NHS Ester (e.g., 10x) Start->Desired_Excess Activation_Efficiency Estimate Activation Efficiency of this compound (e.g., 70% or 0.7) Desired_Excess->Activation_Efficiency Calculation Calculate Initial This compound Excess Activation_Efficiency->Calculation Result Initial Molar Excess of This compound = Desired Excess / Activation Efficiency Calculation->Result End End Calculation Result->End

References

Application Notes and Protocols for m-PEG24-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG24-acid is a monodisperse polyethylene glycol (PEG) linker that has emerged as a critical component in the development of advanced drug delivery systems. Its defined chain length of 24 ethylene glycol units provides a balance of hydrophilicity and a fixed spacer length, which is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of conjugated therapeutics. The terminal carboxylic acid group allows for covalent attachment to amine-containing molecules, such as targeting ligands, drugs, or the surface of nanoparticles, through stable amide bond formation. This document provides detailed application notes and protocols for the use of this compound in the construction of targeted drug delivery vehicles, including liposomes, polymeric nanoparticles, and antibody-drug conjugates (ADCs).

This compound is a valuable tool in drug delivery for several key reasons:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain increases the aqueous solubility of hydrophobic drugs and can prevent aggregation of nanoparticles.[1]

  • Prolonged Circulation Time: The PEGylated surface of a drug carrier can reduce opsonization and subsequent clearance by the reticuloendothelial system (RES), leading to a longer circulation half-life in the bloodstream.

  • Controlled Drug Release: When incorporated into nanoparticle formulations, this compound can influence the drug release kinetics.

  • Precise Spacer Length: The defined length of the PEG24 chain provides a consistent distance between the drug carrier and a targeting moiety, which can be critical for optimal receptor binding.

Key Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 1117.3 g/mol [1]
CAS Number 125220-94-2[1]
Formula C50H100O26[1]
Purity Typically >95%[1]
Storage -20°C

Applications and Protocols

Formulation of PEGylated Nanoparticles for Targeted Cancer Therapy

PEGylated nanoparticles can exploit the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting. Furthermore, the surface can be functionalized with targeting ligands for active targeting of cancer cells.

Experimental Protocol: Preparation of Paclitaxel-Loaded PLGA Nanoparticles with this compound Surface Modification

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating the chemotherapeutic drug paclitaxel, with a surface coating of this compound.

Materials:

  • PLGA (50:50, MW 10,000-25,000)

  • Paclitaxel

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):

    • Dissolve 100 mg of PLGA and 10 mg of paclitaxel in 2 mL of DCM.

    • Prepare a 2% w/v aqueous solution of PVA.

    • Add the PLGA/paclitaxel organic solution to 10 mL of the PVA solution and emulsify by sonication for 2 minutes on an ice bath.

    • Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

    • Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.

  • Surface Functionalization with this compound:

    • Activate the carboxylic acid group of this compound. Dissolve 20 mg of this compound, 15 mg of EDC, and 10 mg of NHS in 1 mL of anhydrous dimethylformamide (DMF). Stir for 1 hour at room temperature.

    • Resuspend the PLGA nanoparticles in 5 mL of PBS (pH 7.4).

    • Add the activated this compound solution to the nanoparticle suspension.

    • React for 4 hours at room temperature with gentle stirring.

    • Wash the PEGylated nanoparticles three times with deionized water to remove unreacted reagents.

    • Resuspend the final paclitaxel-loaded, this compound functionalized nanoparticles in PBS for characterization and in vitro/in vivo studies.

Quantitative Data for PEGylated Nanoparticles:

ParameterTypical Value Range
Drug Loading Content (%) 1 - 10
Encapsulation Efficiency (%) 70 - 95
Particle Size (nm) 100 - 200
Zeta Potential (mV) -10 to -30
In Vivo Tumor Growth Inhibition (%) Varies depending on tumor model and dosage

Note: These values are representative and can vary based on the specific formulation parameters.

Experimental Workflow for Nanoparticle Formulation and Functionalization

G cluster_formulation Nanoparticle Formulation cluster_pegylation Surface PEGylation dissolve Dissolve PLGA & Paclitaxel in DCM emulsify Emulsify in PVA solution dissolve->emulsify evaporate Solvent Evaporation emulsify->evaporate collect Collect & Wash NPs evaporate->collect activate Activate this compound (EDC/NHS) collect->activate react React NPs with activated PEG activate->react wash Wash PEGylated NPs react->wash final_product final_product wash->final_product Final Product: PTX-PLGA-PEG24 NPs

Caption: Workflow for preparing paclitaxel-loaded PEGylated nanoparticles.

Preparation of Antibody-Drug Conjugates (ADCs) using this compound Linker

This compound can be used as a hydrophilic linker in ADCs to connect a cytotoxic payload to a monoclonal antibody. This can improve the ADC's solubility and pharmacokinetic profile.

Experimental Protocol: Conjugation of a Cytotoxic Drug to an Antibody via this compound

This protocol describes the conjugation of a generic amine-containing cytotoxic drug to the lysine residues of a monoclonal antibody using this compound as a linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS

  • This compound

  • Amine-containing cytotoxic drug (e.g., a derivative of doxorubicin)

  • EDC and NHS

  • Anhydrous DMF

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Activation of this compound:

    • Dissolve 10 mg of this compound, 7.5 mg of EDC, and 5 mg of NHS in 0.5 mL of anhydrous DMF.

    • Stir the reaction for 1 hour at room temperature to form the NHS-activated PEG linker.

  • Conjugation of Activated PEG to the Cytotoxic Drug:

    • Dissolve 5 mg of the amine-containing cytotoxic drug in 0.5 mL of anhydrous DMF.

    • Add the activated this compound solution to the drug solution.

    • Stir the reaction overnight at room temperature in the dark.

  • Conjugation of Drug-Linker to the Antibody:

    • The resulting solution contains the drug-PEG24-acid conjugate. This conjugate now has a terminal carboxylic acid group from the PEG linker.

    • Activate the carboxylic acid of the drug-PEG24-acid conjugate by adding 7.5 mg of EDC and 5 mg of NHS. Stir for 1 hour at room temperature.

    • Add the activated drug-linker solution dropwise to 5 mg of the antibody in 2 mL of PBS (pH 7.4) with gentle stirring.

    • Allow the reaction to proceed for 4 hours at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using a pre-packed SEC column equilibrated with PBS.

    • Collect the protein-containing fractions.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.

Quantitative Data for ADCs with PEG Linkers:

ParameterTypical ValueReference
Drug-to-Antibody Ratio (DAR) 2 - 8
Purity (%) >95
In Vitro Cytotoxicity (IC50) Varies depending on cell line and payload
In Vivo Efficacy Varies depending on tumor model and dosage

Logical Flow for Antibody-Drug Conjugate Synthesis

G cluster_linker_activation Linker Activation & Drug Conjugation cluster_adc_formation ADC Formation cluster_purification Purification & Characterization peg_acid This compound activate_peg Activate with EDC/NHS peg_acid->activate_peg conjugate_drug Conjugate to Drug activate_peg->conjugate_drug drug Amine-containing Cytotoxic Drug drug->conjugate_drug activate_linker_drug Activate Drug-Linker (EDC/NHS) conjugate_drug->activate_linker_drug conjugate_ab Conjugate to Antibody activate_linker_drug->conjugate_ab antibody Monoclonal Antibody (Lysine residues) antibody->conjugate_ab purify Purify by SEC conjugate_ab->purify characterize Characterize DAR, Purity purify->characterize final_adc Final ADC characterize->final_adc

Caption: Synthesis and purification of an antibody-drug conjugate.

Brain-Targeted Delivery of Neurotrophic Factors

PEGylation can be used to improve the delivery of therapeutic proteins, such as brain-derived neurotrophic factor (BDNF), across the blood-brain barrier (BBB).

Experimental Protocol: PEGylation of Brain-Derived Neurotrophic Factor (BDNF)

This protocol describes the covalent attachment of this compound to BDNF to enhance its delivery to the central nervous system.

Materials:

  • Recombinant human BDNF

  • This compound

  • EDC and NHS

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (10 kDa MWCO)

Procedure:

  • Activation of this compound:

    • Dissolve a 10-fold molar excess of this compound, EDC, and NHS in PBS (pH 7.4).

    • Stir for 30 minutes at room temperature.

  • Conjugation to BDNF:

    • Dissolve BDNF in PBS to a final concentration of 1 mg/mL.

    • Add the activated this compound solution to the BDNF solution.

    • React for 2 hours at room temperature with gentle agitation.

  • Purification of PEGylated BDNF:

    • Quench the reaction by adding an excess of a small amine-containing molecule (e.g., Tris buffer).

    • Purify the PEG-BDNF conjugate from unreacted PEG and other reagents by dialysis against PBS at 4°C for 24 hours, with several buffer changes.

    • Analyze the extent of PEGylation by SDS-PAGE and MALDI-TOF mass spectrometry.

Quantitative Data for PEGylated BDNF:

ParameterResultReference
Biological Activity Preserved with low degrees of PEGylation
Spinal Cord Distribution Enhanced compared to native BDNF
In Vivo Half-life Increased compared to native BDNF

Signaling Pathway: BDNF-TrkB Signaling

BDNF exerts its neurotrophic effects by binding to the Tropomyosin receptor kinase B (TrkB). This binding event initiates a signaling cascade that promotes neuronal survival and growth.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space bdnf PEG-BDNF trkb TrkB Receptor bdnf->trkb pi3k PI3K trkb->pi3k ras Ras trkb->ras akt Akt pi3k->akt survival Neuronal Survival & Growth akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->survival

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG24-acid Conjugation Reaction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize m-PEG24-acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

A1: this compound contains a terminal carboxylic acid group. This group is typically reacted with primary amines on a target molecule (e.g., proteins, peptides, or small molecules) to form a stable amide bond. This reaction is most commonly facilitated by a two-step process using carbodiimide chemistry, involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

Q2: Why is a two-step reaction with EDC and NHS recommended?

A2: A two-step process is generally preferred to increase reaction efficiency and reduce side products.[1] In the first step, the carboxylic acid on the this compound is activated with EDC and NHS at an acidic pH (typically 4.5-6.0) to form a more stable NHS ester.[3][4] This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate formed with EDC alone. In the second step, the pH is raised to a physiological or slightly basic level (7.2-8.5) to facilitate the reaction of the NHS ester with the primary amine on the target molecule.

Q3: What are the critical parameters to control for a successful conjugation reaction?

A3: The most critical parameters to control are:

  • pH: Different pH optima are required for the activation and conjugation steps.

  • Molar Ratios: The molar ratios of this compound, EDC, NHS, and the amine-containing molecule significantly impact the reaction outcome.

  • Buffer Composition: The choice of buffer is crucial, as some buffer components can interfere with the reaction.

  • Temperature and Reaction Time: These parameters influence the reaction rate and the stability of the intermediates.

  • Reagent Quality: The purity and handling of reagents, especially EDC and NHS which are moisture-sensitive, are vital for success.

Q4: Which buffers should be used for the conjugation reaction?

A4: It is essential to use buffers that do not contain primary amines or carboxyl groups, as these will compete in the reaction.

  • For the activation step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is commonly recommended.

  • For the conjugation step (pH 7.2-8.5): PBS (phosphate-buffered saline) or borate buffer are suitable choices.

  • Avoid: Tris (tris(hydroxymethyl)aminomethane) and glycine-containing buffers should be avoided as they contain primary amines that will quench the reaction.

Q5: How should the this compound and other reagents be prepared and stored?

A5: this compound is a PEG linker with a terminal carboxylic acid. It is generally recommended to store it at -20°C. Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation. For ease of handling, stock solutions can be prepared in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). EDC and NHS are also moisture-sensitive and should be stored desiccated at -20°C. It is best to prepare solutions of EDC and NHS immediately before use.

Troubleshooting Guide

Q1: I am observing very low or no conjugation product. What could be the cause?

A1: Low or no yield can stem from several factors:

  • Suboptimal pH: Ensure you are using the correct pH for each step of the reaction. The activation of this compound with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction with the amine is most efficient at pH 7-8.

  • Inactive Reagents: EDC and NHS are moisture-sensitive. If they have been improperly stored or handled, they may be hydrolyzed and inactive. Use fresh or properly stored reagents.

  • Incorrect Buffer: The presence of primary amines (e.g., Tris, glycine) in your buffer will compete with your target molecule for reaction with the activated PEG, thus reducing your yield.

  • Insufficient Molar Ratio of Reagents: The molar ratio of EDC and NHS to the this compound may be too low for efficient activation. Consider increasing the molar excess of the coupling agents.

Q2: My protein/molecule is precipitating or aggregating during the reaction. How can I prevent this?

A2: Aggregation can occur due to changes in the surface properties of the molecule upon PEGylation or due to the reaction conditions themselves.

  • Optimize Reagent Concentrations: High concentrations of EDC can sometimes lead to aggregation. Try reducing the molar excess of EDC.

  • Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration may help to reduce aggregation.

  • Solubility: Ensure that your target molecule is soluble and stable in the chosen reaction buffer and at the working concentration. The hydrophilic PEG spacer on this compound generally increases the solubility of the conjugate in aqueous media.

Q3: The reaction is not going to completion, and I have a mix of starting material and product. What should I do?

A3: Incomplete reactions are common and can often be optimized.

  • Increase Reaction Time: The reaction may simply need more time to proceed to completion. Typical conjugation reactions are run for 1-2 hours at room temperature or overnight at 4°C.

  • Adjust Molar Ratios: Increasing the molar excess of the this compound or the coupling reagents (EDC/NHS) can drive the reaction towards the product. However, be mindful that a large excess of PEG can make purification more challenging.

  • Check for Competing Side Reactions: The primary competing reaction is the hydrolysis of the activated NHS ester. This is more pronounced at higher pH values. Ensure the pH of your conjugation step is not excessively high (ideally between 7.2 and 8.5).

Q4: How do I stop (quench) the reaction?

A4: The reaction can be quenched by adding a small molecule containing a primary amine. Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine. This will react with any remaining activated this compound, preventing further reaction.

Quantitative Data Summary

The efficiency of the this compound conjugation is highly dependent on several key parameters. The following table summarizes the expected impact of varying these parameters on the reaction outcome.

ParameterConditionEffect on Activation (Step 1)Effect on Conjugation (Step 2)Impact on Overall Yield
pH Acidic (4.5-6.0)Optimal: Efficient formation of NHS ester.Poor: Primary amines are protonated and non-nucleophilic.Suboptimal for the overall two-step process.
Neutral (7.0-7.5)Suboptimal: Slower activation.Good: Balance between amine reactivity and NHS ester stability.Generally a good compromise for a one-pot reaction.
Basic (8.0-8.5)Poor: Rapid hydrolysis of EDC and the NHS ester.Optimal: Primary amines are deprotonated and highly nucleophilic.Can be high if the NHS ester is stable enough.
Molar Ratio (EDC:NHS:Acid) Low (e.g., 1:1:1)May result in incomplete activation.-Potentially lower yield.
Moderate (e.g., 2:2:1)Generally sufficient for good activation.-Often a good starting point for optimization.
High (e.g., 5:5:1)Can drive activation to completion but may increase side reactions.-May increase yield but requires more purification.
Temperature 4°CSlower reaction rate.Slower reaction rate.May improve yield for sensitive molecules by reducing aggregation and hydrolysis.
Room Temp (20-25°C)Faster reaction rate.Faster reaction rate.A good balance of reaction speed and stability for many applications.
> 30°CVery fast reaction, but increased risk of hydrolysis and aggregation.Very fast reaction, but increased risk of hydrolysis and aggregation.Generally not recommended.
Reaction Time Short (e.g., < 1 hour)May be insufficient for complete activation or conjugation.May be insufficient for complete activation or conjugation.Likely to result in lower yield.
Moderate (e.g., 2-4 hours)Often sufficient for reactions at room temperature.Often sufficient for reactions at room temperature.Typically provides a good yield.
Long (e.g., overnight)Can increase yield, especially at lower temperatures.Can increase yield, especially at lower temperatures.Often used to maximize yield, particularly for 4°C reactions.

Experimental Protocols

Detailed Methodology for Two-Step this compound Conjugation to a Primary Amine

This protocol provides a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mg/mL).

  • Dissolve the desired amount of this compound in Activation Buffer.

  • Prepare fresh solutions of EDC and NHS in Activation Buffer or water.

  • Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule (e.g., protein) in the Conjugation Buffer.

  • Add the activated this compound solution from Step 1 to the protein solution. A 10 to 20-fold molar excess of the activated PEG to the protein is a common starting point.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purify the PEGylated conjugate using a desalting column or other appropriate chromatography method to remove excess PEG and byproducts.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation reagents This compound + EDC + NHS mix1 Mix and Incubate (RT, 15-30 min) reagents->mix1 Dissolve activation_buffer Activation Buffer (MES, pH 6.0) activation_buffer->mix1 activated_peg Activated m-PEG24-NHS Ester mix1->activated_peg mix2 Mix and Incubate (RT, 1-2h or 4°C, overnight) activated_peg->mix2 protein Amine-containing Molecule protein->mix2 Dissolve conjugation_buffer Conjugation Buffer (PBS, pH 7.4) conjugation_buffer->mix2 quench Quench Reaction (e.g., Tris buffer) mix2->quench purify Purification (e.g., Desalting Column) quench->purify final_product Purified PEGylated Conjugate purify->final_product

Caption: Experimental workflow for a two-step this compound conjugation reaction.

troubleshooting_guide cluster_reagents Reagent Issues cluster_buffer Buffer Issues cluster_ph pH Issues cluster_ratios Molar Ratio Issues start Low or No Conjugation Yield q_reagents Are EDC/NHS fresh and properly stored? start->q_reagents a_reagents_no Use fresh reagents. q_reagents->a_reagents_no No a_reagents_yes Proceed to check buffer. q_reagents->a_reagents_yes Yes q_buffer Does the buffer contain primary amines (Tris, glycine)? a_reagents_yes->q_buffer a_buffer_yes Switch to non-amine buffer (MES, PBS, Borate). q_buffer->a_buffer_yes Yes a_buffer_no Proceed to check pH. q_buffer->a_buffer_no No q_ph Is the pH optimal for each step? (Activation: 4.5-6.0, Conjugation: 7.2-8.5) a_buffer_no->q_ph a_ph_no Adjust pH for each step. q_ph->a_ph_no No a_ph_yes Proceed to check ratios. q_ph->a_ph_yes Yes q_ratios Is the molar excess of EDC/NHS and PEG sufficient? a_ph_yes->q_ratios a_ratios_no Increase molar excess of coupling agents and/or PEG. q_ratios->a_ratios_no No a_ratios_yes Consider reaction time/temp. q_ratios->a_ratios_yes Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: m-PEG24-acid and Amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving m-PEG24-acid and amines.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind reacting this compound with an amine?

A1: The reaction is a two-step process. First, the terminal carboxylic acid group of this compound is activated, typically using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester. In the second step, this amine-reactive NHS ester is introduced to the amine-containing molecule (e.g., a protein, peptide, or small molecule), which attacks the ester to form a stable, covalent amide bond.[1][2]

Q2: Why is NHS or Sulfo-NHS used with EDC?

A2: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid or rearrange into an inactive N-acylurea byproduct.[2][3] NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and improves the efficiency of the subsequent reaction with the amine.[3]

Q3: What are the optimal pH conditions for the reaction?

A3: The two steps of the reaction have different optimal pH ranges.

  • Activation Step: The activation of the carboxylic acid with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0. A common buffer for this step is MES buffer.

  • Coupling Step: The reaction of the newly formed NHS ester with a primary amine is most efficient at a physiological to slightly basic pH, typically between 7.2 and 8.5. Common buffers for this step include phosphate-buffered saline (PBS), borate, or bicarbonate buffers.

Q4: What type of buffers should I avoid?

A4: It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate), as these will compete with the intended reaction, leading to lower yields and unwanted side products.

Q5: How should I store and handle this compound, EDC, and NHS reagents?

A5: Proper storage and handling are crucial for maintaining reagent activity.

  • This compound: Store at -20°C and keep desiccated.

  • EDC and NHS: These reagents are sensitive to moisture (hygroscopic). They should be stored desiccated at -20°C or 4°C as recommended by the supplier. Before opening, always allow the reagent vials to warm to room temperature to prevent water condensation on the product.

Q6: How can I stop (quench) the reaction?

A6: The reaction can be stopped by adding a quenching reagent that reacts with the remaining active NHS esters. Common quenching agents include buffers containing primary amines like Tris or glycine. Hydroxylamine can also be used, which hydrolyzes the unreacted NHS esters.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive Reagents: EDC and/or NHS may have been inactivated by moisture.1. Use fresh, properly stored EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent condensation. Consider purchasing pre-activated m-PEG24-NHS ester.
2. Incorrect pH: The pH for the activation or coupling step is outside the optimal range.2. Carefully check and adjust the pH for each step. Use MES buffer (pH 4.5-6.0) for activation and then raise the pH to 7.2-8.5 (e.g., with PBS) for the amine coupling step.
3. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).3. Perform a buffer exchange on your amine-containing molecule into a non-amine, non-carboxyl buffer like PBS or HEPES before the reaction.
4. Hydrolysis of Intermediates: The O-acylisourea or NHS-ester intermediate hydrolyzed before reacting with the amine. This is a primary side reaction.4. Proceed to the amine coupling step immediately after the activation step, especially in aqueous solutions where the NHS ester has a limited half-life. Consider increasing the molar excess of the PEG reagent.
5. Insufficient Molar Excess: The molar ratio of this compound to the amine is too low.5. Increase the molar excess of the this compound and activation reagents. The optimal ratio should be determined empirically for each specific reaction.
Precipitation During Reaction 1. Protein Aggregation: The change in pH or addition of reagents caused the protein to precipitate.1. Ensure the protein is soluble and stable in the chosen reaction buffers at the desired concentration. Perform a small-scale test to check for stability.
2. High Reagent Concentration: High concentrations of EDC or the PEG reagent can sometimes cause precipitation.2. If precipitation is observed, try reducing the concentration of the coupling reagents or performing the reaction in a larger volume.
3. Poor Solubility of PEG Reagent: The this compound was not fully dissolved before starting the reaction.3. If performing the reaction in an organic solvent, ensure it is anhydrous. For aqueous reactions, ensure the PEG reagent is fully dissolved in the buffer before adding it to the protein.
Difficulty Purifying the Final Product 1. Similar Size of Reactants and Products: Unreacted this compound is difficult to separate from a small peptide conjugate.1. For small molecules, consider purification by reverse-phase HPLC.
2. Complex Reaction Mixture: The final mixture contains the desired product, unreacted protein, unreacted PEG, and hydrolyzed PEG.2. For protein conjugates, size-exclusion chromatography (SEC) is effective for removing unreacted PEG and other small molecules. Ion-exchange chromatography (IEX) can be used to separate the native protein from the PEGylated product, as PEGylation often shields surface charges.

Experimental Protocols & Data

Reaction Parameter Summary
Parameter Activation Step Coupling Step Reference(s)
pH 4.5 - 6.07.2 - 8.5
Recommended Buffer 0.1 M MES, 0.5 M NaClPBS, Borate, Bicarbonate
Temperature Room Temperature4°C to Room Temperature
Duration 15 - 30 minutes1 - 2 hours (or overnight at 4°C)
Protocol 1: Two-Step Aqueous Conjugation to a Protein

This protocol is for the in-situ activation of this compound and subsequent conjugation to a primary amine on a protein.

Materials:

  • This compound

  • EDC-HCl

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Amine-containing protein in Coupling Buffer

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening. Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or fresh, cold Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and Sulfo-NHS to the this compound solution. A common molar ratio is 1:2:2 (PEG-acid:EDC:Sulfo-NHS), but this may require optimization.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution in Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.

    • The molar excess of the PEG reagent over the protein will depend on the desired degree of labeling and should be optimized. Start with a 10- to 20-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Protocol 2: Monitoring the Reaction

The progress of the PEGylation reaction can be monitored by several analytical techniques:

  • SDS-PAGE: A simple way to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Size-Exclusion Chromatography (SEC): Can be used to separate and quantify the native protein, PEGylated species, and unreacted PEG.

  • Mass Spectrometry (MS): Provides precise mass information to confirm the degree of PEGylation (i.e., how many PEG chains are attached per protein molecule).

Visualizations

G This compound Amine Coupling Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Purification & Analysis prep_peg Dissolve this compound in Activation Buffer (MES, pH 5.5) activation Activation Add EDC/S-NHS to PEG-acid (15 min, RT) prep_peg->activation prep_protein Prepare Protein in Coupling Buffer (PBS, pH 7.4) conjugation Conjugation Mix activated PEG with protein (2h RT or O/N 4°C) prep_protein->conjugation prep_edc Prepare fresh EDC/S-NHS solution prep_edc->activation activation->conjugation quenching Quenching Add Tris or Glycine (15 min, RT) conjugation->quenching purification Purification (SEC, IEX, or Dialysis) quenching->purification analysis Analysis (SDS-PAGE, MS) purification->analysis

Caption: Experimental workflow for this compound conjugation.

G Troubleshooting Low Conjugation Yield start Low or No Yield check_reagents Are EDC/NHS reagents fresh and stored dry? start->check_reagents check_ph Is pH correct for both activation (4.5-6.0) and coupling (7.2-8.5) steps? check_reagents->check_ph Yes sol_reagents Use fresh reagents. Equilibrate to RT before opening. check_reagents->sol_reagents No check_buffer Does the buffer contain competing amines (e.g., Tris, Glycine)? check_ph->check_buffer Yes sol_ph Verify buffer pH. Use a two-buffer system (MES then PBS). check_ph->sol_ph No check_ratio Is the molar excess of PEG-acid sufficient? check_buffer->check_ratio No sol_buffer Buffer exchange protein into a non-amine buffer (e.g., PBS, HEPES). check_buffer->sol_buffer Yes sol_ratio Increase molar excess of this compound. check_ratio->sol_ratio No success Yield Improved check_ratio->success Yes sol_reagents->success sol_ph->success sol_buffer->success sol_ratio->success G Key Reaction Pathways cluster_desired Desired Pathway cluster_side Competing Side Reactions peg_acid m-PEG24-COOH o_acyl O-acylisourea Intermediate (Unstable) peg_acid->o_acyl + EDC nhs_ester m-PEG24-NHS Ester (Semi-stable) o_acyl->nhs_ester + NHS hydrolysis1 Hydrolysis o_acyl->hydrolysis1 + H2O - Urea n_acyl N-acylurea (Inactive) o_acyl->n_acyl Rearrangement conjugate Stable Amide Bond (PEG-NH-Protein) nhs_ester->conjugate + R-NH2 - NHS hydrolysis2 Hydrolysis nhs_ester->hydrolysis2 + H2O hydrolysis1->peg_acid hydrolysis2->peg_acid

References

Technical Support Center: Troubleshooting Low Yield in m-PEG24-acid Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG24-acid protein labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the PEGylation process, specifically focusing on low reaction yield.

Frequently Asked Questions (FAQs)

Q1: My this compound protein labeling yield is significantly lower than expected. What are the most common causes?

Low labeling efficiency is a frequent challenge and can stem from several factors throughout the experimental workflow. The most common culprits are related to reaction conditions, reagent quality, and the protein itself. An inefficient reaction can lead to a heterogeneous mixture of unreacted protein, desired mono-PEGylated protein, and multiple-PEGylated species, complicating downstream purification and analysis.

Key areas to investigate include:

  • Reaction Buffer pH and Composition: The pH is critical for the reaction between the activated this compound (as an NHS ester) and the primary amines on the protein.[1][2][3]

  • Reagent Stability and Handling: The activated form of this compound, the NHS ester, is sensitive to moisture and can quickly hydrolyze, rendering it inactive.[4][5]

  • Molar Ratio of Reactants: An inappropriate ratio of the PEG reagent to the protein can lead to either incomplete labeling or excessive labeling, which may cause precipitation.

  • Protein-Specific Factors: The accessibility of primary amines on your specific protein can influence the labeling efficiency.

Below is a logical workflow to diagnose the potential source of the low yield.

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Low Labeling Yield Observed check_buffer 1. Verify Buffer pH and Composition start->check_buffer check_reagents 2. Assess Reagent Quality and Handling check_buffer->check_reagents If buffer is correct solution_buffer Adjust pH to 8.3-8.5. Use amine-free buffer (e.g., PBS, Borate). check_buffer->solution_buffer check_ratio 3. Optimize Molar Ratio check_reagents->check_ratio If reagents are fresh solution_reagents Use fresh, anhydrous DMSO/DMF. Prepare NHS ester solution immediately before use. check_reagents->solution_reagents check_protein 4. Evaluate Protein Characteristics check_ratio->check_protein If ratio is standard solution_ratio Perform a titration of This compound to find the optimal molar excess. check_ratio->solution_ratio solution_protein Confirm protein concentration. Ensure primary amines are accessible. check_protein->solution_protein end_node Improved Labeling Yield check_protein->end_node If protein is suitable solution_buffer->check_buffer solution_reagents->check_reagents solution_ratio->check_ratio solution_protein->check_protein

A logical workflow for troubleshooting low labeling efficiency.
Q2: How does the reaction buffer pH affect the labeling efficiency?

The pH of the reaction buffer is one of the most critical factors in the labeling process. The reaction involves the nucleophilic attack of a primary amine from the protein on the activated carboxyl group (NHS ester) of the this compound. This process is highly pH-dependent for two main reasons:

  • Amine Reactivity: Primary amines (the N-terminus and the ε-amino group of lysine residues) are only reactive when they are deprotonated. At a pH below their pKa, they are protonated (-NH3+) and non-nucleophilic, which significantly slows down or prevents the reaction.

  • NHS Ester Hydrolysis: The activated NHS ester is susceptible to hydrolysis, where it reacts with water and becomes inactive. The rate of this hydrolysis reaction increases significantly with higher pH.

The optimal pH for labeling is therefore a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis. For most proteins, the optimal pH range is 8.3-8.5 .

pHAmine ReactivityNHS Ester StabilityOverall Labeling Efficiency
< 7.0LowHighVery Low
7.0-8.0ModerateModerateSub-optimal
8.3-8.5 High Moderate Optimal
> 9.0HighLowLow (due to hydrolysis)

Troubleshooting Tip: Always verify the pH of your reaction buffer with a calibrated pH meter immediately before starting the reaction. If performing a long incubation, be aware that the hydrolysis of the NHS ester can cause the pH of the reaction mixture to drop. Using a more concentrated buffer can help to mitigate this effect.

Q3: The this compound reagent is a carboxylic acid. How do I activate it for protein labeling?

You are correct. This compound contains a terminal carboxylic acid that must be activated to react with the primary amines on a protein. This is typically a two-step process performed in a "one-pot" reaction using carbodiimide chemistry, most commonly with EDC (or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The overall reaction is as follows:

  • Activation: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This unstable intermediate reacts with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This step is crucial to improve efficiency and reduce hydrolysis of the intermediate.

  • Conjugation: The m-PEG24-NHS ester then reacts with a primary amine on the protein to form a stable amide bond.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products mPEG_acid This compound (Carboxylic Acid) o_acylisourea O-acylisourea (Unstable) mPEG_acid->o_acylisourea + EDC EDC EDC NHS NHS / Sulfo-NHS Protein Protein (Primary Amine) o_acylisourea->mPEG_acid Hydrolysis mPEG_NHS m-PEG24-NHS ester (Amine-reactive) o_acylisourea->mPEG_NHS + NHS PEG_Protein PEGylated Protein (Stable Amide Bond) mPEG_NHS->PEG_Protein + Protein-NH2

Activation of this compound and protein conjugation pathway.

Troubleshooting Tip: The activation reaction with EDC is most efficient at a pH of 4.5-6.0. However, the subsequent reaction with the amine is most efficient at pH 7.2-8.5. For optimal results, you can perform a two-step reaction where the activation is done at a lower pH, followed by an increase in pH for the conjugation to the protein.

Q4: What type of buffer should I use for the labeling reaction?

The choice of buffer is critical. Avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the primary amines on your protein for reaction with the activated m-PEG24-NHS ester, which will significantly reduce your labeling efficiency.

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • Sodium phosphate buffer

  • Borate buffer

  • HEPES buffer

Ensure that your final protein solution is in one of these amine-free buffers before initiating the labeling reaction. If your protein is stored in an incompatible buffer, you must perform a buffer exchange using methods like dialysis or a desalting column.

Q5: How can I purify my PEGylated protein after the reaction?

After the labeling reaction, the mixture will contain the desired PEGylated protein, unreacted protein, excess PEG reagent, and reaction byproducts. Purification is essential to isolate the PEGylated conjugate. Several chromatography techniques are effective for this purpose.

Purification MethodPrinciple of SeparationBest For Separating
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein.PEGylated protein from unreacted PEG reagent and small molecule byproducts. Can also separate native protein from PEGylated protein.
Ion Exchange Chromatography (IEX) Separates molecules based on their net charge. PEG chains can shield the charges on the protein surface, altering its binding to the IEX resin.Different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and positional isomers.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Can be a supplementary tool to IEX for purifying species that are difficult to resolve by charge alone.
Reverse Phase Chromatography (RPC/RP-HPLC) Separates molecules based on hydrophobicity, typically used for smaller proteins and peptides.Analytical scale separation of PEGylated conjugates and identification of PEGylation sites.

Experimental Protocols

Protocol 1: General Procedure for this compound Protein Labeling

This protocol provides a general guideline. Optimization will likely be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.3)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous, amine-free DMSO or DMF

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., desalting or SEC column)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. Perform buffer exchange if necessary.

  • PEG Reagent Preparation (prepare immediately before use):

    • Allow this compound, EDC, and Sulfo-NHS to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO or DMF to create concentrated stock solutions. A common starting point is a 2:5 molar ratio of EDC:Sulfo-NHS relative to the this compound.

  • Activation and Labeling Reaction:

    • Combine the this compound, EDC, and Sulfo-NHS stock solutions.

    • Immediately add the desired molar excess of the activated PEG solution to the protein solution while gently stirring. A common starting molar excess of PEG reagent to protein is 8:1 to 20:1.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted m-PEG24-NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted reagents and byproducts using an appropriate chromatography method such as size exclusion chromatography (SEC).

Protocol 2: Assessing the Reactivity of Activated this compound (NHS Ester)

If you suspect your activated this compound has hydrolyzed, you can assess its reactivity by measuring the release of the NHS/Sulfo-NHS byproduct, which absorbs light around 260-280 nm.

Procedure:

  • Prepare your activated m-PEG24-NHS ester solution as described above.

  • Dilute a small aliquot of the solution in an amine-free buffer (e.g., PBS, pH 7.2).

  • Measure the absorbance at 260 nm (A_initial).

  • To the same solution, add a small volume of a base (e.g., 0.5 N NaOH) to force the hydrolysis of all remaining active NHS esters.

  • Immediately measure the absorbance at 260 nm again (A_final).

  • A significant increase from A_initial to A_final indicates that the reagent was active. If there is little to no change, the reagent has likely already hydrolyzed and is inactive.

References

Technical Support Center: Preventing Aggregation During m-PEG24-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during m-PEG24-acid conjugation to proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it conjugated to proteins?

A1: this compound is a monofunctional polyethylene glycol (PEG) derivative with a terminal carboxylic acid group. The "m" stands for methoxy, indicating that one end of the PEG chain is capped and unreactive. The "24" denotes the number of ethylene glycol units. The carboxylic acid group can be activated to react with primary amine groups (e.g., the ε-amine of lysine residues or the N-terminal α-amine) on a protein to form a stable amide bond. This process, known as PEGylation, is commonly used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1]

The most common method for conjugating this compound to a protein involves a two-step process using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2]

  • Activation: EDC reacts with the carboxylic acid on the this compound to form a highly reactive O-acylisourea intermediate.[3]

  • NHS-ester formation: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.[3]

  • Conjugation: The NHS ester then reacts with a primary amine on the protein to form a stable amide bond, releasing NHS.[3]

Q2: What are the primary causes of protein aggregation during this compound conjugation?

A2: Protein aggregation during PEGylation can be caused by a variety of factors:

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from a protein's optimal stability range can lead to partial unfolding and exposure of hydrophobic regions, which can then self-associate and cause aggregation.

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.

  • Multi-site PEGylation: Extensive modification of the protein surface with PEG chains can alter its physicochemical properties, potentially leading to reduced solubility and aggregation.

  • Local pH Changes: The conjugation reaction itself can cause localized pH shifts that may destabilize the protein.

  • Poor Quality of Starting Material: If the initial protein sample already contains a significant amount of aggregates, these can act as seeds for further aggregation during the PEGylation process.

Q3: How can I detect and quantify aggregation in my PEGylated protein sample?

A3: Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is the most common and robust method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to covalently cross-linked aggregates.

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry at a wavelength such as 350 nm or 600 nm, can indicate the formation of insoluble aggregates.

Troubleshooting Guide

Problem: I am observing significant precipitation or aggregation during my this compound conjugation reaction.

This guide provides a systematic approach to troubleshoot and mitigate protein aggregation.

Step 1: Optimize Reaction Conditions

The first step is to systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.

Key Parameters to Optimize:

  • pH: The pH of the reaction buffer is critical. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS-activated PEG with primary amines is most efficient at a physiological to slightly basic pH (7.0-8.5). A two-step pH adjustment is often recommended. However, the optimal pH for protein stability must also be considered.

  • Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the conjugation reaction and the rate of protein aggregation.

  • Protein Concentration: Test a range of protein concentrations. Lowering the protein concentration can reduce the likelihood of intermolecular interactions that lead to aggregation.

  • PEG:Protein Molar Ratio: A high molar excess of PEG can drive the reaction to completion but also increases the risk of multi-site PEGylation and subsequent aggregation. It is advisable to start with a lower molar ratio and gradually increase it.

Data Presentation

The following tables summarize the influence of various parameters on protein aggregation during PEGylation. The data is compiled from multiple sources and may not be specific to this compound but represents general trends observed in similar amine-reactive PEGylation systems.

Table 1: Influence of Reaction pH on PEGylation Outcome

pHPredominant Site of PEGylationDegree of PEGylationRisk of Aggregation
5.0-6.5N-terminusLow (mono-PEGylated)Low
7.0-8.0N-terminus and Lysine ResiduesModerateModerate
> 8.0Lysine ResiduesHigh (multi-PEGylated)High

This table illustrates a general trend. The optimal pH is protein-specific and must be determined experimentally.

Table 2: Hypothetical Effect of PEG:Protein Molar Ratio on Product Distribution

PEG:Protein Molar RatioUnmodified Protein (%)Mono-PEGylated (%)Multi-PEGylated (%)Aggregates (%)
1:1405055
5:110651510
20:1<5404015

This table presents a hypothetical scenario to demonstrate the impact of the molar ratio. Actual results will vary depending on the protein and reaction conditions.

Table 3: Effect of Stabilizing Excipients on Protein Aggregation

ExcipientConcentrationMechanism of ActionReference
Sugars
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Trehalose5-10% (w/v)Similar to sucrose, effective cryo- and lyoprotectant.
Polyols
Glycerol5-20% (v/v)Increases solvent viscosity and protein stability.
Sorbitol5-10% (w/v)Stabilizes proteins through preferential exclusion.
Amino Acids
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Glycine50-200 mMCan reduce aggregation by increasing the solubility of the protein.
Surfactants
Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents adsorption to surfaces.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol describes the activation of this compound and subsequent conjugation to a primary amine-containing protein in an aqueous environment.

Materials:

  • This compound

  • Protein with primary amines (e.g., lysine residues)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Preparation of Reactants:

    • Equilibrate all reagents to room temperature before use.

    • Dissolve the protein in Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in Activation Buffer.

    • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer or anhydrous DMSO.

  • Activation of this compound:

    • In a reaction vial, mix this compound with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS in Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Protein:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the protein solution to the activated this compound solution. The molar ratio of activated PEG to protein should be optimized (start with a 5- to 20-fold molar excess).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Purify the conjugate from unreacted PEG, quenched NHS-esters, and other byproducts using an appropriate method such as Size Exclusion Chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE and SEC to confirm the degree of PEGylation and assess the level of aggregation.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

Materials:

  • Purified PEGylated protein sample

  • SEC column with an appropriate molecular weight range

  • Mobile Phase: A buffer in which the PEGylated protein is stable and soluble (e.g., PBS with 150 mM NaCl, pH 7.4)

  • HPLC or UPLC system with a UV detector

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the PEGylated protein sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.

    • Dilute the sample to an appropriate concentration for detection.

  • Injection and Separation:

    • Inject a defined volume of the prepared sample onto the SEC column.

    • Run the separation using an isocratic flow of the mobile phase.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Identify and integrate the peaks corresponding to aggregates (eluting first), the monomeric PEGylated protein, and any smaller species.

    • Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks.

Visualizations

Chemical Reaction Workflow

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification m-PEG24-COOH m-PEG24-COOH EDC_NHS EDC / Sulfo-NHS pH 4.5-6.0 (MES Buffer) m-PEG24-COOH->EDC_NHS Activated_PEG m-PEG24-NHS Ester EDC_NHS->Activated_PEG Protein Protein Activated_PEG->Protein Coupling pH 7.2-7.5 (PBS Buffer) Protein->Coupling PEG_Protein PEGylated Protein Coupling->PEG_Protein SEC Size Exclusion Chromatography PEG_Protein->SEC Pure_Product Purified PEGylated Protein SEC->Pure_Product

Caption: Workflow for this compound conjugation to a protein.

Troubleshooting Decision Tree for Aggregation

G Start Aggregation Observed During Conjugation Check_Conditions Optimize Reaction Conditions? Start->Check_Conditions Lower_Temp Lower Temperature (e.g., 4°C) Check_Conditions->Lower_Temp Yes Add_Excipients Add Stabilizing Excipients? Check_Conditions->Add_Excipients No Lower_Conc Decrease Protein Concentration Lower_Temp->Lower_Conc Adjust_pH Optimize pH for Stability Lower_Conc->Adjust_pH Adjust_Ratio Decrease PEG:Protein Ratio Adjust_pH->Adjust_Ratio Adjust_Ratio->Add_Excipients Sugars Add Sugars (Sucrose, Trehalose) Add_Excipients->Sugars Yes Control_Rate Control Reaction Rate? Add_Excipients->Control_Rate No Amino_Acids Add Amino Acids (Arginine, Glycine) Sugars->Amino_Acids Surfactants Add Surfactants (Polysorbate 20/80) Amino_Acids->Surfactants Surfactants->Control_Rate Stepwise_Addition Stepwise Addition of PEG Control_Rate->Stepwise_Addition Yes Purification Post-Conjugation Purification Control_Rate->Purification No Stepwise_Addition->Purification SEC_HIC Use SEC or HIC to Remove Aggregates Purification->SEC_HIC End Monomeric PEGylated Protein Obtained SEC_HIC->End

Caption: Decision tree for troubleshooting aggregation.

EDC/NHS Coupling Signaling Pathway

G Carboxylic_Acid m-PEG24-COOH Intermediate O-acylisourea intermediate (unstable) Carboxylic_Acid->Intermediate + EDC EDC EDC NHS_Ester m-PEG24-NHS Ester (amine-reactive) Intermediate->NHS_Ester + Sulfo-NHS NHS Sulfo-NHS PEG_Protein PEGylated Protein (Stable Amide Bond) NHS_Ester->PEG_Protein + Protein-NH2 Protein_Amine Protein-NH2

Caption: Reaction mechanism of EDC/NHS coupling.

References

Technical Support Center: Purification of Biomolecules from Unreacted m-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of biomolecules after conjugation with m-PEG24-acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you effectively remove unreacted this compound from your samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my sample?

A1: Removing unreacted this compound is critical for the purity and accuracy of downstream applications.[1] Excess, unconjugated PEG linker can interfere with analytical techniques, lead to inaccurate characterization of your conjugate, and potentially cause undesired side effects in biological assays.

Q2: What are the most common methods for removing small, unreacted PEG linkers like this compound?

A2: The most effective methods for removing small molecules like unreacted this compound from larger biomolecules are based on size differences. The primary techniques include Size Exclusion Chromatography (SEC), Dialysis/Ultrafiltration, and Tangential Flow Filtration (TFF).[1][2]

Q3: How do I choose the best purification method for my specific experiment?

A3: The choice of method depends on several factors, including the size of your target biomolecule, the sample volume, the required final purity, and the available equipment. For smaller sample volumes and high resolution, SEC is often preferred. Dialysis is a simple method suitable for larger volumes where some sample dilution is acceptable. TFF is a scalable and efficient method for processing large volumes and is often used in process development and manufacturing.[3][4]

Q4: Can I use other chromatography techniques like ion-exchange (IEX) or hydrophobic interaction chromatography (HIC)?

A4: While IEX and HIC are powerful protein purification techniques, they are generally less effective for removing unreacted PEG-acid. This is because the addition of the neutral PEG chain may not significantly alter the charge or hydrophobicity of the biomolecule, making separation from the unreacted, charged PEG-acid difficult. However, in some cases, IEX can be used to separate based on the degree of PEGylation.

Method Selection and Comparison

The following table summarizes the key characteristics of the recommended methods for removing unreacted this compound to help you select the most appropriate technique for your needs.

FeatureSize Exclusion Chromatography (SEC)Dialysis / UltrafiltrationTangential Flow Filtration (TFF)
Principle Separation based on molecular size in a porous column matrix.Separation based on selective diffusion across a semi-permeable membrane with a defined Molecular Weight Cut-Off (MWCO).Convective transport of small molecules through a membrane while retaining larger molecules.
Primary Application High-resolution separation for analytical and preparative scales.Buffer exchange and removal of small molecule impurities.Concentration, diafiltration (buffer exchange), and fractionation for lab to process scales.
Typical Recovery >90%>95%>95%
Purity Achieved High to Very HighGood to HighHigh
Speed Fast (minutes to hours)Slow (hours to overnight)Fast (minutes to hours)
Scalability Limited by column sizeScalable with larger membrane surface areasHighly scalable
Key Advantage Excellent resolutionSimple setup, low costFast, efficient, and highly scalable
Key Disadvantage Potential for sample dilution and non-specific bindingSlow, potential for sample loss with incorrect MWCORequires specialized equipment

Troubleshooting Guides

Size Exclusion Chromatography (SEC)

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solution1a [label="Select a column with an appropriate\n fractionation range for your biomolecule.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Keep sample volume <2% of the\n total column volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1c [label="Reduce the flow rate to improve resolution.", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution2a [label="Increase ionic strength of the mobile phase\n(e.g., add 150 mM NaCl).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Ensure sample is fully solubilized in the\n mobile phase. Adjust pH if necessary.", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution3a [label="Add modifiers to the mobile phase\n(e.g., arginine) to reduce interactions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3b [label="Dilute the sample before loading.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {issue1, issue2, issue3}; issue1 -> {cause1a, cause1b, cause1c}; issue2 -> {cause2a, cause2b}; issue3 -> {cause3a, cause3b};

cause1a -> solution1a; cause1b -> solution1b; cause1c -> solution1c;

cause2a -> solution2a; cause2b -> solution2b;

cause3a -> solution3a; cause3b -> solution3b; } enddot Troubleshooting guide for Size Exclusion Chromatography (SEC).

Problem Potential Cause Solution
Poor separation of conjugate and unreacted this compound Inappropriate column choice (incorrect fractionation range).Select a desalting column with a suitable exclusion limit (e.g., Sephadex G-25) for separating a large biomolecule from a small PEG-acid.
Sample volume is too large.For optimal resolution, the sample volume should not exceed 2-5% of the total column bed volume.
Flow rate is too high.Lower the flow rate to allow for better diffusion and separation.
Low recovery of the conjugated biomolecule Non-specific binding to the column matrix.Ensure the column is properly equilibrated with the running buffer. Consider adding salt (e.g., 150 mM NaCl) to the buffer to reduce ionic interactions.
The biomolecule is precipitating on the column.Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.
Peak broadening or tailing Secondary interactions between the analyte and the stationary phase.The addition of modifiers like arginine to the mobile phase can help reduce these interactions.
Sample viscosity is too high.Dilute the sample before injection to reduce viscosity.
Dialysis / Ultrafiltration

// Nodes start [label="Dialysis/Ultrafiltration\nTroubleshooting", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; issue1 [label="Unreacted PEG-acid\nStill Present After Dialysis", fillcolor="#FBBC05", fontcolor="#202124"]; issue2 [label="Loss of Conjugated\nBiomolecule", fillcolor="#FBBC05", fontcolor="#202124"]; issue3 [label="Slow Dialysis Rate", fillcolor="#FBBC05", fontcolor="#202124"];

cause1a [label="Incorrect Molecular Weight\nCutoff (MWCO) of the membrane.", fillcolor="#FFFFFF", fontcolor="#202124"]; cause1b [label="Insufficient dialysis time\nor buffer volume.", fillcolor="#FFFFFF", fontcolor="#202124"];

cause2a [label="The biomolecule is passing\nthrough the membrane.", fillcolor="#FFFFFF", fontcolor="#202124"]; cause2b [label="Non-specific binding\nto the membrane.", fillcolor="#FFFFFF", fontcolor="#202124"];

cause3a [label="Low concentration gradient.", fillcolor="#FFFFFF", fontcolor="#202124"]; cause3b [label="Membrane fouling.", fillcolor="#FFFFFF", fontcolor="#202124"];

solution1a [label="Use a dialysis membrane with a low MWCO\n(e.g., 1-3 kDa) to retain the biomolecule\nwhile allowing the small PEG-acid to pass through.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Dialyze for a sufficient duration (e.g., overnight)\nwith at least three changes of a large volume of\ndialysis buffer (at least 100x the sample volume).", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution2a [label="Ensure the MWCO of the membrane is\nsignificantly smaller than the molecular\nweight of your biomolecule (at least 2-3x smaller).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Pre-condition the membrane according to the\nmanufacturer's instructions. Use membranes\nwith low protein binding properties (e.g., regenerated cellulose).", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution3a [label="Use a large volume of fresh dialysis buffer\nand change it frequently to maintain a high\nconcentration gradient.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3b [label="Ensure the sample is free of precipitates\nbefore dialysis.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {issue1, issue2, issue3}; issue1 -> {cause1a, cause1b}; issue2 -> {cause2a, cause2b}; issue3 -> {cause3a, cause3b};

cause1a -> solution1a; cause1b -> solution1b;

cause2a -> solution2a; cause2b -> solution2b;

cause3a -> solution3a; cause3b -> solution3b; } enddot Troubleshooting guide for Dialysis and Ultrafiltration.

Problem Potential Cause Solution
Unconjugated this compound still present after dialysis Incorrect Molecular Weight Cutoff (MWCO) of the membrane.For a small molecule like this compound, use a dialysis membrane with a low MWCO, such as 1-3 kDa, to ensure the linker can pass through while retaining the larger biomolecule.
Insufficient dialysis time or buffer volume.Dialyze for an adequate duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).
Loss of conjugated biomolecule The biomolecule is passing through the membrane.Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. A general rule is to choose an MWCO that is 2-3 times smaller than the molecular weight of the molecule to be retained.
Non-specific binding to the membrane.Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding, such as regenerated cellulose.
Sample volume increases significantly (Dialysis) Osmotic pressure differences.Avoid dialyzing against pure deionized water. Use a buffer with a low salt concentration.
Tangential Flow Filtration (TFF)

// Nodes start [label="TFF Troubleshooting", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; issue1 [label="Low Flux Rate", fillcolor="#FBBC05", fontcolor="#202124"]; issue2 [label="Poor Removal of\nPEG-acid", fillcolor="#FBBC05", fontcolor="#202124"]; issue3 [label="Low Product Recovery", fillcolor="#FBBC05", fontcolor="#202124"];

cause1a [label="Membrane fouling", fillcolor="#FFFFFF", fontcolor="#202124"]; cause1b [label="High sample viscosity", fillcolor="#FFFFFF", fontcolor="#202124"]; cause1c [label="Incorrect transmembrane\npressure (TMP)", fillcolor="#FFFFFF", fontcolor="#202124"];

cause2a [label="Inappropriate MWCO", fillcolor="#FFFFFF", fontcolor="#202124"]; cause2b [label="Insufficient diafiltration\nvolumes", fillcolor="#FFFFFF", fontcolor="#202124"];

cause3a [label="Product passing through\nthe membrane", fillcolor="#FFFFFF", fontcolor="#202124"]; cause3b [label="Adsorption to membrane\nor tubing", fillcolor="#FFFFFF", fontcolor="#202124"];

solution1a [label="Optimize cross-flow rate to minimize\nfouling. Pre-filter the sample if it\ncontains particulates.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Dilute the sample or perform\ndiafiltration at an earlier stage.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1c [label="Optimize TMP according to the\nmanufacturer's guidelines.", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution2a [label="Select a membrane with an MWCO that\nretains the biomolecule while allowing\nefficient passage of the PEG-acid.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Perform a sufficient number of diafiltration\nvolumes (typically 5-10) to wash out\nthe small molecule.", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution3a [label="Ensure the MWCO is significantly\nsmaller than the product's molecular weight.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3b [label="Flush the system thoroughly after the run.\nConsider using low-binding membrane materials.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {issue1, issue2, issue3}; issue1 -> {cause1a, cause1b, cause1c}; issue2 -> {cause2a, cause2b}; issue3 -> {cause3a, cause3b};

cause1a -> solution1a; cause1b -> solution1b; cause1c -> solution1c;

cause2a -> solution2a; cause2b -> solution2b;

cause3a -> solution3a; cause3b -> solution3b; } enddot Troubleshooting guide for Tangential Flow Filtration (TFF).

Problem Potential Cause Solution
Low flux rate Membrane fouling.Optimize the cross-flow rate to create a sweeping force that reduces the buildup of molecules on the membrane surface. If the sample contains particulates, pre-filter it before TFF.
High sample viscosity.If the sample is highly concentrated, consider an initial diafiltration step to exchange the buffer before further concentration.
Inefficient removal of this compound Inappropriate membrane MWCO.Select a membrane with an MWCO that provides a good balance between retaining your biomolecule and allowing the smaller this compound to pass through freely.
Insufficient diafiltration volumes.For efficient removal of small molecules, perform an adequate number of diafiltration volumes (typically 5-10) with a suitable buffer.
Low product recovery Product is passing through the membrane (sieving).Confirm that the membrane MWCO is significantly lower than the molecular weight of your product.
Adsorption of the product to the membrane or tubing.Before processing the entire sample, it can be beneficial to run a small test volume to assess potential binding. Consider using membranes with low-protein-binding characteristics. Thoroughly flush the system after the run to recover any bound material.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (Desalting Column)

This protocol is ideal for the rapid removal of small molecules like this compound from larger biomolecules.

Materials:

  • Desalting column (e.g., Sephadex G-25) with an appropriate exclusion limit.

  • Elution buffer (e.g., Phosphate Buffered Saline - PBS).

  • Reaction mixture containing the conjugated biomolecule and unreacted this compound.

  • Fraction collection tubes.

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired elution buffer. This removes the storage solution and ensures the column is properly conditioned.

  • Sample Application: Allow the buffer to drain from the top of the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. The sample volume should ideally be between 10-30% of the column bed volume for optimal separation.

  • Elution: Once the sample has entered the column bed, gently add the elution buffer to the top of the column.

  • Fraction Collection: Begin collecting fractions immediately. The larger conjugated biomolecule will elute first in the void volume, while the smaller unreacted this compound will be retained by the porous beads and elute later.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for proteins) to identify the fractions containing your purified conjugate.

SEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis Equilibrate Equilibrate Column (5 column volumes of buffer) Load_Sample Load Sample (<30% of column volume) Equilibrate->Load_Sample Elute Elute with Buffer Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., UV-Vis 280 nm) Collect->Analyze Pool Pool Fractions with Purified Conjugate Analyze->Pool

Protocol 2: Removal of Unreacted this compound using Dialysis

This protocol is suitable for removing small molecules from larger biomolecules when sample dilution is not a major concern.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa).

  • Dialysis buffer (e.g., PBS).

  • Reaction mixture.

  • Stir plate and stir bar.

  • Large beaker or container for dialysis.

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use after a brief rinse.

  • Load Sample: Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace for potential volume changes. Securely close the ends of the tubing or the cassette cap.

  • Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.

  • Buffer Exchange: For efficient removal of the unreacted this compound, change the dialysis buffer at least 2-3 times.

  • Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery Prepare_Membrane Prepare Dialysis Membrane (Rinse/Boil) Load_Sample Load Sample into Tubing/Cassette Prepare_Membrane->Load_Sample Immerse Immerse in large volume of cold buffer with stirring Load_Sample->Immerse Incubate Incubate for several hours to overnight Immerse->Incubate Change_Buffer Change Buffer 2-3 times Incubate->Change_Buffer Recover Recover Purified Conjugate Change_Buffer->Recover

Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)

This protocol is designed for the efficient and scalable removal of small molecules and for buffer exchange.

Materials:

  • TFF system (pump, reservoir, pressure gauges, tubing).

  • TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 1-3 kDa).

  • Diafiltration buffer (e.g., PBS).

  • Reaction mixture.

Procedure:

  • System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Flush the system with water and then equilibrate with the diafiltration buffer.

  • Sample Loading: Add the reaction mixture to the sample reservoir.

  • Concentration (Optional): If desired, concentrate the sample by directing the permeate to waste until the desired volume is reached.

  • Diafiltration (Buffer Exchange): Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate that the permeate is being removed. This maintains a constant volume while washing out the unreacted this compound. Continue for 5-10 diafiltration volumes.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated sample from the reservoir and system.

TFF_Workflow cluster_setup System Setup cluster_process Processing cluster_recovery Recovery Assemble Assemble TFF System Equilibrate Equilibrate with Buffer Assemble->Equilibrate Load_Sample Load Sample Equilibrate->Load_Sample Concentrate1 Concentration (Optional) Load_Sample->Concentrate1 Diafilter Diafiltration (5-10 volumes) Concentrate1->Diafilter Concentrate2 Final Concentration Diafilter->Concentrate2 Recover Recover Purified Concentrated Conjugate Concentrate2->Recover

References

Technical Support Center: Improving the Solubility of m-PEG24-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for addressing solubility challenges encountered with m-PEG24-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in conjugates?

A1: this compound is a high-purity, monodisperse polyethylene glycol (PEG) linker containing a terminal carboxylic acid and a methyl ether end group. The hydrophilic PEG spacer, composed of 24 ethylene oxide units, is designed to increase the aqueous solubility of conjugated molecules, such as proteins, peptides, or small hydrophobic drugs.[1][2][3] The terminal carboxylic acid allows for covalent attachment to primary amine groups on the target molecule, forming a stable amide bond.[1][2] This process, known as PEGylation, can improve a molecule's pharmacokinetic and pharmacodynamic properties, reduce immunogenicity, and enhance thermal and mechanical stability.

Q2: My this compound conjugate has poor aqueous solubility. What are the common causes?

A2: While the PEG linker is intended to enhance hydrophilicity, the overall solubility of the final conjugate is determined by the combined properties of the PEG chain and the attached molecule. Common reasons for poor solubility include:

  • Hydrophobic Conjugated Molecule: If the molecule conjugated to the PEG linker is large or highly hydrophobic, it can counteract the solubilizing effect of the PEG chain.

  • Low pH of the Solution: The carboxylic acid group on the PEG linker has an approximate pKa of 4.5. In solutions with a pH at or below this value, the carboxyl group remains protonated (-COOH), which is significantly less polar and less water-soluble.

  • High Conjugate Concentration: The concentration you are trying to achieve may simply exceed the conjugate's intrinsic solubility limit in that specific buffer system.

  • Aggregation: The conjugated molecules may self-associate and form aggregates, leading to precipitation, especially at high concentrations.

Q3: How does pH affect the solubility of my this compound conjugate?

A3: The pH of the aqueous solution is a critical factor. To maximize solubility, the pH should be well above the pKa of the carboxylic acid (~4.5), typically in the range of 7.0 to 8.5. At these higher pH values, the carboxylic acid group is deprotonated to its carboxylate form (-COO⁻), which is ionized and much more soluble in water. Most proteins demonstrate pH-dependent solubility, and adjusting the pH is a primary strategy to prevent precipitation.

Q4: Can I use organic co-solvents to help dissolve my conjugate?

A4: Yes, this is a standard and highly effective method, especially for conjugates with significant hydrophobic character. A common technique is to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock is then added dropwise to the desired aqueous buffer while vortexing to achieve the final concentration.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: The lyophilized conjugate powder will not dissolve in my aqueous buffer (e.g., PBS pH 7.4).

  • Cause: This is often due to the protonated state of the terminal carboxylic acid or the hydrophobicity of the attached molecule.

  • Solution Workflow:

    • pH Adjustment: The most effective initial step is to manipulate the pH. Use the protocol outlined in Experimental Protocol 1 to systematically increase the pH and facilitate the deprotonation of the carboxylic acid.

    • Gentle Heating & Sonication: If pH adjustment alone is insufficient, gentle warming to 30-40°C or brief sonication in a water bath can help break up aggregates and aid dissolution. Use these methods with caution, as excessive heat can degrade sensitive biomolecules.

    • Co-Solvent Method: If the conjugate remains insoluble, the attached molecule is likely highly hydrophobic. Use the co-solvent method described in Experimental Protocol 2.

Problem 2: The conjugate dissolves initially but then precipitates when I add the organic stock solution to my aqueous buffer.

  • Cause: This typically happens when the concentrated organic stock is not dispersed quickly enough in the aqueous phase, creating localized areas of high concentration that exceed the solubility limit. It can also occur if the order of addition is incorrect.

  • Solution Workflow:

    • Verify Order of Addition: CRITICAL: Always add the concentrated organic stock solution to the vigorously stirring or vortexing aqueous buffer. Never add the aqueous buffer to the organic stock.

    • Slow, Dropwise Addition: Add the stock solution very slowly, one drop at a time, to the buffer. This ensures rapid mixing and prevents localized precipitation.

    • Reduce Final Concentration: You may be attempting a final concentration that is too high for the chosen buffer system. Try preparing a more dilute solution.

    • Optimize Co-Solvent Percentage: Ensure the final percentage of the organic co-solvent (e.g., DMSO) in the aqueous solution is low, typically less than 10%, to avoid negatively impacting downstream experiments or protein stability.

Quantitative Data Summary

The solubility of this compound and its conjugates is highly dependent on the solvent system. The following table summarizes solubility data for the unconjugated linker in various solvent systems, providing a baseline for formulation development.

CompoundSolvent SystemSolubilityNotes
This compoundDMSO≥ 100 mg/mL (89.50 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.
This compound10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (2.24 mM)Forms a clear solution.
This compound10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (2.24 mM)Forms a clear solution.
This compound10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.24 mM)Forms a clear solution.

Experimental Protocols & Workflows

Visualizing the Process

The following diagrams illustrate the recommended workflows for handling solubility issues with this compound conjugates.

G cluster_0 Solubilization Workflow start Start: Lyophilized Conjugate suspend Suspend in small volume of water or acidic buffer start->suspend adjust_ph Protocol 1: Dropwise add basic buffer (e.g., PBS pH > 7.4) while vortexing suspend->adjust_ph check1 Fully Dissolved? adjust_ph->check1 sonicate Apply gentle heat (30-40°C) or sonicate check1->sonicate No final Ready for Use check1->final Yes check2 Fully Dissolved? sonicate->check2 cosolvent Protocol 2: Use Co-Solvent Method (DMSO/DMF) check2->cosolvent No check2->final Yes cosolvent->final fail Insoluble: Re-evaluate conjugate or buffer system

Caption: General workflow for solubilizing this compound conjugates.

G cluster_1 Troubleshooting Precipitation start Precipitation Observed During Dilution q1 Was organic stock added to aqueous buffer? start->q1 reorder Correct the procedure: Add organic stock TO vigorously stirring buffer q1->reorder No q2 Was addition slow and dropwise? q1->q2 Yes success Solution Clear reorder->success reslow Repeat with slower, dropwise addition q2->reslow No q3 Is final concentration too high? q2->q3 Yes reslow->success dilute Reduce the target final concentration q3->dilute Yes q3->success No fail Still Precipitates: Consider different buffer or co-solvent dilute->fail

Caption: Decision tree for troubleshooting precipitation issues.

Protocol 1: Solubilization by pH Adjustment

This method is the first-line approach for conjugates that are expected to be soluble in aqueous buffers with proper pH management.

  • Weigh Conjugate: Accurately weigh a small amount (e.g., 1-5 mg) of your lyophilized this compound conjugate into a microcentrifuge tube.

  • Initial Suspension: Add a small volume of deionized water or a slightly acidic/neutral buffer (e.g., pH 6.0) to create a slurry. Do not add the full final volume yet.

  • pH Adjustment: While gently vortexing or stirring, add a dilute basic solution (e.g., 0.1 M NaOH) or a basic buffer (e.g., PBS, pH 7.4-8.5) dropwise. The powder should dissolve as the pH increases and the carboxyl group deprotonates.

  • Final Volume: Once the conjugate is fully dissolved, add your desired buffer to reach the final target concentration.

  • Verification: Check the final pH of the solution and adjust if necessary. A brief, gentle sonication can be used to disperse any remaining micro-aggregates.

Protocol 2: Solubilization Using a Co-Solvent

This protocol is ideal for conjugates containing highly hydrophobic molecules that do not dissolve with pH adjustment alone.

  • Weigh Conjugate: Accurately weigh the desired amount of your conjugate into a microcentrifuge tube.

  • Prepare Stock Solution: Add a minimal volume of a fresh, anhydrous, water-miscible organic solvent (e.g., DMSO, DMF) to the tube to completely dissolve the conjugate. Aim for a high concentration (e.g., 20-100 mg/mL). Gentle warming or sonication can be used to assist dissolution.

  • Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).

  • Combine Solutions: While vigorously vortexing or stirring the aqueous buffer, add the organic stock solution dropwise . It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to prevent precipitation.

  • Final Mix: Continue to vortex for another 30 seconds to ensure the solution is homogeneous. Use the freshly prepared working solution immediately.

References

reaction buffer selection for optimal m-PEG24-acid performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of m-PEG24-acid, focusing on reaction buffer selection to ensure maximal performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound coupling reactions?

A1: The coupling of this compound to primary amines using EDC and NHS is a two-step process, with each step having a distinct optimal pH range.

  • Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, ideally between pH 4.5 and 6.0 .[1][2][3]

  • Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine of your molecule is most effective at a neutral to slightly basic pH, typically in the range of pH 7.0 to 8.5 .[1][4]

Q2: Which buffers are recommended for the activation and coupling steps?

A2: It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the desired reaction.

  • Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended for the activation step. While phosphate buffers can be used, they may result in lower yields.

  • Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a common and effective choice for the coupling step. Other suitable non-amine containing buffers include borate buffer and bicarbonate buffer.

Q3: Are there any buffers I should avoid?

A3: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , must be avoided as they will react with the activated this compound, significantly reducing your conjugation efficiency. These buffers are sometimes used to quench the reaction.

Q4: How should I prepare and store this compound and the coupling reagents?

A4: Proper handling and storage are crucial for maintaining the reactivity of this compound, EDC, and NHS.

  • Storage: Store this compound, EDC, and NHS desiccated at -20°C.

  • Handling: Before use, allow the reagent vials to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis and inactivation. It is recommended to prepare solutions of EDC and NHS immediately before use, as they are not stable in aqueous solutions for extended periods.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.Purchase fresh reagents and always store them in a desiccator at -20°C. Allow vials to equilibrate to room temperature before opening. Prepare EDC and NHS solutions immediately before use.
Inappropriate Buffer: Use of buffers containing primary amines (e.g., Tris, Glycine) or carboxylates.Use the recommended buffers for each step: MES for activation (pH 4.5-6.0) and PBS for coupling (pH 7.0-8.5).
Incorrect pH: The pH of the reaction buffer is outside the optimal range for either the activation or coupling step.Carefully prepare and verify the pH of your buffers before starting the reaction. For the two-step protocol, ensure the pH is adjusted accordingly between the activation and coupling steps.
Hydrolysis of Intermediates: The activated O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis in aqueous solutions.Perform the reaction steps as quickly as possible after adding the reagents. For the coupling step, the half-life of an NHS ester can be as short as 10 minutes at pH 8.6.
Precipitation During Reaction Protein Aggregation: The change in pH or the addition of reagents may cause your protein to precipitate.Ensure your protein is soluble and stable in the chosen reaction buffers at the desired concentration. Perform a buffer exchange if necessary to ensure compatibility.
High EDC Concentration: In some instances, a high concentration of EDC can lead to the precipitation of the protein.If you observe precipitation after adding EDC, try reducing the molar excess of EDC in the reaction.

Data Presentation: Recommended Buffer Conditions

Reaction Step Parameter Recommendation Rationale
Activation Buffer Type MES (2-(N-morpholino)ethanesulfonic acid)Non-amine, non-carboxylate buffer that is effective in the optimal pH range.
pH 4.5 - 6.0 (Optimal)Maximizes the efficiency of carboxyl group activation by EDC.
Buffer Concentration 0.1 MA commonly used concentration that provides sufficient buffering capacity.
Coupling Buffer Type PBS (Phosphate-Buffered Saline)A non-amine containing buffer that is effective in the optimal pH range and is compatible with most biological molecules.
pH 7.0 - 8.5 (Optimal: 7.2 - 7.5)Balances the deprotonation of primary amines for nucleophilic attack with the rate of NHS-ester hydrolysis.
Buffer Concentration 20 mM Sodium Phosphate, 150 mM NaClStandard composition for PBS, providing physiological ionic strength.

Experimental Protocols

Two-Step Protocol for Conjugating this compound to an Amine-Containing Molecule

This protocol is recommended to prevent the polymerization of molecules that contain both carboxyl and amine groups.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Amine-containing molecule

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Prepare Reagents: Allow this compound, EDC, and Sulfo-NHS vials to warm to room temperature before opening. Prepare stock solutions in an appropriate anhydrous solvent like DMSO or DMF if necessary. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with your amine-containing molecule, remove excess EDC and byproducts using a desalting column equilibrated with Activation Buffer.

  • pH Adjustment:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.

  • Coupling to Amine-Containing Molecule:

    • Immediately add your amine-containing molecule (dissolved in Coupling Buffer) to the pH-adjusted activated this compound solution. A 1.5- to 2-fold molar excess of the amine-containing molecule over the this compound is a good starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction and deactivate any remaining NHS-esters, add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis to remove unreacted reagents and byproducts.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification prep_reagents Prepare Reagents (this compound, EDC, Sulfo-NHS) dissolve_peg Dissolve this compound in MES Buffer (pH 4.5-6.0) prep_reagents->dissolve_peg add_activators Add EDC and Sulfo-NHS dissolve_peg->add_activators incubate_activation Incubate 15-30 min at Room Temperature add_activators->incubate_activation adjust_ph Adjust pH to 7.0-8.5 with PBS Buffer incubate_activation->adjust_ph add_amine Add Amine-Containing Molecule adjust_ph->add_amine incubate_coupling Incubate 1-2 hours (RT) or Overnight (4°C) add_amine->incubate_coupling quench Quench Reaction (Optional) incubate_coupling->quench purify Purify Conjugate quench->purify

Caption: Experimental workflow for the two-step conjugation of this compound.

logical_relationship cluster_factors Key Reaction Factors cluster_outcomes Reaction Outcomes pH Reaction pH high_yield High Yield pH->high_yield Optimal (Activation: 4.5-6.0 Coupling: 7.0-8.5) low_yield Low Yield pH->low_yield Sub-optimal buffer_type Buffer Type buffer_type->high_yield Non-Amine (MES, PBS) buffer_type->low_yield Amine-Containing (Tris, Glycine) reagent_quality Reagent Quality reagent_quality->high_yield Fresh & Dry reagent_quality->low_yield Hydrolyzed

Caption: Logical relationship between reaction factors and outcomes.

References

purification strategies for m-PEG24-acid labeled biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for m-PEG24-acid Labeled Biomolecule Purification. This guide provides detailed answers to frequently asked questions and troubleshooting strategies to help you navigate challenges during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for labeling?

This compound is a polyethylene glycol (PEG) linker that contains a terminal carboxylic acid group.[1] To label a biomolecule (like a protein or peptide), this carboxylic acid must first be activated, typically using carbodiimide chemistry with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[2] Once activated, the PEG linker readily reacts with primary amine groups (e.g., the epsilon-amino group of lysine residues or the N-terminus) on the biomolecule to form a stable amide bond.[1][3] The hydrophilic PEG chain can help increase the solubility and stability of the labeled biomolecule.[4]

Q2: What are the primary impurities I need to remove after a PEGylation reaction?

A typical PEGylation reaction mixture is complex and contains several components that need to be separated. The primary species to remove are:

  • Unreacted Biomolecule: The starting material that did not get labeled with PEG.

  • Excess PEG Reagent: Unreacted or hydrolyzed this compound.

  • Multi-PEGylated Species: Biomolecules with more than one PEG chain attached (e.g., di-PEGylated, tri-PEGylated).

  • Positional Isomers: Biomolecules with the same number of PEG chains attached but at different sites (e.g., mono-PEGylated on Lysine-10 vs. mono-PEGylated on Lysine-25).

Q3: Which chromatography methods are best for purifying my PEGylated biomolecule?

The most effective and commonly used methods are Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX). Hydrophobic Interaction Chromatography (HIC) and Reverse Phase Chromatography (RPC) can also be used, often for specific applications or as polishing steps.

Q4: How do I choose the right purification strategy?

Choosing the right method depends on what you need to separate. Often, a multi-step strategy is required. The table below compares the most common techniques.

Technique Separation Principle Primary Application in PEG Purification Advantages Limitations
Size Exclusion Chromatography (SEC) Separates based on differences in hydrodynamic radius (size and shape).Removing unreacted PEG reagent; separating native protein from the total PEGylated population.Robust, predictable, good for removing very small or very large impurities.Poor resolution between species with small size differences (e.g., mono- vs. di-PEGylated forms). Peak broadening can occur due to PEG polydispersity.
Ion Exchange Chromatography (IEX) Separates based on differences in net surface charge.Separating native, mono-, and multi-PEGylated species. Can also resolve positional isomers in some cases.High resolving power for molecules with different charge properties. PEGylation shields surface charges, creating a distinct charge profile for each species.Can have lower capacity than other methods. PEG can sometimes cause nonspecific interactions.
Hydrophobic Interaction Chromatography (HIC) Separates based on differences in hydrophobicity.Polishing step, often used after IEX. Can supplement IEX for difficult separations.Offers an orthogonal separation mechanism to IEX and SEC.Generally has lower capacity and resolution. PEG itself can interact with HIC media, complicating separation.
Reverse Phase Chromatography (RPC) Separates based on differences in hydrophobicity under denaturing conditions.Primarily used for analytical-scale separation of PEGylated peptides and small proteins, and for resolving positional isomers.High resolution, compatible with mass spectrometry.Denaturing conditions are not suitable for all biomolecules. Not easily scalable for preparative purification.
Q5: How can I separate mono-PEGylated from multi-PEGylated products?

Ion Exchange Chromatography (IEX) is the most effective method for this separation. Each attached PEG chain masks some of the protein's surface charges, altering its overall interaction with the IEX resin. This typically results in a separation where species elute in order of their degree of PEGylation (e.g., native protein binds strongest, followed by mono-PEGylated, then di-PEGylated, etc., in a salt gradient).

Purification Workflow & Logic Diagrams

G cluster_workflow General Purification Workflow reaction PEGylation Reaction Mixture sec Step 1: Size Exclusion Chromatography (SEC) reaction->sec Bulk Separation unreacted_peg Fraction 1: Unreacted this compound (Discard) sec->unreacted_peg Low MW peg_protein_pool Fraction 2: PEGylated + Native Protein Pool sec->peg_protein_pool High MW iex Step 2: Ion Exchange Chromatography (IEX) peg_protein_pool->iex High-Resolution Separation native Purified Native (Unreacted) iex->native mono_peg Purified mono-PEGylated Product iex->mono_peg multi_peg Purified multi-PEGylated Species iex->multi_peg analysis Analysis & QC (SDS-PAGE, MS, SEC-HPLC) mono_peg->analysis G cluster_troubleshooting Troubleshooting Logic: Poor IEX Separation start Problem: Poor IEX Peak Resolution q1 Are any peaks resolved? start->q1 sol_gradient Solution: Optimize Salt Gradient (make it shallower) q1->sol_gradient Yes, but overlapping q2 Are peaks broad? q1->q2 No, one broad peak sol_ph Solution: Change Buffer pH to alter protein charge sol_gradient->sol_ph sol_resin Solution: Try a different IEX resin (e.g., Strong vs. Weak) sol_ph->sol_resin q2->sol_ph No sol_flow Solution: Decrease Flow Rate and check column packing q2->sol_flow Yes

References

Validation & Comparative

A Comparative Guide to m-PEG24-acid and Other PEG Linkers for Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of an Antibody-Drug Conjugate (ADC) is a multifaceted challenge where the linker plays a pivotal role. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, critically influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[1] Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools for optimizing ADC performance.[2][3]

This guide provides an objective comparison of m-PEG24-acid with other PEG linkers, focusing on the impact of PEG chain length and architecture on ADC efficacy. The information is supported by experimental data from preclinical studies to inform the selection of the optimal linker for next-generation ADCs.

The Role of PEG Linkers in ADCs

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance from circulation, especially at higher drug-to-antibody ratios (DARs). Hydrophilic PEG linkers are incorporated to counteract these challenges. The process, known as PEGylation, confers several key advantages:

  • Improved Hydrophilicity and Reduced Aggregation: PEG chains create a hydration shell that masks the payload's hydrophobicity, increasing the ADC's water solubility and preventing aggregation.

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic size of the ADC, which reduces renal clearance and prolongs its circulation half-life. This leads to greater drug accumulation at the tumor site.

  • Modulated Potency and Toxicity: By improving the ADC's stability and PK profile, PEG linkers can help widen the therapeutic window, enhancing in vivo efficacy while potentially reducing off-target toxicity.

This compound is a monodisperse PEG linker containing 24 ethylene glycol units, a terminal methoxy group, and a terminal carboxylic acid. The carboxylic acid allows for straightforward conjugation to primary amines on antibodies or payload complexes, while the 24-unit PEG chain provides significant hydrophilicity.

Comparative Analysis of PEG Linker Performance

The length and architecture of the PEG linker are critical parameters that must be optimized for each specific ADC.

Impact of PEG Linker Length

Experimental data consistently demonstrates that increasing the length of the PEG chain has a profound impact on an ADC's pharmacokinetic profile and in vivo efficacy. Longer PEG linkers generally lead to slower clearance and increased plasma exposure.

A study investigating ADCs with PEG chains of 2, 4, 8, 12, and 24 units found that longer PEG chains led to increased plasma and tumor exposures. Notably, ADCs with PEG8, PEG12, and PEG24 linkers showed significantly higher tumor-to-plasma exposure ratios and resulted in a 75-85% reduction in tumor weight, compared to only a 35-45% reduction for ADCs with shorter PEG2 and PEG4 linkers.

However, a potential trade-off can exist with in vitro potency. In some instances, longer PEG chains have been associated with a reduction in immediate cytotoxicity, possibly due to steric hindrance. This highlights the importance of balancing enhanced pharmacokinetics with maintaining potent cell-killing activity.

Impact of PEG Linker Architecture

The spatial arrangement of the PEG chains also influences ADC performance. A study comparing a linear 24-unit PEG linker (L-PEG24) to a pendant (or branched) linker with two 12-unit PEG chains (P-(PEG12)₂) on a high-DAR conjugate revealed significant differences. The ADC with the pendant P-(PEG12)₂ linker exhibited slower clearance and a nearly 3-fold higher area under the curve (AUC) compared to the ADC with the linear L-PEG24 linker. This suggests that a branched configuration can more effectively shield the hydrophobic payload, leading to superior pharmacokinetics, particularly for highly loaded ADCs.

Data Presentation: Quantitative Comparison of PEG Linkers

The following tables summarize quantitative data from preclinical studies, comparing key performance metrics across ADCs with different PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

Linker Feature Clearance (mL/day/kg) Tumor Growth Inhibition (%)
No PEG ~15 11%
PEG2 ~10 35-45%
PEG4 ~7 35-45%
PEG8 ~5 75-85%
PEG12 ~5 75-85%
PEG24 ~5 75-85%

Data synthesized from studies using different ADC constructs and models.

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture (DAR 8)

Linker Architecture Relative Clearance Rate
Linear (L-PEG24) High
Pendant (P-(PEG12)₂) Low

Data from a study on a trastuzumab-DM1 conjugate.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of key processes and relationships in ADC development.

cluster_0 Pre-Clinical Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Linker Synthesis (e.g., this compound) D Conjugation (Antibody + Linker + Payload) A->D B Payload Activation B->D C Antibody Production & Modification C->D E ADC Purification & Characterization (DAR, Aggregation, Purity) D->E F Binding Affinity Assay (ELISA, SPR) E->F G Cytotoxicity Assay (IC50 Determination) E->G H Plasma Stability Assay E->H I Internalization Assay E->I K Tumor Xenograft Model Efficacy Study G->K J Pharmacokinetic (PK) Study in Rodents H->J J->K L Toxicity Study K->L M Lead Candidate Selection L->M

Caption: General experimental workflow for the development and evaluation of an ADC.

cluster_Properties PEG Linker Properties cluster_Characteristics ADC Physicochemical Characteristics cluster_Performance ADC Performance Outcomes A Increased Length (e.g., PEG4 -> PEG24) D Increased Hydrodynamic Size A->D J Potential Decrease in In Vitro Potency A->J B Increased Hydrophilicity E Reduced Aggregation & Increased Solubility B->E C Branched Architecture F Improved Payload Shielding C->F G Improved Pharmacokinetics (Longer Half-Life, Lower Clearance) D->G E->G F->G H Enhanced In Vivo Efficacy (Greater Tumor Accumulation) G->H I Reduced Off-Target Toxicity G->I

Caption: Logical flow of how PEG linker properties influence ADC performance.

A ADC in Circulation B Binding to Target Antigen on Tumor Cell A->B C Receptor-Mediated Endocytosis B->C D Trafficking to Lysosome C->D E Linker Cleavage & Payload Release D->E F Payload Diffuses to Cytosol/Nucleus E->F G Interaction with Target (e.g., Tubulin, DNA) F->G H Cell Cycle Arrest & Apoptosis Induction G->H I Tumor Cell Death H->I

Caption: General mechanism of action for a cleavable-linker ADC.

Experimental Protocols

Detailed methodologies are crucial for designing studies to compare different ADC linkers.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma to predict its in vivo stability.

  • Materials: ADC of interest, plasma from relevant species (e.g., human, mouse), PBS buffer, quenching solution (e.g., acetonitrile), analytical instruments (ELISA reader, LC-MS).

  • Procedure:

    • Incubate the ADC at a fixed concentration (e.g., 100 µg/mL) in plasma at 37°C.

    • At designated time points (e.g., 0, 6, 24, 48, 72 hours), draw aliquots of the plasma-ADC mixture.

    • Immediately stop the reaction by adding a quenching solution to precipitate plasma proteins and release the free payload.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Quantification of Intact ADC: Use an enzyme-linked immunosorbent assay (ELISA) that detects the payload to quantify the concentration of intact ADC remaining at each time point.

    • Quantification of Free Payload: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of payload that has been prematurely released.

    • Data Interpretation: Plot the concentration of intact ADC over time to determine the stability profile and calculate the ADC's half-life in plasma.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against target cancer cells.

  • Materials: Target cancer cell line (antigen-positive), control cell line (antigen-negative), cell culture medium, ADC dilutions, cell viability reagent (e.g., MTT, CellTiter-Glo).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and free payload in the culture medium.

    • Replace the medium in the wells with the ADC or control solutions. Include untreated wells as a negative control.

    • Incubate the plates for a fixed period (e.g., 72-120 hours) at 37°C in a CO₂ incubator.

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Analysis:

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Normalize the data to the untreated control wells to determine the percentage of cell viability.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) value.

In Vivo Pharmacokinetic (PK) Study

This study evaluates the in vivo behavior, distribution, and clearance of the ADC.

  • Materials: Animal model (e.g., mice or rats), ADC of interest, anesthesia, blood collection supplies.

  • Procedure:

    • Administer a single intravenous (IV) dose of the ADC to a cohort of animals.

    • At specified time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours), collect blood samples from the animals.

    • Process the blood samples to separate the plasma.

  • Analysis:

    • Analyze the plasma samples using a validated ELISA method to determine the concentration of the total antibody and the intact, conjugated antibody.

    • Use the concentration-time data to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) using appropriate software.

In Vivo Tumor Xenograft Efficacy Study

This study assesses the anti-tumor activity of the ADC in a living organism.

  • Materials: Immunocompromised mice, human tumor cells, ADC of interest, control ADC or vehicle, calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant human tumor cells into the flank of the mice.

    • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, ADC, control ADC).

    • Administer the treatments as a single or multiple dose regimen.

    • Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.

    • Evaluate statistical significance between the treatment and control groups.

Conclusion

The selection of a PEG linker is a critical decision in the design of a successful ADC. The evidence strongly indicates that longer PEG chains, such as the 24 units in this compound, are highly effective at improving the pharmacokinetic profile and in vivo efficacy of ADCs, particularly those with hydrophobic payloads. While a potential decrease in in vitro potency should be considered, the substantial gains in plasma stability and tumor accumulation often result in a superior overall therapeutic window. Furthermore, advanced architectures like pendant or branched PEG linkers may offer additional advantages for high-DAR conjugates. The optimal PEG linker length and configuration are ultimately dependent on the specific antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully balancing these factors, researchers can rationally design safer and more effective antibody-drug conjugates.

References

A Head-to-Head Comparison of m-PEG24-acid and m-PEG12-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal PEG linker for enhancing the therapeutic potential of biomolecules.

In the realm of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, stands as a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. The choice of the PEG linker is a critical determinant of the resulting conjugate's efficacy and safety profile. Among the myriad of available PEG reagents, methoxy-terminated PEG acids (m-PEG-acids) are widely utilized for their ability to form stable amide bonds with primary amines on biomolecules. This guide provides an in-depth, data-driven comparison of two commonly used m-PEG-acid linkers: the longer m-PEG24-acid and the shorter m-PEG12-acid.

The Critical Role of PEG Chain Length

The length of the PEG chain is a pivotal parameter that significantly influences the physicochemical and biological characteristics of the bioconjugate. Generally, a longer PEG chain imparts a larger hydrodynamic radius to the molecule. This increased size can lead to several beneficial effects, including a prolonged circulation half-life due to reduced renal clearance and decreased immunogenicity by shielding epitopes on the protein surface. However, the benefits of longer PEG chains can be counteracted by a potential decrease in biological activity due to steric hindrance, where the bulky PEG chain obstructs the interaction of the biomolecule with its target.

Conversely, shorter PEG chains, such as in m-PEG12-acid, may have a less pronounced effect on pharmacokinetics but can be advantageous in scenarios where preserving the biological activity of the biomolecule is paramount and minimizing steric hindrance is a key consideration. The optimal PEG chain length is therefore a delicate balance between enhancing stability and circulation time while maintaining potent biological function.

Physicochemical Properties: this compound vs. m-PEG12-acid

A clear understanding of the fundamental properties of these linkers is the first step in rational bioconjugate design. The table below summarizes the key physicochemical characteristics of this compound and m-PEG12-acid.

PropertyThis compoundm-PEG12-acidReference(s)
Molecular Formula C50H100O26C26H52O14[1][2]
Molecular Weight ~1117.3 g/mol ~588.68 g/mol [1][2]
CAS Number 2248203-61-22135793-73-4[3]
Number of PEG Units 2412N/A
Purity ≥95%≥95%
Physical State Oil or SolidSolid
Solubility Soluble in water, DMSO, DMF, DCMHigh solubility in DMSO (100 mg/mL with heating and sonication)
Storage Conditions -20°C, desiccated-20°C

The significantly higher molecular weight and number of PEG units in this compound directly contribute to a larger hydrodynamic volume compared to m-PEG12-acid, which is a key factor in its pharmacokinetic effects.

Impact on Bioconjugate Performance: A Comparative Overview

The choice between this compound and m-PEG12-acid has profound implications for the performance of the resulting bioconjugate. While direct head-to-head experimental data for these specific linkers across various applications is proprietary or scattered in the literature, a wealth of research on the differential effects of long-chain versus short-chain PEGylation provides a strong basis for comparison.

Performance ParameterThis compound (Longer Chain)m-PEG12-acid (Shorter Chain)Reference(s)
Pharmacokinetics Generally leads to a longer circulation half-life and reduced clearance.May have a lesser impact on extending circulation time.
Immunogenicity More effective at masking epitopes, leading to reduced immunogenicity.Less effective at shielding epitopes compared to longer chains.
Biological Activity Higher risk of decreased activity due to steric hindrance.Lower risk of steric hindrance, potentially better preservation of biological activity.
Solubility & Stability The hydrophilic PEG chain improves the solubility and stability of the bioconjugate, particularly for hydrophobic molecules. Longer chains can be more effective for highly hydrophobic payloads.Also improves solubility and stability, but may be less effective for highly hydrophobic molecules compared to longer chains.
Tumor Accumulation (for ADCs) Longer PEG linkers (e.g., 8, 12, 24 units) have been shown to increase tumor-to-plasma exposure ratios and enhance anti-tumor efficacy.Shorter linkers (e.g., 2, 4 units) may result in lower tumor accumulation.

Experimental Protocol: A General Guide to Bioconjugation with m-PEG-acids

The following protocol outlines the fundamental steps for conjugating m-PEG-acid linkers to amine-containing biomolecules. This procedure is a general guideline and may require optimization for specific applications.

Materials:
  • m-PEG-acid (this compound or m-PEG12-acid)

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Activation Reagents: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS)

  • Reaction Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) or PBS (pH 7.2-7.5)

  • Quenching Reagent: Hydroxylamine or Tris buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:
  • Reagent Preparation : Equilibrate the m-PEG-acid reagent to room temperature before opening. Prepare a stock solution of the m-PEG-acid in an appropriate organic solvent like DMSO or DMF. Prepare fresh solutions of EDC and NHS in the reaction buffer.

  • Activation of m-PEG-acid : Dissolve the m-PEG-acid in the reaction buffer. Add a molar excess of EDC and NHS to the m-PEG-acid solution. The reaction is typically more efficient at a pH of 4.5-7.2. Allow the activation reaction to proceed for 15-30 minutes at room temperature. This step forms a more reactive NHS ester.

  • Conjugation to Biomolecule : Add the amine-containing biomolecule to the activated m-PEG-acid solution. For optimal conjugation with primary amines, the pH of the reaction mixture should be adjusted to 7.2-7.5. The reaction is typically allowed to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction : To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching reagent such as hydroxylamine or an amine-containing buffer like Tris.

  • Purification of the Conjugate : Remove excess PEG reagent and byproducts by purifying the reaction mixture. Common methods include size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization : Analyze the purified bioconjugate to determine the degree of PEGylation, purity, and integrity using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Visualizing the Bioconjugation Workflow

The following diagram illustrates the general workflow for the bioconjugation of an amine-containing biomolecule with an m-PEG-acid linker.

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis mPEG_acid m-PEG-acid Activated_PEG Activated m-PEG-NHS Ester mPEG_acid->Activated_PEG pH 4.5-7.2 EDC_NHS EDC, NHS EDC_NHS->Activated_PEG Bioconjugate PEGylated Bioconjugate Activated_PEG->Bioconjugate pH 7.2-7.5 Biomolecule Amine-containing Biomolecule Biomolecule->Bioconjugate Purification Purification Bioconjugate->Purification Analysis Characterization Purification->Analysis

Caption: General workflow for bioconjugation using m-PEG-acid.

Conclusion: Making the Right Choice for Your Application

The selection between this compound and m-PEG12-acid is not a one-size-fits-all decision but rather a strategic choice based on the specific goals of the bioconjugation project.

  • Choose this compound when:

    • The primary objective is to significantly extend the in vivo circulation time of the biomolecule.

    • Reducing the immunogenicity of the therapeutic protein is a high priority.

    • The target application is an antibody-drug conjugate where enhanced tumor accumulation is desired.

    • The biomolecule is highly hydrophobic, and a longer PEG chain is needed to improve solubility and prevent aggregation.

  • Choose m-PEG12-acid when:

    • Preserving the biological activity of the biomolecule is the most critical factor.

    • Minimizing steric hindrance to the active site or binding domain is essential.

    • A moderate increase in solubility and stability is sufficient for the intended application.

    • The application requires a shorter circulation lifetime.

Ultimately, the optimal PEG linker must be determined empirically. It is highly recommended that researchers and drug developers screen a panel of PEG linkers with varying chain lengths to identify the one that provides the best balance of improved pharmacokinetics, preserved biological activity, and overall therapeutic efficacy for their specific biomolecule and application.

References

The Performance of m-PEG24-acid Linkers In Vitro and In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug delivery, the choice of a linker is a critical determinant of the therapeutic efficacy and safety of a biologic. For years, polyethylene glycol (PEG) has been a cornerstone, with m-PEG24-acid linkers being frequently employed to enhance the solubility, stability, and pharmacokinetic profiles of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). However, the emergence of alternative linker technologies necessitates a thorough evaluation of their comparative performance. This guide provides an objective comparison of this compound linkers with prominent alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

The this compound linker, a 24-unit polyethylene glycol chain with a terminal carboxylic acid, offers significant advantages in improving the hydrophilicity and in vivo half-life of conjugated molecules. Its flexible and hydrophilic nature can mitigate the aggregation often associated with hydrophobic payloads and improve the overall pharmacokinetic profile. However, alternatives such as polysarcosine (pSar) and poly(2-oxazolines) (POx) are gaining traction due to their biodegradability and potentially lower immunogenicity. Cleavable linkers, on the other hand, offer a distinct advantage in targeted drug release within the tumor microenvironment. The selection of an optimal linker is therefore a multifaceted decision, balancing the need for stability in circulation with efficient payload delivery at the target site.

Data Presentation: A Comparative Analysis

The following tables summarize the in vitro and in vivo performance of this compound linkers in comparison to their alternatives. The data has been compiled from various studies to provide a comprehensive overview.

Table 1: In Vitro Performance Comparison
Linker TypeKey Performance MetricThis compoundPolysarcosine (pSar)Poly(2-oxazoline) (POx)Cleavable Linkers (e.g., Val-Cit)
Solubility Aqueous Solubility of ConjugateHighHighHighVariable (payload dependent)
Stability Plasma Stability (Human)HighHighHighGenerally stable, but can be susceptible to premature cleavage[1][2]
Cytotoxicity IC50 (in vitro)Payload DependentPayload DependentPayload DependentOften more potent due to efficient payload release[3]
Aggregation Reduction of AggregationEffectiveEffectiveEffectiveLess effective for hydrophobic payloads
Table 2: In Vivo Performance Comparison
Linker TypeKey Performance MetricThis compoundPolysarcosine (pSar)Poly(2-oxazoline) (POx)Cleavable Linkers (e.g., Val-Cit)
Pharmacokinetics Circulation Half-lifeSignificantly extended[4]Comparably extended to PEG[5]ExtendedGenerally shorter than non-cleavable linkers
Efficacy Antitumor ActivityHighPotentially higher than PEGPromisingHigh, with potential for bystander effect
Biodistribution Tumor AccumulationEnhancedPotentially higher than PEGFavorableDependent on cleavage efficiency
Immunogenicity Antibody FormationPotential for anti-PEG antibodiesLower than PEGLowLow

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of linker performance. The following are representative protocols for key in vitro and in vivo assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of a linker-drug conjugate in human plasma.

Materials:

  • Linker-drug conjugate (e.g., ADC)

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

Methodology:

  • Incubate the linker-drug conjugate at a final concentration of 10 µM in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • At each time point, precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and any released payload.

  • Plot the percentage of intact conjugate remaining over time to determine the linker's stability.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency of a linker-drug conjugate on cancer cells.

Materials:

  • Cancer cell line (e.g., HER2-positive SK-BR-3 for a trastuzumab-based ADC)

  • Complete cell culture medium

  • Linker-drug conjugate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the linker-drug conjugate in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the diluted conjugate solutions.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a linker-drug conjugate in a relevant animal model.

Materials:

  • Linker-drug conjugate

  • Immunodeficient mice (e.g., BALB/c nude)

  • Analytical method for conjugate quantification (e.g., ELISA)

Methodology:

  • Administer a single intravenous (IV) dose of the linker-drug conjugate (e.g., 5 mg/kg) to a cohort of mice.

  • Collect blood samples from the tail vein at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-injection).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method.

  • Plot the plasma concentration versus time and determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

In Vivo Efficacy Study

Objective: To evaluate the antitumor efficacy of a linker-drug conjugate in a tumor xenograft model.

Materials:

  • Linker-drug conjugate

  • Tumor cells (e.g., NCI-N87 gastric cancer cells)

  • Immunodeficient mice

  • Calipers for tumor measurement

Methodology:

  • Subcutaneously inoculate mice with tumor cells.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the linker-drug conjugate and a vehicle control intravenously according to a predetermined dosing schedule (e.g., once weekly for three weeks).

  • Measure tumor volume and body weight two to three times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the mean tumor volume for each group over time to assess tumor growth inhibition.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the performance of different linkers.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation stability Plasma Stability Assay pk Pharmacokinetics stability->pk Inform In Vivo Study cytotoxicity Cytotoxicity Assay efficacy Efficacy (Xenograft) cytotoxicity->efficacy Predict Efficacy pk->efficacy Correlate Exposure and Response biodistribution Biodistribution efficacy->biodistribution Confirm Targeting linker Linker-Drug Conjugate (e.g., this compound-ADC) linker->stability Assess Stability linker->cytotoxicity Determine Potency

A generalized workflow for the evaluation of bioconjugates.

signaling_pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_circ ADC in Circulation Premature_release Premature Payload Release ADC_circ->Premature_release Linker Instability ADC_tumor ADC Accumulation (EPR Effect) ADC_circ->ADC_tumor Internalization Internalization ADC_tumor->Internalization Receptor Binding Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Linker Cleavage/ Degradation Apoptosis Apoptosis Payload_release->Apoptosis Target Engagement

Mechanism of action for an antibody-drug conjugate (ADC).

logical_relationship cluster_factors Key Considerations linker_choice Optimal Linker Selection stability Circulatory Stability linker_choice->stability release Payload Release Mechanism linker_choice->release pk Pharmacokinetics linker_choice->pk immunogenicity Immunogenicity linker_choice->immunogenicity payload Payload Properties linker_choice->payload stability->pk release->pk payload->stability payload->release

Factors influencing the choice of a linker for bioconjugation.

References

The Decisive Advantage of Precision: A Comparative Guide to Monodisperse PEG Linkers in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of therapeutic precision is paramount. In the realm of bioconjugation, the choice of a linker technology can profoundly impact the efficacy, safety, and manufacturability of a drug. This guide provides an objective comparison of monodisperse polyethylene glycol (PEG) linkers, such as m-PEG24-acid, with their polydisperse counterparts, supported by experimental data to inform the rational design of next-generation therapeutics.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. It can improve solubility, extend circulating half-life, and reduce immunogenicity.[1][2] However, the nature of the PEG linker itself is a critical determinant of the final conjugate's performance. Traditional PEGylation methods utilize polydisperse PEGs, which are a heterogeneous mixture of polymers with a range of molecular weights.[2][3] In contrast, monodisperse PEG linkers, like this compound, are single, discrete chemical entities with a precisely defined length and molecular weight.[3] This fundamental difference in purity and homogeneity translates into significant advantages in the development of sophisticated therapeutics such as antibody-drug conjugates (ADCs).

Unveiling the Homogeneity Advantage: Monodisperse vs. Polydisperse PEGs

The primary advantage of using a monodisperse PEG linker like this compound lies in the creation of a homogeneous final product. This uniformity simplifies characterization, improves batch-to-batch reproducibility, and mitigates risks associated with heterogeneity. Polydisperse PEGs, on the other hand, result in a mixture of conjugates with varying PEG chain lengths, leading to a poorly defined product that can complicate analytical characterization and regulatory approval.

Figure 1. Structural Representation of PEG Linkers and Conjugates cluster_0 Polydisperse PEG cluster_1 Monodisperse PEG (e.g., this compound) P1 PEG Mixture (Varying Lengths) P_ADC Heterogeneous ADC Population (Variable DAR & PK) P1->P_ADC Conjugation P_Antibody Antibody P_Antibody->P_ADC M1 This compound (Defined Length) M_ADC Homogeneous ADC Population (Uniform DAR & PK) M1->M_ADC Conjugation M_Antibody Antibody M_Antibody->M_ADC

Figure 1. A diagram illustrating the difference between polydisperse and monodisperse PEG linkers and their resulting antibody-drug conjugates (ADCs).

Quantitative Performance Metrics: A Comparative Analysis

A study comparing gold nanoparticles (AuNPs) functionalized with monodisperse and polydisperse PEGs revealed significant differences in protein adsorption, a key factor influencing in vivo behavior.

ParameterPolydisperse PEG2k-AuNPsMonodisperse PEG36-AuNPsMonodisperse PEG45-AuNPs
Protein Adsorption (BSA) Significantly Higher5-fold less than Polydisperse20-fold less than Polydisperse
Protein Adsorption (FBS) Higher70% reduction vs. Polydisperse70% reduction vs. Polydisperse
Protein Adsorption (Human Serum) Higher60% reduction vs. Polydisperse60% reduction vs. Polydisperse
Blood Circulation (at 24h) 3.9 ± 0.6% ID/g31.9 ± 3.5% ID/g40.3 ± 5.1% ID/g
Tumor Accumulation LowerEnhancedSignificantly Enhanced
Data sourced from a study on PEGylated gold nanoparticles and is intended to illustrate the principles of monodispersity.

These data strongly suggest that the uniform and well-defined nature of monodisperse PEG linkers leads to a more effective "stealth" effect, reducing non-specific protein interactions and leading to longer circulation times and improved accumulation at the target site.

The Impact on Immunogenicity

A growing concern with PEGylated therapeutics is the potential for inducing an immune response against the PEG moiety itself, leading to the accelerated blood clearance (ABC) phenomenon. The heterogeneity of polydisperse PEGs can contribute to this immunogenicity. By presenting a single, uniform structure, monodisperse PEGs are thought to reduce this risk, potentially leading to a better safety profile and more consistent therapeutic outcomes.

Experimental Protocols: A Guide to Conjugation

The use of an acid-terminated monodisperse PEG linker like this compound requires a specific conjugation strategy, typically involving the activation of the carboxylic acid group to form a reactive ester that can then couple with primary amines (e.g., lysine residues) on a biomolecule.

Protocol: EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol outlines the two-step process for conjugating this compound to a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution.

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A typical molar ratio is 1:2:2 (PEG-acid:EDC:NHS).

    • Add the EDC and NHS solution to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

  • Conjugation to the Protein:

    • Buffer exchange the protein into the conjugation buffer (e.g., PBS, pH 7.2-7.5).

    • Add the activated m-PEG24-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of PEGylation and should be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

    • Purify the PEGylated protein from excess reagents and byproducts using a desalting column or size-exclusion chromatography.

  • Characterization:

    • Characterize the resulting conjugate to determine the degree of PEGylation, purity, and aggregation state using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry.

Visualizing the Path to Precision Medicine

The rational design of advanced therapeutics like ADCs involves a complex workflow and a targeted mechanism of action.

Figure 2. Generalized Workflow for ADC Development cluster_0 1. Component Selection & Synthesis cluster_1 2. Conjugation cluster_2 3. Purification & Characterization cluster_3 4. Preclinical & Clinical Evaluation A1 Antibody Selection (Target Antigen) B2 Antibody-Linker-Payload Conjugation (e.g., EDC/NHS) A1->B2 A2 Payload Synthesis (Cytotoxic Drug) B1 Linker-Payload Conjugation A2->B1 A3 Linker Synthesis (this compound) A3->B1 B1->B2 C1 Purification (SEC/HIC) B2->C1 C2 Characterization (DAR, Purity, Aggregation) C1->C2 D1 In Vitro Cytotoxicity Assays C2->D1 D2 In Vivo Efficacy Studies (Xenograft Models) D1->D2 D3 Pharmacokinetics & Toxicology Studies D2->D3

Figure 2. A diagram outlining the key stages in the development of an antibody-drug conjugate (ADC).

ADCs developed with precise linkers often target specific signaling pathways in cancer cells. For instance, an ADC targeting the HER2 receptor in breast cancer will bind to the receptor, be internalized, and release its cytotoxic payload, ultimately leading to apoptosis.

Figure 3. HER2 Signaling Pathway and ADC Mechanism of Action cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ADC Anti-HER2 ADC (with this compound linker) HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization (Endocytosis) ADC->Internalization Receptor-Mediated HER2_dimer HER2 Dimerization HER2->HER2_dimer PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK Activation Apoptosis Apoptosis (Cell Death) PI3K_AKT->Apoptosis Inhibition RAS_MAPK->Apoptosis Inhibition Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Degradation Payload_Release->Apoptosis Induction

Figure 3. A simplified diagram of the HER2 signaling pathway and the mechanism of action for a HER2-targeting ADC.

Conclusion

The adoption of monodisperse PEG linkers like this compound represents a significant advancement in drug development. The precise control over linker length and the resulting homogeneity of the final conjugate offer tangible benefits in terms of improved pharmacokinetics, a potentially higher therapeutic index, and enhanced manufacturability. By moving away from the inherent variability of polydisperse PEGs, researchers can design and develop more consistent, effective, and safer biotherapeutics, paving the way for the next generation of targeted therapies.

References

Navigating Cytotoxicity: A Comparative Guide to m-PEG24-Acid Containing Conjugates in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the careful evaluation of a drug conjugate's cytotoxicity is a critical step in preclinical development. This guide provides a comparative analysis of conjugates containing m-PEG24-acid, a discrete polyethylene glycol (PEG) linker, against other PEGylated and alternative conjugation strategies. By presenting key experimental data and detailed protocols, this guide aims to inform the selection of optimal linkers to enhance therapeutic efficacy while minimizing off-target toxicity.

The conjugation of therapeutic agents to targeting moieties, such as antibodies, is a proven strategy to enhance drug delivery to specific cells and tissues. The linker connecting the drug to its carrier plays a pivotal role in the overall performance of the conjugate, influencing its solubility, stability, pharmacokinetics, and, crucially, its cytotoxicity. This compound is a hydrophilic linker that can be incorporated to improve the physicochemical properties of drug conjugates.[1] This guide delves into the cytotoxic profile of conjugates utilizing this linker and compares them with relevant alternatives.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of drug conjugates is a key indicator of their potential therapeutic efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other cytotoxicity metrics for various drug conjugates, providing a comparative view of the performance of different linker technologies.

Conjugate/CompoundLinkerPayloadCell LineIC50 (nM)Reference
Linear PEG24 Conjugate (Analog) Linear MAL24PSDM1SK-BR-32.8[2]
BT-4741.5[2]
Branched PEG Conjugate Pendant MAP12PSDM1SK-BR-33.5[2]
BT-4742.1[2]
Affibody-Drug Conjugate (No PEG) SMCCMMAENCI-N874.94
BT-4742.48
Affibody-Drug Conjugate (4 kDa PEG) 4 kDa PEGMMAENCI-N8722.23
BT-47411.16
Affibody-Drug Conjugate (10 kDa PEG) 10 kDa PEGMMAENCI-N87108.9
BT-47454.68
Free Drug -MMAENCI-N870.229
BT-4743.81

Note: The Linear PEG24 Conjugate (MAL24PS) is presented as a close structural analog to an this compound containing conjugate.

The data indicates that while PEGylation can be crucial for improving properties like stability and circulation half-life, it can also impact in vitro cytotoxicity. For instance, increasing the PEG chain length in affibody-drug conjugates from no PEG to 10 kDa PEG resulted in a significant increase in the IC50 value, indicating reduced potency in vitro. However, this reduction in immediate cytotoxicity can be offset by improved pharmacokinetic profiles, leading to enhanced overall antitumor activity in vivo. Interestingly, a comparison between a linear 24-unit PEG linker and a branched pendant linker with the same number of PEG units showed comparable in vitro cytotoxicity.

Experimental Protocols

Accurate and reproducible cytotoxicity data is underpinned by meticulous experimental execution. Below are detailed protocols for commonly employed in vitro cytotoxicity assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the drug conjugates and control compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a period that allows the compound to exert its effect (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the drug conjugates and controls for the desired duration.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Overnight Incubation start->incubation1 treatment Add Drug Conjugates & Controls incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add Solubilization Solution incubation3->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 apoptosis_pathway cluster_cell_state Cellular States cluster_trigger Apoptotic Trigger cluster_mechanism Mechanism viable Viable Cell (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) viable->early_apoptosis Apoptotic Signal drug_conjugate Drug Conjugate membrane_permeability Loss of Membrane Integrity early_apoptosis->membrane_permeability late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) ps_exposure Phosphatidylserine (PS) Translocation drug_conjugate->ps_exposure ps_exposure->early_apoptosis membrane_permeability->late_apoptosis

References

A Comparative Analysis of Activation Methods for m-PEG24-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective activation of carboxylated polyethylene glycol (PEG) linkers is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PEGylated proteins. This guide provides an objective comparison of common activation methods for m-PEG24-acid, a monodisperse PEG linker, with a focus on supporting experimental data and detailed protocols to inform the selection of the most suitable strategy for your research needs.

The terminal carboxylic acid of this compound allows for its conjugation to primary amine groups on biomolecules, forming a stable amide bond. However, this reaction requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. The choice of activation method can significantly impact the efficiency, yield, and purity of the final conjugate. This guide focuses on two prevalent methods: the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS), and the use of uronium salts, exemplified by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Comparative Performance of Activation Methods

The selection of an activation reagent is often a trade-off between efficiency, cost, and the sensitivity of the biomolecule to be conjugated. While direct comparative studies on this compound are not extensively published, data from peptide synthesis and general bioconjugation provide a strong basis for comparison.

Activation MethodKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Carbodiimide/NHS Ester EDC, NHS (or sulfo-NHS)Good to High (70-95% in solution)[1]1-4 hoursCost-effective, well-established protocols available for both organic and aqueous media.[2][3]The O-acylisourea intermediate is unstable and can be prone to hydrolysis; potential for side reactions if NHS is omitted.
Uronium Salt HATU, non-nucleophilic base (e.g., DIPEA)High to Excellent (>90%)[4]30 minutes - 2 hours[5]High efficiency, especially for sterically hindered substrates; faster reaction times; lower risk of racemization in chiral molecules.Higher cost compared to EDC/NHS; byproducts can sometimes be challenging to remove.

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient activation of this compound. Below are representative protocols for the EDC/NHS and HATU activation methods.

Method 1: EDC/NHS Activation in an Organic Solvent

This protocol is suitable for activating this compound prior to conjugation with amine-containing molecules that are soluble in organic solvents.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Amine-containing molecule

  • Reaction vessel and magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.

  • In separate vials, dissolve EDC·HCl (1.5 equivalents) in anhydrous DCM and NHS (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Add the EDC·HCl solution to the this compound solution, followed by the NHS solution.

  • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS ester.

  • In a separate vessel, dissolve the amine-containing molecule (1-1.2 equivalents) in anhydrous DCM.

  • Add the solution of the amine-containing molecule to the activated m-PEG24-NHS ester solution.

  • If the amine is in a salt form (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be concentrated and the product purified by an appropriate method, such as column chromatography.

Method 2: HATU Activation in an Organic Solvent

This protocol is often preferred for its high efficiency and speed, particularly with sensitive or sterically hindered substrates.

Materials:

  • This compound

  • HATU

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF)

  • Amine-containing molecule

  • Reaction vessel and magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) to the solution.

  • Add DIPEA (2 equivalents) to the reaction mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing molecule (1.1 equivalents) to the activated this compound solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the product can be isolated by aqueous work-up and purified by chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental steps can aid in understanding and executing these activation methods.

EDC_NHS_Activation mPEG_acid This compound O_acylisourea O-Acylisourea Intermediate mPEG_acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea mPEG_NHS_ester m-PEG24-NHS Ester O_acylisourea->mPEG_NHS_ester + NHS NHS NHS NHS->mPEG_NHS_ester Conjugate m-PEG24-Amide Conjugate mPEG_NHS_ester->Conjugate + R-NH2 Amine R-NH2 Amine->Conjugate

EDC/NHS activation pathway for this compound.

HATU_Activation cluster_activation Activation mPEG_acid This compound Activated_ester OAt-Active Ester mPEG_acid->Activated_ester Pre-activation HATU HATU HATU->Activated_ester Pre-activation DIPEA DIPEA DIPEA->Activated_ester Pre-activation Conjugate m-PEG24-Amide Conjugate Activated_ester->Conjugate + R-NH2 Amine R-NH2 Amine->Conjugate

HATU activation pathway for this compound.

Experimental_Workflow start Start dissolve_peg Dissolve this compound start->dissolve_peg pre_activation Pre-activate with HATU/DIPEA dissolve_peg->pre_activation activation Activate with EDC/NHS dissolve_peg->activation add_amine Add Amine-Containing Molecule pre_activation->add_amine activation->add_amine reaction Stir at Room Temperature add_amine->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Work-up and Purification monitoring->workup analysis Characterize Product (NMR, MS) workup->analysis end End analysis->end

General experimental workflow for this compound activation.

References

The Strategic Advantage of m-PEG24-acid in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the thoughtful selection of a linker is paramount in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available options, m-PEG24-acid has emerged as a compelling choice for enhancing the therapeutic properties of complex biomolecules. This guide provides an objective comparison of this compound's performance against alternative PEGylation reagents, supported by experimental data, to inform the rational design of next-generation therapeutics.

The core value of this compound lies in its ability to impart favorable physicochemical properties to the conjugated molecule. Its discrete chain length of 24 ethylene glycol units provides a balance of hydrophilicity and a defined spacer length, which can lead to improved solubility, stability, and pharmacokinetic profiles of the final conjugate.

Comparative Performance Analysis

The decision to use this compound over other PEGylation reagents is often driven by a desire to optimize the therapeutic index of a bioconjugate. This involves balancing factors such as conjugation efficiency, in vivo stability, and the overall impact on the biological activity of the parent molecule.

Conjugation Efficiency and Stability

While pre-activated esters like m-PEG24-NHS ester offer a more direct route to conjugation with primary amines, the use of this compound provides greater flexibility in the choice of activation chemistry. The carboxylic acid can be activated in situ using reagents such as EDC and NHS, allowing for a controlled reaction. The resulting amide bond is known for its high stability under physiological conditions.

Linker/Activation MethodTypical Conjugation YieldResulting Linkage Stability (Amide Bond)Key Considerations
This compound with EDC/NHS >85%Very High (t½ > 1 year at pH 7.4, 37°C)Two-step process requiring in situ activation. Allows for more control over the reaction conditions.
m-PEGn-NHS Ester>90%Very High (t½ > 1 year at pH 7.4, 37°C)One-step reaction. Reagent is moisture-sensitive and has a limited shelf-life.
Impact on Pharmacokinetics and Efficacy

The incorporation of a PEG linker, such as m-PEG24, has been shown to significantly improve the pharmacokinetic properties of bioconjugates. This is particularly crucial for ADCs, where longer circulation times can lead to increased tumor accumulation and efficacy.

A key study highlighted the benefits of incorporating an mPEG24 moiety into a dipeptide linker for an ADC targeting Trop-2. The resulting ADC demonstrated maximum hydrophilicity, biophysical stability, and enhanced tumor suppression. This was attributed to a prolonged half-life and better tolerability in animal models[1][2].

Further research comparing a linear 24-unit PEG linker to a branched (pendant) linker with two 12-unit PEG chains on a trastuzumab-DM1 conjugate revealed that at a high drug-to-antibody ratio (DAR) of 8, the branched linker resulted in a significantly slower clearance rate and a nearly 3-fold higher area under the curve (AUC)[1]. This suggests that while a linear PEG24 linker provides substantial improvements over non-PEGylated counterparts, the architecture of the PEG moiety also plays a critical role in optimizing pharmacokinetics.

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

The length of the PEG chain is another critical parameter. In a study on affibody-based drug conjugates, the introduction of PEG linkers of increasing lengths led to a significant extension of the circulation half-life.

PEG Linker LengthHalf-Life Extension (compared to no PEG)
4 kDa2.5-fold
10 kDa11.2-fold

While this compound has a much lower molecular weight than the PEGs in this specific study, the data clearly illustrates the principle that PEGylation directly correlates with increased circulation time. However, it is important to note that increasing PEG length can sometimes negatively impact in vitro cytotoxicity. The same study observed a 4.5-fold and 22-fold reduction in cytotoxicity for the 4 kDa and 10 kDa PEG linkers, respectively, compared to the non-PEGylated conjugate[3][4]. This highlights the need for a careful balance between improving pharmacokinetics and maintaining potent biological activity.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in bioconjugation. Below are representative protocols for key experiments.

Protocol 1: Antibody Conjugation with this compound using EDC/NHS Chemistry

This protocol describes the two-step conjugation of this compound to a primary amine on an antibody.

Materials:

  • This compound

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation to the Antibody:

    • Add the activated m-PEG24-NHS ester solution to the antibody solution at a desired molar ratio.

    • Adjust the pH of the reaction mixture to 7.2-7.5.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Add the quenching solution to stop the reaction.

    • Purify the antibody-PEG conjugate using size-exclusion chromatography to remove excess reagents.

Characterization:

  • The drug-to-antibody ratio (DAR) can be determined by hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • The purity and aggregation of the conjugate should be assessed by size-exclusion chromatography (SEC-HPLC).

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC by sequentially coupling the target protein ligand and the E3 ligase ligand to the this compound linker.

Materials:

  • This compound

  • Target protein ligand with a free amine group

  • E3 ligase ligand with a free amine group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • First Amide Coupling:

    • Dissolve the target protein ligand (1 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) to the solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Purify the intermediate product by preparative HPLC.

  • Second Amide Coupling:

    • Dissolve the purified intermediate (1 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Characterization:

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Visualizing Workflows and Pathways

To further clarify the processes and concepts discussed, the following diagrams are provided.

Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification mPEG_acid This compound EDC_NHS EDC, NHS Activated_PEG m-PEG24-NHS Ester (Intermediate) EDC_NHS->Activated_PEG Activation (pH 6.0) Antibody Antibody-NH2 Conjugate Antibody-PEG Conjugate Antibody->Conjugate Conjugation (pH 7.2-7.5) Purification Size-Exclusion Chromatography Final_Product Purified Conjugate Purification->Final_Product Purification

Workflow for antibody conjugation with this compound.

PROTAC_Synthesis cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Second Amide Coupling mPEG_acid This compound POI_ligand Target Protein Ligand (with -NH2) Intermediate POI-Linker Intermediate HATU_DIPEA1 HATU, DIPEA HATU_DIPEA1->Intermediate Amide Bond Formation E3_ligand E3 Ligase Ligand (with -NH2) PROTAC Final PROTAC HATU_DIPEA2 HATU, DIPEA HATU_DIPEA2->PROTAC Amide Bond Formation Linker_Comparison cluster_reagents Alternative PEGylation Reagents cluster_properties Performance Characteristics mPEG_acid This compound Flexibility High Synthetic Flexibility mPEG_acid->Flexibility Hydrophilicity High Hydrophilicity mPEG_acid->Hydrophilicity Stability High Stability (Amide Bond) mPEG_acid->Stability mPEG_NHS m-PEG24-NHS Ester Reactivity High Reactivity (One-step) mPEG_NHS->Reactivity mPEG_NHS->Hydrophilicity mPEG_NHS->Stability SMCC SMCC Linker (Non-PEG) Hydrophobicity More Hydrophobic SMCC->Hydrophobicity Aggregation Potential for Aggregation SMCC->Aggregation

References

Safety Operating Guide

Safeguarding Your Research: Essential Protocols for Handling m-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of m-PEG24-acid, a hydrophilic PEG linker with a terminal carboxylic acid. Adherence to these procedural steps will minimize risks and streamline your laboratory workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive approach to personal protective equipment is critical. The following table summarizes the recommended PPE to prevent exposure and ensure a safe handling environment.

Body PartPersonal Protective EquipmentMaterial/Standard
Eyes/Face Chemical safety goggles and/or a face shield (minimum 8-inch)Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance.[1][2]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[1][2] Gloves must be inspected for any signs of degradation or perforation before use.[1]
Body Laboratory coatFor larger quantities, an impervious apron should be worn over the lab coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills.For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a structured operational plan is crucial for minimizing the risk of exposure and contamination.

1. Pre-Handling Preparations:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.

  • Emergency Equipment: Ensure that a fully stocked eyewash station and a safety shower are readily accessible and in good working order.

  • Gather Materials: Have all necessary equipment and reagents, including your personal protective equipment, ready before you begin.

2. Handling the Compound:

  • Avoid Direct Contact: Prevent direct contact with the skin, eyes, and clothing.

  • Prevent Inhalation: Do not breathe any dust or vapors that may be generated.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the designated handling area.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C.

3. Post-Handling Procedures:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Waste Disposal: Dispose of all waste materials according to the established disposal plan.

  • PPE Removal: Remove your personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, properly.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is essential to protect the environment and comply with regulations.

  • Solid Waste: For small quantities of solid this compound, it is often recommended to mix the compound with an inert, non-hazardous, and unappealing substance (such as sand or cat litter), place it in a sealed, labeled container, and dispose of it in the regular solid waste stream. However, always consult your institution's specific guidelines for chemical waste disposal.

  • Liquid Waste: Aqueous solutions containing this compound should not be poured down the drain. Polyethylene glycol can be removed from solutions by adsorption to activated carbon. The resulting solid waste can then be disposed of appropriately.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, labeled hazardous waste container and disposed of according to your institution's chemical waste procedures.

  • Large Quantities: For the disposal of larger quantities of this compound, it is recommended to use a licensed chemical waste disposal contractor.

Experimental Workflow and Safety Logic

To visualize the procedural flow and the logic behind the safety precautions, the following diagrams have been created.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_compound Handle this compound prep_workspace->handle_compound post_decontaminate Decontaminate handle_compound->post_decontaminate post_dispose Dispose of Waste post_decontaminate->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe

Caption: Workflow for the safe handling of this compound.

ppe_logic cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment hazard_splash Chemical Splash ppe_goggles Safety Goggles / Face Shield hazard_splash->ppe_goggles hazard_contact Skin Contact ppe_gloves Chemical-Resistant Gloves hazard_contact->ppe_gloves ppe_coat Lab Coat hazard_contact->ppe_coat hazard_inhalation Inhalation of Vapors/Dust ppe_respirator Respirator hazard_inhalation->ppe_respirator

Caption: Relationship between hazards and protective equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.